3,4-Dihydroxyphenylglycol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2-dihydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865451 | |
| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000016 [mmHg] | |
| Record name | Dihydroxyphenylethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13154 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28822-73-3, 3343-19-9 | |
| Record name | (±)-3,4-Dihydroxyphenylglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyphenylethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-4-(1,2-dihydroxyethyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYPHENYLGLYCOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH9K539KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 132 °C | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Enzymatic Conversion of Norepinephrine to DHPG by MAO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of norepinephrine to 3,4-dihydroxyphenylglycol (DHPG) by monoamine oxidase (MAO). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on the adrenergic system. This document details the biochemical pathway, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key processes.
Introduction
Norepinephrine (NE), a catecholamine, is a critical neurotransmitter and hormone involved in a myriad of physiological processes, including the "fight-or-flight" response, attention, and cardiovascular function. The termination of norepinephrine signaling is primarily achieved through reuptake into presynaptic neurons and subsequent enzymatic degradation. A major metabolic pathway for norepinephrine within neuronal and extraneuronal tissues is its conversion to DHPG, a process initiated by the enzyme monoamine oxidase (MAO).[1][2]
MAO exists in two isoforms, MAO-A and MAO-B, which are flavin-containing enzymes located on the outer mitochondrial membrane.[3] While both isoforms can metabolize norepinephrine, MAO-A is considered the primary isoenzyme responsible for its degradation in catecholaminergic neurons.[4][5] The enzymatic reaction involves the oxidative deamination of norepinephrine to an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then rapidly reduced to DHPG by aldehyde reductases. This metabolic pathway not only regulates norepinephrine levels but also produces hydrogen peroxide (H₂O₂) as a byproduct, which can contribute to oxidative stress under certain pathological conditions.
Understanding the kinetics and mechanisms of this enzymatic conversion is crucial for the development of therapeutic agents targeting the adrenergic system, including antidepressants (MAO inhibitors) and drugs for neurodegenerative diseases.
Biochemical Pathway
The enzymatic conversion of norepinephrine to DHPG is a two-step process:
-
Oxidative Deamination by MAO: Norepinephrine is first oxidized by either MAO-A or MAO-B. This reaction removes the amine group and produces the reactive aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), along with ammonia and hydrogen peroxide.
-
Reduction to DHPG: DOPEGAL is subsequently reduced by aldehyde reductases or aldose reductase to form the stable alcohol metabolite, this compound (DHPG).
DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG), or it can be excreted. The major end product of norepinephrine metabolism in the periphery is vanillylmandelic acid (VMA).
Signaling Pathway Diagram
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 3. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3,4-Dihydroxyphenylglycol in Extra Virgin Olive Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extra virgin olive oil (EVOO), a cornerstone of the Mediterranean diet, is renowned for its rich profile of bioactive phenolic compounds. While hydroxytyrosol and its derivatives have long been the focus of scientific investigation, recent advancements in analytical techniques have led to the discovery and characterization of other minor yet potent phenols. This technical guide delves into the discovery, quantification, and biological significance of 3,4-Dihydroxyphenylglycol (DHPG), a catechol derivative found in EVOO with promising antioxidant and anti-inflammatory properties. This document provides a comprehensive overview for researchers and professionals in drug development interested in the therapeutic potential of this olive-derived compound.
Quantitative Analysis of this compound in Olive Products
The concentration of this compound (DHPG) in olive products can vary significantly depending on the olive cultivar, processing methods, and the specific part of the olive product analyzed. While it is considered a minor compound in extra virgin olive oil, its presence is noteworthy. The following table summarizes the quantitative data for DHPG found in various olive-derived products.
| Olive Product | DHPG Concentration | Reference |
| Extra Virgin Olive Oil | ~0.8 mg / 100 g | [1] |
| Natural Black Olive Pulp | Up to 368 mg/kg (dry weight) | [2][3] |
Experimental Protocols
The accurate quantification of this compound in extra virgin olive oil requires a robust and validated analytical methodology. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique employed for this purpose. Below is a synthesized protocol based on established methods for the analysis of phenolic compounds in olive oil.[4][5]
Extraction of Phenolic Compounds from Extra Virgin Olive Oil
This protocol outlines a liquid-liquid extraction method to isolate the polar phenolic fraction, including DHPG, from the oil matrix.
Materials:
-
Extra Virgin Olive Oil (EVOO) sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 5.0 g of the EVOO sample into a 50 mL centrifuge tube.
-
Add 10 mL of hexane and vortex to dissolve the oil.
-
Add 10 mL of a methanol/water (60:40, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3500 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower hydroalcoholic phase (containing the phenolic compounds) using a pipette and transfer it to a clean tube.
-
Repeat the extraction of the hexane phase two more times with 10 mL of the methanol/water solution.
-
Pool the hydroalcoholic extracts.
-
Evaporate the collected extract to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Re-dissolve the dried extract in 1 mL of a methanol/water (20:80, v/v) solution.
-
Filter the re-dissolved extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-DAD Analysis of this compound
This section details the chromatographic conditions for the separation and quantification of DHPG.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm, 4.6 x 250 mm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.5% acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min, 5-30% B
-
10-12 min, 30-33% B
-
12-17 min, 33-38% B
-
17-20 min, 38-50% B
-
20-23 min, 50-95% B
-
23-25 min, 95% B
-
25-27 min, 95-5% B
-
27-37 min, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Quantification: Based on a calibration curve of a pure DHPG standard.
Biological Activity and Signaling Pathways
This compound has demonstrated significant antioxidant and anti-inflammatory activities. Its biological effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway of DHPG
DHPG exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes and cytokines. This is achieved, at least in part, through the modulation of the NF-κB signaling pathway. DHPG has been shown to prevent the degradation of IκBα, a critical inhibitor of NF-κB. By stabilizing IκBα, DHPG prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of target genes such as COX-2, iNOS, TNF-α, IL-6, and IL-1β.
Metabolic Pathway of DHPG
In a broader biological context, DHPG is also known as a primary metabolite of the neurotransmitter norepinephrine. Its formation and subsequent metabolism are key steps in catecholamine degradation. This pathway is important for understanding the systemic effects and clearance of DHPG.
Experimental Workflow for DHPG Analysis
The following diagram illustrates the logical flow of the experimental process for the quantification of DHPG in extra virgin olive oil, from sample preparation to data analysis.
Conclusion
The discovery and characterization of this compound in extra virgin olive oil add another layer to the complex and beneficial chemistry of this valuable food product. Its potent antioxidant and anti-inflammatory properties, mediated through pathways such as NF-κB, make it a compound of significant interest for further research and potential therapeutic applications. The standardized analytical methods outlined in this guide provide a foundation for consistent and reliable quantification, which is crucial for future studies investigating the health benefits of EVOO and its minor phenolic constituents. As research continues to uncover the full spectrum of bioactive compounds in natural products, DHPG stands out as a promising candidate for drug development and nutritional science.
References
The Role of 3,4-Dihydroxyphenylglycol (DHPG) in the Sympathetic Nervous System: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of norepinephrine (NE), the principal neurotransmitter of the sympathetic nervous system. As such, plasma and tissue levels of DHPG serve as a crucial biomarker for understanding sympathetic tone, norepinephrine turnover, and the efficacy of sympatholytic drugs. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological significance of DHPG, with a focus on its application in research and drug development. Detailed experimental protocols for DHPG quantification, along with visualized signaling pathways and workflows, are presented to facilitate a deeper understanding and practical application of this important analyte in neuroscience and cardiovascular research.
Introduction
The sympathetic nervous system orchestrates the body's "fight or flight" response, primarily through the release of norepinephrine from postganglionic neurons. The precise regulation of norepinephrine signaling is critical for maintaining homeostasis. A key aspect of this regulation is the metabolic fate of norepinephrine within the sympathetic neuron. This compound (DHPG) is the major metabolite formed from norepinephrine that has been taken back up into the neuron or that has leaked from storage vesicles. Consequently, the measurement of DHPG provides a unique window into intraneuronal norepinephrine metabolism and sympathetic nervous activity. This guide will delve into the core aspects of DHPG's role in the sympathetic nervous system, offering both foundational knowledge and practical methodologies for its study.
Synthesis and Metabolism of DHPG
The metabolic pathway of norepinephrine to DHPG is a two-step process that primarily occurs within sympathetic nerve endings.
-
Norepinephrine Reuptake and Vesicular Leakage : Norepinephrine in the synaptic cleft is cleared predominantly through reuptake into the presynaptic neuron by the norepinephrine transporter (NET). Additionally, a significant portion of norepinephrine continuously leaks from storage vesicles into the neuronal cytoplasm.
-
Deamination by Monoamine Oxidase (MAO) : Once in the neuronal cytoplasm, norepinephrine is a substrate for monoamine oxidase A (MAO-A), which deaminates it to form an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).
-
Reduction to DHPG : DOPEGAL is then rapidly reduced by aldehyde reductase to form the stable metabolite, this compound (DHPG).
DHPG can then diffuse out of the neuron and into the bloodstream. A portion of this DHPG is subsequently O-methylated by catechol-O-methyltransferase (COMT) in extraneuronal tissues, such as the liver, to form 3-methoxy-4-hydroxyphenylglycol (MHPG).
Figure 1: Norepinephrine metabolism to DHPG and MHPG.
DHPG as a Biomarker of Sympathetic Activity
Plasma DHPG levels are a valuable indicator of sympathetic nervous system function. Unlike plasma norepinephrine, which primarily reflects the spillover of neurotransmitter from the synapse that has escaped reuptake, DHPG provides insights into the intraneuronal processing of norepinephrine.[1][2]
Key aspects of DHPG as a biomarker include:
-
Index of Norepinephrine Turnover : DHPG levels reflect the rate of both norepinephrine reuptake and metabolism, as well as the leakage of norepinephrine from vesicular stores.[3] Under resting conditions, the majority of DHPG production is attributed to the metabolism of norepinephrine that has leaked from storage vesicles.[4][5]
-
Indicator of Neuronal Reuptake : Changes in plasma DHPG in response to sympathetic stimulation or pharmacological intervention can provide information about the efficiency of the norepinephrine transporter (NET). For instance, blockade of NET with drugs like desipramine prevents the formation of DHPG from exogenous norepinephrine.
-
Complementary to Norepinephrine Measurements : The simultaneous measurement of plasma norepinephrine and DHPG offers a more comprehensive assessment of sympathetic function than either marker alone. The ratio of DHPG to norepinephrine can provide insights into the relative contributions of norepinephrine spillover and intraneuronal metabolism.
Quantitative Data on DHPG Levels
The following tables summarize quantitative data on DHPG levels from various studies, providing a reference for typical concentrations and responses to physiological and pharmacological manipulations.
Table 1: Basal Plasma DHPG and Norepinephrine Concentrations in Humans
| Analyte | Concentration (pg/mL) | Concentration (pmol/mL) | Source |
| DHPG | 700-800 | ~4.1-4.7 | |
| Norepinephrine | ~266 | ~1.57 |
Table 2: Cardiac Spillover of DHPG and Norepinephrine at Rest in Humans
| Analyte | Spillover (pmol/min) | Source |
| DHPG | 601 +/- 41 | |
| Norepinephrine | 78 +/- 10 |
Table 3: Effects of Pharmacological Interventions on Plasma DHPG Levels
| Intervention | Effect on Plasma DHPG | Mechanism | Source |
| Moclobemide (MAO-A inhibitor) | 78% reduction | Inhibition of norepinephrine deamination | |
| Desipramine (NET inhibitor) | Abolished DHPG response to yohimbine | Blockade of norepinephrine reuptake | |
| Reserpine | 300% increase in DHPG formation from exogenous NE | Interference with vesicular storage of norepinephrine | |
| Dexmedetomidine (α2-adrenoceptor agonist) | ~15% maximal reduction | Inhibition of norepinephrine release | |
| Atipamezole (α2-adrenoceptor antagonist) | Small increase | Stimulation of norepinephrine release |
Experimental Protocols
The gold standard for the quantification of DHPG in biological samples is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method offers high sensitivity and specificity.
Principle of HPLC-ECD
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For DHPG analysis, a reverse-phase C18 column is commonly used. Following separation, the eluate passes through an electrochemical detector. DHPG is an electroactive compound, meaning it can be oxidized at a specific potential. The detector applies this potential, and the resulting current generated by the oxidation of DHPG is proportional to its concentration.
Sample Preparation (Human Plasma)
-
Collection : Collect whole blood in chilled tubes containing EDTA or heparin as an anticoagulant.
-
Centrifugation : Immediately centrifuge the blood at 4°C to separate the plasma.
-
Storage : Store the plasma at -80°C until analysis to prevent degradation of catecholamines and their metabolites.
-
Extraction : Prior to injection into the HPLC system, DHPG and other catecholamines are typically extracted from the plasma matrix. A common method is alumina extraction, which involves the adsorption of catechols onto alumina at an alkaline pH, followed by elution with an acid.
HPLC-ECD System and Parameters
The following provides a general protocol for DHPG measurement. Specific parameters may require optimization based on the particular HPLC system and sample type.
-
HPLC System : An isocratic pump, a refrigerated autosampler, and an electrochemical detector.
-
Column : A reverse-phase C18 column (e.g., MD-150 x 3.2 mm, 3 µm).
-
Mobile Phase : A buffered aqueous solution, often containing an ion-pairing agent to improve the retention of polar analytes like DHPG. An example mobile phase consists of 75 mM NaH2PO4, 1.7 mM 1-octanesulfonic acid sodium, 0.025% trimethylamine, and 8% acetonitrile, with the pH adjusted to 2.9.
-
Flow Rate : Typically around 0.4-1.0 mL/min.
-
Electrochemical Detector : A glassy carbon working electrode is commonly used. The potential is set to a level sufficient to oxidize DHPG (e.g., +0.78 V). Some systems may use a dual-electrode setup for increased specificity.
References
- 1. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. [jci.org]
- 3. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sympathetic nervous function in human heart as assessed by cardiac spillovers of dihydroxyphenylglycol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Source and physiological significance of plasma this compound and 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3,4-Dihydroxyphenylglycol (DHPG) as a Primary Metabolite of Norepinephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary, intraneuronal metabolite of the neurotransmitter norepinephrine (NE). Its formation and subsequent release into the circulation provide a crucial window into the activity of the sympathetic nervous system (SNS). Unlike direct measurements of norepinephrine, which can be influenced by clearance rates and spillover from synapses, DHPG levels offer a more nuanced understanding of norepinephrine turnover within sympathetic neurons. This technical guide provides an in-depth exploration of DHPG's role in norepinephrine metabolism, its significance as a biomarker, and the methodologies used for its quantification.
Biochemical Pathways of Norepinephrine Metabolism
Norepinephrine, upon its release from sympathetic nerve terminals, is primarily cleared from the synaptic cleft via reuptake into the presynaptic neuron by the norepinephrine transporter (NET).[1][2] Once inside the neuron, norepinephrine that is not repackaged into synaptic vesicles is metabolized.
The initial and rate-limiting step in the intraneuronal degradation of norepinephrine is deamination by monoamine oxidase (MAO) , an enzyme located on the outer mitochondrial membrane, to form the unstable intermediate, 3,4-dihydroxymandelaldehyde (DOPEGAL).[3][4] This aldehyde is then rapidly converted to DHPG through reduction by aldehyde reductase or aldose reductase .[3] DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).
Alternatively, DOPEGAL can be oxidized by aldehyde dehydrogenase (AD) to form 3,4-dihydroxymandelic acid (DOMA). However, the pathway leading to DHPG is predominant in sympathetic neurons.
Extraneuronal metabolism of norepinephrine, although a minor pathway for catecholamine clearance from the synapse, involves the action of COMT to produce normetanephrine (NMN). Therefore, plasma DHPG is considered a reliable indicator of intraneuronal norepinephrine metabolism and sympathetic nervous activity.
DHPG as a Biomarker of Sympathetic Nervous System Activity
Plasma DHPG levels are a sensitive index of sympathetic tone and norepinephrine turnover. Studies have shown that manipulations that increase sympathetic activity, such as physical stress or the administration of yohimbine (an α2-adrenergic antagonist), lead to correlated increases in both plasma NE and DHPG. Conversely, clonidine, an α2-adrenergic agonist that suppresses sympathetic outflow, decreases both NE and DHPG levels.
Importantly, blockade of the norepinephrine transporter (NET) with drugs like desipramine abolishes the DHPG response to sympathetic stimulation, highlighting that the formation of DHPG is dependent on the reuptake of released norepinephrine. Therefore, simultaneous measurement of NE and DHPG can provide valuable insights into NE release, reuptake, and metabolism. This makes DHPG a critical biomarker in clinical research for conditions characterized by autonomic dysfunction, such as heart failure, hypertension, and certain psychiatric disorders.
Quantitative Data on DHPG Levels
The concentration of DHPG can vary depending on the biological matrix, species, and physiological state. The following tables summarize representative quantitative data from the literature.
Table 1: Basal Plasma/Serum DHPG and Norepinephrine Concentrations in Humans
| Analyte | Concentration | Matrix | Population | Reference |
| DHPG | 19.58 ± 8.13 ng/mL | Plasma | Healthy Adults | |
| Norepinephrine | 1.40 ± 0.11 pmol/mL | Plasma | Healthy Adults | |
| DHPG | ~700-800 pg/mL (plateau after clonidine) | Plasma | Healthy Adults |
Table 2: DHPG and Norepinephrine Concentrations in Human Urine and Cerebrospinal Fluid (CSF)
| Analyte | Concentration | Matrix | Population | Reference |
| DHPG | 0.39 ± 0.21 µg/mg creatinine | Urine | Healthy Adults | |
| DHPG | 34.76 ± 11.46 ng/mL | CSF | Healthy Adults | |
| Norepinephrine | Not Reported | - | - | - |
Table 3: Basal Plasma DHPG and Norepinephrine Concentrations in Rats
| Analyte | Concentration | Matrix | Population | Reference |
| DHPG | 4.73 ± 0.21 pmol/mL | Plasma | Wistar Rats | |
| Norepinephrine | Not Reported | - | - | - |
Experimental Protocols for DHPG Quantification
The accurate measurement of DHPG requires sensitive and specific analytical methods due to its low concentrations in biological fluids and potential for interference from other catecholamines and metabolites. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Key Experimental Steps: HPLC-ECD Method
This protocol is a generalized summary based on methodologies described in the literature.
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA and sodium metabisulfite to prevent catecholamine oxidation.
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For urine samples, collect over a 24-hour period into a container with an acid preservative.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) to isolate catecholamines and their metabolites from the plasma or urine matrix. Alumina-based cartridges are commonly used for this purpose.
-
Condition the SPE cartridge with appropriate buffers.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an acidic solution.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate, citric acid) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., sodium octylsulfate).
-
Maintain a constant flow rate (e.g., 0.8 mL/min).
-
-
Electrochemical Detection:
-
Employ an electrochemical detector with a glassy carbon working electrode.
-
Apply a specific oxidation potential (e.g., +0.78 V) to detect the analytes as they elute from the column.
-
-
Quantification:
-
Generate a standard curve using known concentrations of DHPG and norepinephrine.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
Key Experimental Steps: LC-MS/MS Method
This protocol is a generalized summary based on methodologies described in the literature.
-
Sample Preparation and Extraction:
-
Similar to the HPLC-ECD method, sample collection and initial preparation are critical.
-
SPE using alumina basic cartridges is an effective method for extraction.
-
-
Liquid Chromatography:
-
Utilize a reverse-phase HPLC or UHPLC system for chromatographic separation.
-
The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Interface the LC system with a triple quadrupole mass spectrometer.
-
Employ an electrospray ionization (ESI) source, often in negative ion mode for DHPG.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for DHPG, norepinephrine, and an internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Quantify the analytes in the samples based on the peak area ratios of the analyte to the internal standard.
-
Signaling Pathways and Logical Relationships
While DHPG itself is a metabolite and not a primary signaling molecule in the same way as norepinephrine, its precursor, norepinephrine, activates adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that are fundamental to the physiological effects of the sympathetic nervous system. The concentration of DHPG is logically linked to the activity of this entire system, from norepinephrine synthesis and release to its reuptake and metabolism.
Conclusion
This compound is an indispensable tool in the study of the sympathetic nervous system. As the primary intraneuronal metabolite of norepinephrine, its levels in plasma, urine, and CSF provide a reliable and sensitive measure of sympathetic tone and neuronal norepinephrine turnover. The analytical methodologies for its quantification are well-established, offering researchers and clinicians robust means to investigate autonomic function in both health and disease. For drug development professionals, understanding the dynamics of DHPG can be critical in evaluating the pharmacodynamic effects of novel therapeutics targeting the sympathetic nervous system. Continued research into the nuances of DHPG metabolism will undoubtedly further refine its utility as a key biomarker in neuroscience and cardiovascular medicine.
References
- 1. The role of neuronal and extraneuronal plasma membrane transporters in the inactivation of peripheral catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 3. medlink.com [medlink.com]
- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Mechanism of Action of 3,4-Dihydroxyphenylglycol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine and a naturally occurring phenolic compound found in olive oil, has demonstrated notable antioxidant properties. This technical guide delineates the core antioxidant mechanisms of DHPG, presenting a comprehensive overview of its effects on oxidative stress markers and antioxidant enzyme activities. In vivo studies in rodent models have shown that DHPG can mitigate oxidative damage, and in vitro assays have quantified its oxygen radical absorbance capacity. While direct evidence of its influence on specific signaling pathways is still emerging, its catechol structure suggests a potential role in modulating the Keap1-Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses. This document provides a detailed summary of quantitative data, experimental protocols, and visual representations of its mechanistic actions to support further research and drug development efforts.
Direct Antioxidant Activity
The antioxidant capacity of this compound is attributed to its chemical structure, specifically the catechol moiety (a benzene ring with two adjacent hydroxyl groups). This structure enables DHPG to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the antioxidant capacity of a substance against peroxyl radicals. A study evaluating the antioxidant activity of purified DHPG from table olive effluents reported its ORAC value in comparison to hydroxytyrosol (HT), another well-known antioxidant from olives. The extract rich in DHPG exhibited a higher antioxidant capacity than the HT extract[1].
Table 1: Oxygen Radical Absorbance Capacity (ORAC) of this compound (DHPG) and Hydroxytyrosol (HT)
| Compound/Mixture | ORAC Value (μmol of Trolox/mmol of active molecule) |
| DHPG-rich extract | 9758 |
| HT-rich extract | 4127 |
| DHPG + HT (1:1 mixture) | 7042 |
Data sourced from Fernández-Prior et al. (2021)[1]
In Vivo Antioxidant Effects
Animal studies, primarily in rat models of diabetes and heat stress, have provided significant insights into the in vivo antioxidant effects of DHPG. These studies demonstrate that DHPG administration can ameliorate oxidative stress by modulating various biomarkers and enhancing the activity of endogenous antioxidant enzymes. Notably, a synergistic antioxidant effect is often observed when DHPG is co-administered with hydroxytyrosol (HT)[2][3][4].
Attenuation of Oxidative and Nitrosative Stress Markers
In a study using a rat model of type 1 diabetes, administration of DHPG, both alone and in combination with HT, led to a significant reduction in markers of oxidative and nitrosative stress.
Table 2: Effect of DHPG on Oxidative and Nitrosative Stress Markers in Diabetic Rats
| Treatment Group | TBARS (nmol/mg protein) | 8-OHdG (ng/mL) | 3-Nitrotyrosine (ng/mL) | GSH (μmol/L) |
| Non-diabetic rats (NDR) | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.2 ± 0.3 | 4.5 ± 0.5 |
| Diabetic rats (DR) | 2.5 ± 0.4 | 2.5 ± 0.5 | 4.0 ± 0.6 | 3.1 ± 0.4 |
| DR + DHPG (0.5 mg/kg/day) | 2.0 ± 0.3 | 1.8 ± 0.4 | 3.2 ± 0.5 | 3.5 ± 0.4 |
| DR + DHPG (1 mg/kg/day) | 1.8 ± 0.3 | 1.6 ± 0.3 | 2.8 ± 0.4 | 3.7 ± 0.5 |
| DR + HT (5 mg/kg/day) + DHPG (0.5 mg/kg/day) | 1.6 ± 0.2 | 1.3 ± 0.2 | 2.2 ± 0.3 | 4.0 ± 0.5 |
| DR + HT (5 mg/kg/day) + DHPG (1 mg/kg/day) | 1.4 ± 0.2 | 1.1 ± 0.2 | 1.8 ± 0.3 | 4.2 ± 0.4* |
p < 0.05 compared to Diabetic rats (DR). Data are presented as mean ± standard deviation. TBARS: Thiobarbituric Acid Reactive Substances; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; GSH: Glutathione. Data adapted from publications on synergistic effects of DHPG and HT.
Modulation of Antioxidant Enzyme Activity
In a study investigating the effects of DHPG on heat stress-induced reproductive damage in male rats, DHPG treatment was found to enhance the activity of key antioxidant enzymes.
Table 3: Effect of DHPG on Antioxidant Enzyme Levels in Heat-Stressed Rats
| Treatment Group | TAC (U/mL) | GPx (U/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |
| Heat Stress (HS) | Decreased | Decreased | Decreased | Decreased |
| HS + DHPG (0.5 mg/kg) | Increased | Increased | Increased | Increased |
| HS + DHPG (1 mg/kg) | Increased | Increased | Increased | Increased |
| HS + HT (5 mg/kg) + DHPG (0.5 mg/kg) | Further Increased | Further Increased | Further Increased | Further Increased |
| HS + HT (5 mg/kg) + DHPG (1 mg/kg) | Further Increased | Further Increased | Further Increased | Further Increased |
This table summarizes the qualitative changes reported. Quantitative data was not provided in the abstract. TAC: Total Antioxidant Capacity; GPx: Glutathione Peroxidase; SOD: Superoxide Dismutase; CAT: Catalase. Data adapted from Sadeghi Rad et al. (2024).
Cellular Signaling Pathways
Proposed Keap1-Nrf2/ARE Signaling Pathway Activation
While direct experimental evidence for this compound's activation of the Keap1-Nrf2/ARE pathway is currently limited, its catechol structure is a key feature shared by other known Nrf2 activators. The proposed mechanism involves the oxidation of the catechol moiety to an electrophilic ortho-quinone. This quinone can then react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification of Keap1 leads to the dissociation and stabilization of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.
Caption: Proposed Keap1-Nrf2/ARE pathway activation by DHPG.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant effects of this compound.
In Vivo Animal Studies
4.1.1 Experimental Design for Antioxidant Effects in Diabetic Rats
-
Animal Model: Male Wistar rats are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment Groups:
-
Nondiabetic control rats (NDR)
-
Diabetic control rats (DR)
-
DR treated with DHPG (e.g., 0.5 mg/kg/day and 1 mg/kg/day, administered orally)
-
DR treated with Hydroxytyrosol (HT) (e.g., 5 mg/kg/day, p.o.)
-
DR treated with a combination of DHPG and HT.
-
-
Duration: Treatment is typically carried out for a period of several weeks (e.g., 8 weeks).
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., brain, liver) are collected for biochemical analysis.
Caption: In vivo experimental workflow for DHPG in diabetic rats.
Biochemical Assays
4.2.1 Thiobarbituric Acid Reactive Substances (TBARS) Assay This assay measures lipid peroxidation.
-
Tissue samples are homogenized in an appropriate buffer (e.g., ice-cold 0.1 M Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the supernatant is collected.
-
An aliquot of the supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.
-
After cooling, the resulting pink-colored chromogen is extracted with a solvent (e.g., n-butanol).
-
The absorbance or fluorescence of the extract is measured at the appropriate wavelength (e.g., 532 nm for absorbance).
-
TBARS levels are quantified using a standard curve of MDA or a similar standard.
4.2.2 Glutathione (GSH) Assay This assay quantifies the levels of reduced glutathione, a key intracellular antioxidant.
-
Tissue or cell samples are deproteinized, often using an acid like metaphosphoric acid or trichloroacetic acid.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), also known as Ellman's reagent) and glutathione reductase.
-
The reaction is initiated by the addition of NADPH.
-
Glutathione reductase reduces oxidized glutathione (GSSG) to GSH, and GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.
-
GSH concentration is determined by comparison to a standard curve of known GSH concentrations.
4.2.3 Superoxide Dismutase (SOD) Activity Assay This assay measures the activity of the antioxidant enzyme superoxide dismutase.
-
Prepare tissue or cell lysates in an appropriate buffer.
-
The assay is based on the inhibition of the reduction of a chromogen (e.g., WST-1, cytochrome c, or nitroblue tetrazolium) by superoxide radicals.
-
Superoxide radicals are generated by a system such as xanthine/xanthine oxidase or riboflavin/light.
-
In the absence of SOD, the superoxide radicals reduce the chromogen, leading to a color change that can be measured spectrophotometrically.
-
In the presence of SOD from the sample, the superoxide radicals are dismutated to hydrogen peroxide and oxygen, thus inhibiting the color change.
-
The SOD activity is calculated from the degree of inhibition of the colorimetric reaction.
4.2.4 Catalase (CAT) Activity Assay This assay measures the activity of the enzyme catalase, which decomposes hydrogen peroxide.
-
Prepare tissue or cell lysates.
-
The most common method involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.
-
Alternatively, the remaining H₂O₂ can be quantified colorimetrically after a fixed incubation time with the sample. This can be done by reacting the H₂O₂ with a suitable substrate (e.g., methanol in the presence of a peroxidase) to produce a colored product.
-
The catalase activity is calculated based on the rate of H₂O₂ decomposition.
4.2.5 Glutathione Peroxidase (GPx) Activity Assay This assay measures the activity of glutathione peroxidase, which reduces hydroperoxides.
-
Prepare tissue or cell lysates.
-
The assay is typically a coupled enzyme assay.
-
GPx in the sample catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) using GSH as a reducing substrate, which is converted to GSSG.
-
The GSSG is then reduced back to GSH by the addition of exogenous glutathione reductase and NADPH.
-
The rate of NADPH oxidation to NADP+ is monitored as a decrease in absorbance at 340 nm.
-
The GPx activity is proportional to the rate of NADPH consumption.
Conclusion
This compound is a promising antioxidant compound with demonstrated in vivo efficacy in mitigating oxidative stress. Its antioxidant action is rooted in its radical-scavenging ability, as evidenced by its high ORAC value, and its capacity to enhance the endogenous antioxidant defense system. While the precise signaling pathways modulated by DHPG are yet to be fully elucidated, its chemical structure strongly suggests a potential role in the activation of the Keap1-Nrf2/ARE pathway. The synergistic effects observed with hydroxytyrosol further highlight its potential in combination therapies or as a component of functional foods and nutraceuticals. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the antioxidant mechanisms of DHPG and explore its therapeutic applications in oxidative stress-related pathologies. Further research is warranted to confirm its interaction with the Nrf2 pathway and to explore its full potential in drug development.
References
- 1. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of 3',4'-Dihidroxifenilglicol and Hydroxytyrosol on Oxidative and Nitrosative Stress and Some Cardiovascular Biomarkers in an Experimental Model of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic protective effects of this compound and hydroxytyrosol in male rats against induced heat stress-induced reproduction damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Dihydroxyphenylglycol (DHPG) Precursors in Olive Leaf Extract
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the precursors to 3,4-dihydroxyphenylglycol (DHPG) found in olive leaf extract (Olea europaea). It details the primary precursor compounds, their biosynthetic origins, quantitative data, and the experimental protocols required for their extraction, conversion, and analysis.
Introduction: The Significance of this compound (DHPG)
This compound (DHPG) is a potent phenolic antioxidant that has garnered significant interest for its potential applications in the nutraceutical, pharmaceutical, and functional food industries.[1][2] Its antioxidant capacity is reported to be even greater than that of the well-known olive phenol, hydroxytyrosol.[1][3] While DHPG is present in olive products, it is often found in low concentrations in extracts prepared using conventional organic solvent methods.[1] Recent research has revealed that DHPG exists primarily in the form of complex precursors within the olive leaf matrix. These precursors can be hydrolyzed to release DHPG, dramatically increasing its yield and unlocking the full potential of olive leaf biomass as a high-value source of this compound. Understanding these precursors is therefore critical for developing efficient extraction and production methodologies.
Identification of Primary DHPG Precursors
The primary precursors of DHPG in olive byproducts are complex glycosylated molecules that contain a DHPG moiety within their structure. Research indicates that these are distinct from, though related to, the more abundant secoiridoids like oleuropein.
-
β-Hydroxy Derivatives of Verbascoside: Studies have identified the diastereoisomeric forms of β-hydroxyverbascoside (also known as β-hydroxyacteoside) and β-hydroxyisoverbascoside as direct precursors to DHPG.
-
2″-hydroxyoleuropein: This modified form of oleuropein also contains a DHPG moiety and has been identified as a precursor.
-
Oleuropein: While not a direct precursor that releases DHPG through simple hydrolysis, oleuropein is the most abundant phenolic compound in olive leaves and is structurally related to DHPG's chemical family. Its hydrolysis product, hydroxytyrosol, is structurally very similar to DHPG. The study of oleuropein's biosynthesis and degradation is crucial for understanding the broader phenolic profile of the extract. Oleuropein itself is an ester of hydroxytyrosol and elenolic acid.
The conversion of these precursor molecules into free DHPG typically requires energy-intensive processes, such as thermal treatment or acid hydrolysis, to break the ester and glycosidic bonds.
Biosynthesis of Oleuropein and Related Phenols
The biosynthesis of oleuropein, a major phenolic compound in olive leaves, is a complex process that merges two key metabolic pathways: the mevalonic acid (MVA) pathway for the terpene moiety and the phenylpropanoid pathway for the phenolic moiety (hydroxytyrosol).
Quantitative Data of Key Precursor-Related Compounds
The concentration of oleuropein and hydroxytyrosol in olive leaves can vary significantly based on cultivar, age of the leaf, and extraction method. The following tables summarize reported quantitative data.
Table 1: Oleuropein Concentration in Olive Leaf & Extracts
| Source Material | Extraction/Processing | Oleuropein Concentration | Reference |
| Olive Leaves | Not specified | 60 - 90 mg/g | |
| Olive Leaf Extract | Ohmic Heating (75°C, 80% Ethanol) | 26.18 mg/g | |
| Olive Leaf Extract | Conventional Heating | 7.98 - 14.55 mg/g | |
| Commercial Extracts | Various | Considerable variation noted |
Table 2: Hydroxytyrosol Concentration in Olive Leaf & Extracts
| Source Material | Extraction/Processing | Hydroxytyrosol Concentration | Reference |
| Olive Leaves | Not specified | 0.78 - 136.48 mg/g | |
| Olive Leaf Extract | Ultrasound-assisted acid hydrolysis | 14.11 ± 0.12 mg/g | |
| Olive Leaf Extract | Solid-liquid extraction, acid hydrolysis | 10 - 15 g per kg of dry leaves |
Experimental Protocols
Extraction of Precursors from Olive Leaves
Method 1: Solid-Liquid Extraction (for Oleuropein and general phenolics) This method is effective for extracting oleuropein and other soluble phenolic compounds.
-
Sample Preparation: Dry olive leaves are mechanically ground to a fine powder.
-
Solvent Selection: A mixture of 60-80% ethanol in water has been shown to be highly effective.
-
Extraction: The leaf powder is mixed with the solvent (a common liquid-to-material ratio is 60:1 mL/g). The mixture is agitated at a controlled temperature (e.g., 40°C) for a specified duration.
-
Separation: The solid material is separated from the liquid extract by filtration or centrifugation.
-
Solvent Removal: The solvent is evaporated from the liquid extract, typically under vacuum, to yield a crude phenolic extract.
Method 2: Thermal Extraction (for DHPG Release) This method is specifically designed to hydrolyze precursors and maximize the yield of free DHPG.
-
Sample Preparation: Fresh or dried olive leaves from various cultivars are used.
-
Extraction: The leaves are placed in an autoclave with water.
-
Thermal Treatment: The mixture is heated to 120°C for 30 minutes. This process uses high temperature and pressure to mediate the hydrolysis and conversion of DHPG precursors.
-
Post-Treatment: After cooling, the aqueous extract is filtered to remove solid leaf material. This extract is rich in free DHPG.
Conversion of Oleuropein to Hydroxytyrosol (Acid Hydrolysis)
This protocol is used to convert the abundant oleuropein into its more bioactive derivative, hydroxytyrosol.
-
Preparation: An olive leaf extract (as prepared in 5.1, Method 1) is dissolved in water or a buffer solution.
-
Acidification: The pH of the solution is adjusted to 1.0 - 3.0 using an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Hydrolysis: The acidified mixture is heated to a temperature between 70°C and 90°C for 1 to 10 hours. A reaction time of 4-5 hours is often sufficient for quantitative hydrolysis.
-
Neutralization: After cooling, the solution is neutralized. If sulfuric acid was used, it can be precipitated as gypsum by adding Ca(OH)₂.
-
Purification: The resulting hydroxytyrosol can be purified from the hydrolysate using liquid-liquid extraction (e.g., with ethyl acetate) or column chromatography.
Analytical Methodology: HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector is the standard technique for quantifying DHPG, oleuropein, hydroxytyrosol, and other phenols.
-
System: A standard HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase involves a gradient elution with two solvents: (A) water with a small amount of acid (e.g., 1% acetic acid) and (B) acetonitrile or methanol.
-
Flow Rate: Typically maintained around 0.5 - 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength of 280 nm, which is optimal for detecting the benzene ring in these phenolic compounds.
-
Quantification: Compounds are identified by comparing their retention times with those of pure standards. Quantification is achieved by creating a calibration curve from standards of known concentrations.
Conversion Pathways and Experimental Workflow
The overall process from raw material to final analysis involves several key steps. The specific inclusion of a hydrolysis step depends on the target analyte (precursors vs. hydrolyzed products like DHPG).
Conclusion
The olive leaf is a rich source of complex phenolic precursors, including β-hydroxyverbascoside and 2″-hydroxyoleuropein, which contain a this compound (DHPG) moiety. While conventional extraction methods yield low amounts of free DHPG, the application of specific protocols, particularly thermal treatment, can efficiently hydrolyze these precursors to significantly increase the yield of this highly potent antioxidant. For drug development and scientific research, focusing on these hydrolysis techniques is essential for maximizing the recovery of DHPG. Furthermore, understanding the biosynthesis and degradation of related abundant compounds like oleuropein provides a more complete picture of the extract's chemical profile. The methodologies outlined in this guide provide a robust framework for the extraction, conversion, and quantitative analysis of DHPG and its precursors from olive leaf extract.
References
- 1. Confirming the presence of this compound (DHPG) in olive leaves via thermal extraction and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enzymatic O-Methylation of 3,4-Dihydroxyphenylglycol: A Technical Guide to the Formation of MHPG
For Immediate Release
This technical guide provides a comprehensive overview of the metabolic conversion of 3,4-Dihydroxyphenylglycol (DHPG) to 3-methoxy-4-hydroxyphenylglycol (MHPG), a critical step in the catabolism of norepinephrine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of catecholamine metabolism and its implications in physiology and pharmacology.
Executive Summary
The transformation of DHPG to MHPG is a key enzymatic reaction within the broader pathway of norepinephrine degradation. This conversion is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that plays a pivotal role in the modulation of catecholamine neurotransmitter levels. Understanding the kinetics and mechanisms of this pathway is essential for the development of therapeutic agents targeting adrenergic systems and for the interpretation of biomarkers related to sympathoneural activity. This guide details the enzymatic process, presents relevant quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
The Metabolic Pathway: From DHPG to MHPG
The O-methylation of this compound (DHPG) to 3-methoxy-4-hydroxyphenylglycol (MHPG) is a significant reaction in extraneuronal tissues.[1] DHPG, a primary metabolite of norepinephrine formed through the action of monoamine oxidase (MAO) and aldehyde reductase, is a catechol substrate for the enzyme Catechol-O-methyltransferase (COMT).[1][2][3]
COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol nucleus of DHPG. This enzymatic reaction requires the presence of a divalent cation, typically Mg²⁺, as a cofactor. The reaction results in the formation of MHPG and S-adenosyl-L-homocysteine (SAH).
The overall reaction can be summarized as follows:
This compound + S-adenosyl-L-methionine --(COMT, Mg²⁺)--> 3-methoxy-4-hydroxyphenylglycol + S-adenosyl-L-homocysteine
MHPG is a major metabolite of norepinephrine and its levels in various biological fluids are often used as an index of norepinephrine turnover.[4]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of DHPG to MHPG and the concentrations of these metabolites in biological fluids.
Table 1: Enzyme Kinetic Parameters for Human Soluble COMT (S-COMT)
| Substrate | Km (μM) | Vmax (nmol/min/mg) | log(Vmax/Km) |
| This compound | 46.7 | 37.2 | -0.1 |
Data sourced from a study on the comparative molecular field analysis of human S-COMT substrates.
Table 2: Concentrations of DHPG and MHPG in Human Biological Fluids
| Analyte | Matrix | Concentration |
| DHPG | Plasma | 19.58 ± 8.13 ng/mL |
| MHPG | Plasma | 21.16 ± 9.58 ng/mL |
| DHPG | Cerebrospinal Fluid (CSF) | 34.76 ± 11.46 ng/mL |
| MHPG | Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL |
| DHPG | Urine | 0.39 ± 0.21 µg/mg creatinine |
| MHPG | Urine | 1.67 ± 0.65 µg/mg creatinine |
Data represents mean ± S.D. from a study on 16 healthy subjects.
Experimental Protocols
Quantification of DHPG and MHPG by High-Performance Liquid Chromatography (HPLC) with Coulometric Detection
This method allows for the sensitive and specific measurement of DHPG and MHPG in plasma.
Sample Preparation:
-
Collect blood samples in tubes containing a suitable anticoagulant.
-
Centrifuge to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine).
-
Perform extraction of DHPG and related catecholamines using acid-washed alumina.
-
Elute the analytes from the alumina with 0.2 M perchloric acid containing EDTA (0.2%) and reduced glutathione.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: 0.025 M citric acid-sodium hydrogen phosphate buffer (3:2, v/v) containing 5% methanol.
-
Detection: Dual coulometric detection set in screen mode.
Quantification:
-
Construct a standard curve using known concentrations of DHPG and MHPG.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas (or heights) to the standard curve, normalized to the internal standard.
Catechol-O-methyltransferase (COMT) Activity Assay
This protocol describes a general method for determining COMT activity, which can be adapted for the specific substrate DHPG.
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Add MgCl₂ to a final concentration of 5 mM.
-
Add S-adenosyl-L-methionine (SAM) to a final concentration of 200 µM.
-
Add the catechol substrate (e.g., 3,4-dihydroxybenzoic acid or DHPG) to a final concentration of 500 µM.
Enzyme Reaction:
-
Prepare the enzyme homogenate from the tissue of interest (e.g., liver or brain).
-
Add a known amount of the enzyme preparation to the pre-warmed reaction mixture (37°C).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
Product Analysis:
-
Analyze the formation of the methylated product (MHPG) using HPLC with electrochemical or fluorescence detection, or by LC-MS/MS for higher sensitivity and specificity.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Visualizations
The following diagrams illustrate the metabolic pathway and a typical experimental workflow.
References
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate stereospecificity and selectivity of catechol-O-methyltransferase for DOPA, DOPA derivatives and alpha-substituted catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interspecies comparison in the COMT-mediated methylation of 3-BTD - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01938J [pubs.rsc.org]
3,4-Dihydroxyphenylglycol (DHPG): A Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dihydroxyphenylglycol (DHPG), a potent antioxidant phenolic compound. The document details its primary natural occurrences, comprehensive methodologies for its isolation and purification, and an exploration of its biosynthetic pathways in both plants and mammals.
Natural Sources of this compound (DHPG)
This compound is a catechol derivative found in both the plant and animal kingdoms. In plants, it is most notably abundant in the olive tree (Olea europaea). In mammals, it is a key metabolite in the degradation of norepinephrine.
Plant-Based Sources
The primary plant source of DHPG is the olive tree and its derived products. The compound is found in various parts of the plant and its concentration can be influenced by processing methods. Key sources include:
-
Table Olives: Natural black olives, in particular, are a rich source of DHPG. High concentrations are found in both the olive pulp and the brine used for preservation.[1][2]
-
Olive Oil By-products: Effluents from the table olive industry and solid waste from olive oil extraction, known as "alperujo" or two-phase olive pomace, are significant sources.[3][4] The use of acidified water or brine during olive storage enhances the solubilization and extraction of DHPG.[3]
-
Olive Leaves: Olive leaves have been identified as a valuable source of DHPG, particularly when subjected to specific extraction techniques that release the compound from its precursors.
A patent also suggests the presence of DHPG in other plant families, including Orobanchaceae, Plantaginaceae, Compositae, Lamiaceae, Acanthaceae, and Scrophulariaceae, although olives remain the most well-documented and significant source.
Mammalian Sources
In mammals, DHPG is an endogenous compound and a primary metabolite of the neurotransmitter norepinephrine. It is produced in neuronal tissues and subsequently metabolized. As a result, DHPG can be isolated from mammalian biological fluids, most notably urine, where its levels can serve as an indicator of sympathetic nervous system activity.
Quantitative Data on DHPG in Natural Sources
The concentration of DHPG can vary significantly depending on the source, cultivar, ripeness, and processing methods. The following table summarizes key quantitative findings from the literature.
| Natural Source | Cultivar/Condition | Concentration | Reference |
| Natural Black Olive Pulp | Various | Up to 368 mg/kg (dry weight) | |
| Table Olive Brine | Empeltre (Black Olives) | 1810 µg/L | |
| Olives in Storage | Preserved in brine | Up to 140 mg/100 g (fresh weight) after 12 months |
Isolation and Purification Protocols
The isolation of DHPG from natural sources, particularly from olive by-products, often requires an initial step to release it from its precursor molecules, followed by purification using chromatographic techniques. Patented methods emphasize the use of physical chromatographic systems without organic solvents to achieve a high degree of purity.
Experimental Protocol: Thermal Extraction from Olive Leaves
This method is effective for releasing DHPG from its precursors in olive leaves.
-
Sample Preparation: Dry olive leaves are ground into a fine powder.
-
Extraction: The powdered leaves are suspended in water.
-
Thermal Treatment: The aqueous suspension is subjected to autoclaving at 120°C for 30 minutes. This thermal process facilitates the hydrolysis of DHPG precursors.
-
Solid-Liquid Separation: After cooling, the mixture is centrifuged, and the supernatant containing the solubilized DHPG is collected.
-
Purification: The supernatant is then subjected to chromatographic purification as detailed below.
Experimental Protocol: Hydrothermal Extraction from Olive Pomace ("Alperujo")
This protocol is designed to recover DHPG from the solid waste of olive oil production.
-
Sample Preparation: Two-phase olive pomace is used as the starting material.
-
Hydrothermal Treatment: The pomace is subjected to a hydrothermal treatment. High-pressure and high-temperature extraction (HPTE), for instance using an ethanol:water (50:50 v/v) mixture at 180°C for 90 minutes, has been shown to be effective. This process solubilizes phenolic compounds, including DHPG and its precursors.
-
Fractionation: The resulting aqueous extract is purified. One documented method involves fractionation on an Amberlite® XAD16 polyamide column.
-
Chromatographic Purification: Further purification is achieved using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
General Purification Protocol using Ion-Exchange and Adsorption Resins
This patented methodology allows for the purification of DHPG to over 95% purity without the use of organic solvents.
-
Source Material: An aqueous extract rich in DHPG, such as the supernatant from thermally treated olive leaves or pomace, or the liquid effluents from table olive processing, is used as the starting material.
-
First Column Chromatography: The initial product is passed through at least one ionic resin column.
-
Subsequent Chromatographic Steps: The eluate from the first column can be further purified by passing it through a second column containing either an ionic resin or a non-ionic adsorption resin.
-
Elution: Water is typically used as the eluent, making the process economical and environmentally friendly.
-
Final Product: The resulting fraction is a highly purified DHPG extract.
Analytical Method: HPLC-DAD-UV
High-Performance Liquid Chromatography with a Diode-Array Detector is a standard method for the quantification of DHPG in extracts.
-
Column: A C18 reversed-phase column (e.g., Teknokroma Tracer Extrasil OSD2, 5 µm, 25 cm x 0.46 cm) is commonly used.
-
Mobile Phase: A gradient of HPLC-grade acetonitrile (Solvent B) and water with 0.01% Trifluoroacetic acid (TFA) (Solvent A) is employed.
-
Gradient Example: 0–30 min, 5% B; 30–45 min, 25% B; 45–47 min, 50% B; 47–50 min, 0% B.
-
Flow Rate: 1 mL/min.
-
Detection: Chromatograms are recorded at 280 nm.
-
Quantification: Identification and quantification are based on comparing the retention times and absorbance of the peaks in the sample with those of a pure DHPG standard.
Biosynthesis and Metabolic Pathways
DHPG is synthesized through distinct pathways in plants and mammals.
Biosynthesis in Plants (Olea europaea)
In olives, DHPG is not typically present in high concentrations in its free form but is rather a part of more complex molecules. It is released through the hydrolysis of these precursors during processing or extraction. The biosynthesis of these precursors originates from the shikimate pathway.
The proposed pathway is as follows:
-
Shikimate Pathway: This fundamental pathway in plants produces the aromatic amino acids L-phenylalanine and L-tyrosine from primary metabolites.
-
Phenylpropanoid and Tyrosine-Derived Pathways: L-phenylalanine is the precursor to the caffeoyl moiety, while L-tyrosine is the precursor to the hydroxytyrosol moiety of verbascoside.
-
Formation of Verbascoside: Through a series of enzymatic steps including glycosylation, acylation, and hydroxylation, these moieties are combined to form verbascoside and its isomers.
-
Formation of DHPG Precursors: Verbascoside and isoverbascoside can be further modified (e.g., hydroxylation) to form β-hydroxy derivatives. 2″-hydroxyoleuropein is another identified precursor containing a DHPG moiety.
-
Release of DHPG: DHPG is liberated from these precursors through hydrolysis, which can be induced by thermal treatment.
Metabolism in Mammals
In mammals, DHPG is a key intermediate in the catabolism of norepinephrine. This process is crucial for regulating neurotransmitter levels in the synaptic cleft.
-
Norepinephrine Release: Norepinephrine is released from sympathetic nerve terminals.
-
MAO Action: A portion of the norepinephrine that is not taken back up into the neuron is metabolized by monoamine oxidase (MAO) located on the outer membrane of mitochondria. MAO converts norepinephrine to 3,4-dihydroxymandelaldehyde.
-
Reduction to DHPG: The aldehyde is then rapidly reduced to DHPG by aldehyde and aldose reductases.
-
Further Metabolism: DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG), or it can be conjugated and excreted.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the extraction and purification of DHPG from olive by-products.
References
- 1. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DHPG): an important phenolic compound present in natural table olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds | Semantic Scholar [semanticscholar.org]
- 4. Plant phenolics and shikimate pathway | PPTX [slideshare.net]
The Physiological Significance of Endogenous 3,4-Dihydroxyphenylglycol (DOPEG): A Technical Guide for Researchers
An In-depth Examination of a Key Norepinephrine Metabolite in Neuronal Function, Cardiovascular Health, and Neurodegenerative Disease
Abstract
Endogenous 3,4-dihydroxyphenylglycol (DOPEG) is a primary, intraneuronal metabolite of the neurotransmitter norepinephrine, formed through the action of monoamine oxidase A (MAO-A). Long considered merely an inactive byproduct, emerging research has illuminated the multifaceted physiological and pathophysiological roles of DOPEG and its metabolic precursors. This technical guide provides a comprehensive overview of the current understanding of DOPEG's function for researchers, scientists, and drug development professionals. It delves into the biosynthesis and metabolism of DOPEG, its utility as a biomarker for sympathetic nervous system activity, its potential roles in cardiovascular regulation, and the neurotoxic implications of its aldehyde precursor, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), in the context of neurodegenerative diseases such as Alzheimer's disease. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this critical molecule.
Introduction
Norepinephrine (NE), a catecholamine neurotransmitter and hormone, plays a pivotal role in regulating a vast array of physiological processes, including the sleep-wake cycle, attention, mood, and the "fight-or-flight" response. The precise control of norepinephrine signaling is critical for maintaining homeostasis, and its dysregulation is implicated in numerous pathological conditions. A key aspect of this control is the metabolic clearance of norepinephrine. This compound (DOPEG) is a major metabolite of norepinephrine, and its formation represents a critical step in the termination of noradrenergic signaling.
This guide will explore the physiological functions of endogenous DOPEG, moving beyond its traditional perception as a simple catabolite to highlight its significance as an indicator of neuronal norepinephrine turnover and its involvement in various physiological and pathological processes.
Biosynthesis and Metabolism of DOPEG
DOPEG is intricately linked to the metabolic pathway of norepinephrine. Its formation and subsequent degradation are key to understanding its physiological concentrations and functions.
The Norepinephrine Metabolic Pathway
Norepinephrine, upon its release from synaptic vesicles, can be cleared from the synaptic cleft via two primary mechanisms: reuptake into the presynaptic neuron or uptake into extraneuronal tissues. The metabolism of norepinephrine to DOPEG occurs predominantly within the neuron following reuptake.
The key enzymatic steps are as follows:
-
Oxidative Deamination by Monoamine Oxidase A (MAO-A): Inside the neuron, norepinephrine is converted to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) by the enzyme monoamine oxidase A (MAO-A).[1][2]
-
Reduction by Aldehyde Reductase: DOPEGAL is then rapidly reduced to DOPEG by aldehyde reductase.
-
O-methylation by Catechol-O-methyltransferase (COMT): DOPEG can then be further metabolized, primarily in extraneuronal tissues, by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).
This metabolic cascade is crucial for regulating norepinephrine levels and preventing excessive stimulation of adrenergic receptors.
Figure 1. Metabolic pathway of norepinephrine to DOPEG and MHPG.
Quantitative Data on DOPEG Concentrations
The concentration of DOPEG in biological fluids and tissues is a dynamic measure that reflects the rate of norepinephrine turnover. Below are tables summarizing available quantitative data.
Table 1: DOPEG Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)
| Biological Matrix | Condition | DOPEG Concentration | Reference(s) |
| Plasma | Healthy Volunteers | 826 ± 61 ng/L | [3] |
| After MAO-A inhibitor (moclobemide) | Reduced by 78% | [4] | |
| CSF | Healthy Controls | ~1.5 ng/mL | |
| Parkinson's Disease | Decreased (p=0.004) | ||
| Multiple System Atrophy | Decreased (p<0.0001) | ||
| Pure Autonomic Failure | Decreased (p<0.0001) |
Table 2: DOPEG Concentrations in Animal Models
| Species | Tissue | DOPEG Concentration | MHPG Concentration | Reference(s) |
| Rat | Brain | Generally higher than MHPG | Lower than DOPEG | |
| Primate | Brain | Lower than MHPG | Higher than DOPEG | |
| Plasma | Lower than MHPG | Higher than DOPEG | ||
| Rat | Plasma | Lower than MHPG | Higher than MHPG |
Note: Specific concentrations can vary significantly based on the analytical method, the specific brain region analyzed, and the physiological state of the animal.
Physiological and Pathophysiological Roles of DOPEG
Index of Sympathetic Nervous System Activity
Plasma DOPEG levels are considered a reliable indicator of intraneuronal norepinephrine metabolism and, consequently, sympathetic nervous system activity. An elevated ratio of DOPEG to norepinephrine in plasma or tissues can signify increased norepinephrine turnover, as seen in conditions like congestive heart failure.
Cardiovascular Regulation
Beyond its role as a biomarker, DOPEG may have direct effects on the cardiovascular system. Studies have suggested that DOPEG possesses antioxidant and anti-inflammatory properties. In experimental models of type 1 diabetes, administration of DOPEG has been shown to reduce platelet aggregation and markers of oxidative stress, suggesting a potential cardioprotective role.
Neurotoxicity of DOPEGAL: A Role in Neurodegeneration
While DOPEG itself is generally considered non-toxic, its immediate precursor, DOPEGAL, is a highly reactive aldehyde with significant neurotoxic potential. Accumulating evidence implicates DOPEGAL in the pathophysiology of Alzheimer's disease (AD).
-
Locus Coeruleus Degeneration: The locus coeruleus, the principal site of norepinephrine synthesis in the brain, is one of the first regions to exhibit pathology in AD. Studies have shown an accumulation of DOPEGAL in the locus coeruleus of AD patients, which is thought to contribute to the selective vulnerability and death of these neurons.
-
Tau Pathology: DOPEGAL has been shown to activate asparagine endopeptidase, an enzyme that cleaves the tau protein. This cleavage can lead to the aggregation of tau into the neurofibrillary tangles that are a hallmark of AD. The interaction between DOPEGAL and tau provides a potential molecular mechanism linking norepinephrine metabolism to the progression of AD pathology.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
3,4-Dihydroxyphenylglycol (DHPG): An In-depth Technical Guide to its Role in Catecholamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of the sympathetic neurotransmitter, norepinephrine (NE). Its formation, release, and subsequent metabolism provide a crucial window into the functioning of the sympathetic nervous system. This technical guide offers a comprehensive overview of DHPG's role in catecholamine metabolism, its utility as a biomarker in various physiological and pathological states, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by providing in-depth information on DHPG's biochemistry, clinical significance, and analytical measurement.
Introduction to this compound (DHPG)
DHPG is a deaminated metabolite of norepinephrine, formed primarily within sympathetic nerve endings.[1] Unlike norepinephrine, which is stored in vesicles and released upon nerve stimulation, DHPG is not stored and its plasma concentration reflects the rate of norepinephrine turnover within the neuron.[2] This unique characteristic makes DHPG an invaluable biomarker for assessing sympathetic nervous system activity, norepinephrine transporter (NET) function, and the diagnosis and monitoring of various diseases.
Biosynthesis and Metabolism of DHPG
The metabolism of catecholamines is a complex process involving several key enzymes. DHPG plays a central role in the degradation of norepinephrine.
Formation of DHPG
Norepinephrine that is not stored in synaptic vesicles is metabolized in the neuronal cytoplasm by the enzyme monoamine oxidase (MAO) , primarily the MAO-A isoform, to form 3,4-dihydroxyphenylmandelaldehyde (DOPEGAL).[3] This unstable intermediate is then rapidly reduced by aldehyde reductase (AR) or aldose reductase to the more stable alcohol, DHPG.[4]
Further Metabolism of DHPG
Once formed, DHPG can diffuse out of the neuron and into the bloodstream. In extraneuronal tissues, particularly the liver, DHPG is further metabolized by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG).[3] MHPG is the major circulating metabolite of norepinephrine.
DHPG as a Clinical Biomarker
The measurement of DHPG, often in conjunction with norepinephrine and other catecholamine metabolites, provides valuable clinical insights.
Assessment of Sympathetic Nervous System Activity
Plasma DHPG levels are a reliable index of sympathetic tone. During sympathetic activation, both norepinephrine and DHPG levels increase in the plasma. However, the ratio of norepinephrine to DHPG can provide additional information about norepinephrine reuptake and metabolism.
Diagnosis of Pheochromocytoma
Pheochromocytomas are tumors of the adrenal medulla that secrete high levels of catecholamines. While plasma and urinary metanephrines are the primary biomarkers for diagnosis, DHPG can be a useful adjunct, particularly in cases of norepinephrine-secreting tumors.
Cardiovascular Disease
In congestive heart failure, there is evidence of increased cardiac sympathetic activity, which can be reflected by an elevated ratio of DHPG to norepinephrine in cardiac tissue. Studies have also investigated the role of plasma DHPG in essential hypertension.
Neurodegenerative Diseases
Alterations in catecholamine metabolism are implicated in several neurodegenerative disorders. Studies have shown decreased cerebrospinal fluid (CSF) levels of DHPG in synucleinopathies such as Parkinson's disease, multiple system atrophy, and pure autonomic failure, suggesting central noradrenergic deficiency. While its role as a standalone biomarker for Alzheimer's disease is less clear, it is often measured alongside other markers to understand the broader neurochemical changes.
Quantitative Data
The following tables summarize reported concentrations of DHPG in various biological fluids from healthy individuals and in specific disease states. It is important to note that reference ranges can vary between laboratories due to differences in analytical methods and patient populations.
Table 1: DHPG Concentrations in Healthy Adults
| Biological Fluid | Concentration Range | Notes |
| Plasma | 700 - 1500 pg/mL | Resting, supine position. |
| Urine | 0.39 ± 0.21 µg/mg creatinine | 24-hour urine collection. |
| Cerebrospinal Fluid (CSF) | 34.76 ± 11.46 ng/mL |
Table 2: Plasma DHPG and Norepinephrine in Disease States
| Condition | Plasma DHPG (pg/mL) | Plasma Norepinephrine (pg/mL) | NE:DHPG Ratio |
| Healthy Controls (Basal) | 870 ± 50 | 266 ± 27 | 0.30 ± 0.02 |
| Healthy Controls (Exercise) | 1630 ± 180 | 1166 ± 197 | 0.83 ± 0.12 |
| Pheochromocytoma (Basal) | 1521 ± 280 | 1827 ± 639 | 1.22 ± 0.32 |
| Pheochromocytoma (Exercise) | 2313 ± 252 | 3016 ± 769 | 1.54 ± 0.27 |
Data adapted from:
Experimental Protocols for DHPG Quantification
Accurate quantification of DHPG is critical for its clinical and research applications. The two most common analytical techniques are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection and Preparation
-
Plasma: Blood should be collected in chilled tubes containing EDTA or heparin. The sample should be immediately placed on ice and centrifuged at 4°C to separate the plasma. Plasma should be stored at -80°C until analysis.
-
Urine: For 24-hour urine collections, a preservative such as hydrochloric acid is typically added to the collection container to maintain the stability of the catecholamines and their metabolites. Aliquots are then stored at -80°C.
-
CSF: Cerebrospinal fluid should be collected by lumbar puncture and immediately frozen on dry ice and stored at -80°C.
Detailed Methodology: LC-MS/MS for Plasma DHPG
This protocol provides a representative workflow for the quantification of DHPG in human plasma.
-
Internal Standard Spiking: To each 500 µL of plasma sample, add an internal standard (e.g., deuterated DHPG) to account for extraction variability.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for DHPG and its internal standard.
-
Conclusion
This compound is a key metabolite of norepinephrine that provides a unique and valuable tool for researchers and clinicians. Its measurement offers insights into sympathetic nervous system function, aids in the diagnosis of specific medical conditions, and serves as a potential biomarker in a range of diseases. The continued refinement of analytical techniques for DHPG quantification will further enhance its utility in both basic research and clinical practice, contributing to a better understanding of catecholamine metabolism and its role in health and disease. This guide provides a foundational understanding for professionals in the field to effectively utilize DHPG as a powerful biomarker in their research and development endeavors.
References
- 1. scriptsandstatistics.wordpress.com [scriptsandstatistics.wordpress.com]
- 2. Plasma norepinephrine and epinephrine levels in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal study of urinary 8-hydroxy-2'-deoxyguanosine excretion in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 3,4-Dihydroxyphenylglycol in Human Plasma using HPLC-ED
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine, formed by the action of monoamine oxidase.[1] Its quantification in human plasma provides a valuable biomarker for assessing sympathetic nervous system activity and the efficacy of drugs targeting monoamine oxidase.[2] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers a sensitive and selective method for the determination of DHPG in complex biological matrices like human plasma. This document provides a detailed protocol and application notes for this analytical method.
Metabolic Pathway of Norepinephrine to DHPG
DHPG is produced from norepinephrine through a two-step enzymatic process primarily occurring within sympathetic neurons. Understanding this pathway is crucial for interpreting plasma DHPG levels.
Caption: Metabolic conversion of norepinephrine to DHPG within the sympathetic neuron and its release into the plasma.
Experimental Protocol
This protocol outlines the necessary steps for the extraction and quantification of DHPG from human plasma.
Materials and Reagents
-
This compound (DHPG) standard
-
Internal Standard (e.g., 3,4-dihydroxybenzylamine or a structurally similar compound)
-
Perchloric acid (HClO4)
-
EDTA
-
Reduced glutathione
-
Acid-washed alumina
-
HPLC-grade methanol
-
HPLC-grade water
-
Citric acid
-
Sodium hydrogen phosphate
-
Human plasma (collected in tubes containing an anticoagulant like heparin or EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrochemical Detector (ED) with a glassy carbon working electrode
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Solid-phase extraction (SPE) manifold (optional)
Sample Preparation: Alumina Extraction
-
Plasma Collection and Storage: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge at 4°C to separate the plasma. Plasma samples should be stored at -80°C until analysis to ensure the stability of DHPG.[3]
-
Initial Preparation: Thaw plasma samples on ice. To 1 mL of plasma, add a known amount of internal standard.
-
Protein Precipitation: Add 100 µL of perchloric acid to the plasma sample to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a tube containing approximately 50 mg of acid-washed alumina. Add a buffer to adjust the pH to ~8.6 to facilitate the adsorption of catechols onto the alumina.
-
Washing: Vortex the alumina suspension for 15 minutes. Allow the alumina to settle and aspirate the supernatant. Wash the alumina twice with 1 mL of HPLC-grade water to remove interfering substances.
-
Elution: Elute the DHPG and other catechols from the alumina by adding 200 µL of 0.1 M phosphoric acid and vortexing for 5 minutes.
-
Final Step: Centrifuge the mixture, and collect the supernatant for injection into the HPLC system.
HPLC-ED Conditions
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 0.025 M citric acid-sodium hydrogen phosphate buffer) and an organic modifier (e.g., 5% methanol).[4] The exact composition should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Maintained at a constant temperature, for example, 15°C, to ensure reproducible retention times.[5]
-
Injection Volume: 20 µL
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon
-
Potential: Set at an oxidizing potential suitable for DHPG, typically around +0.65 V versus an Ag/AgCl reference electrode. The optimal potential should be determined by constructing a hydrodynamic voltammogram.
-
Experimental Workflow
The overall process from sample collection to data analysis is summarized in the following diagram.
Caption: Workflow for the quantification of DHPG in human plasma using HPLC-ED.
Quantitative Data Summary
The performance of the HPLC-ED method for DHPG quantification should be validated to ensure reliability. The following table summarizes typical validation parameters.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (RSD%) | < 15% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 85 - 115% |
| Recovery from Plasma | > 80% |
Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics in-house.
Discussion
The described HPLC-ED method provides a robust and sensitive approach for the quantification of DHPG in human plasma. The sample preparation, particularly the alumina extraction step, is critical for removing interfering substances and concentrating the analyte. Optimization of the chromatographic conditions, including the mobile phase composition and column temperature, is essential for achieving good separation and reproducible results. The electrochemical detector offers high sensitivity for catechols like DHPG, but care must be taken to maintain the electrode surface and minimize baseline noise.
Conclusion
This application note provides a comprehensive guide for the quantification of this compound in human plasma by HPLC-ED. The detailed protocol and performance characteristics outlined herein will be valuable for researchers, scientists, and drug development professionals in their studies of the sympathetic nervous system and related pharmacological interventions.
References
- 1. Norepinephrine metabolism in neuron: dissociation between this compound and 3,4-dihydroxymandelic acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Analysis of 3,4-Dihydroxyphenylglycol (DHPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is the primary metabolite of norepinephrine, formed through the action of monoamine oxidase (MAO).[1] Its quantification in biological matrices such as plasma is a critical biomarker for assessing the activity of the sympathetic nervous system and for evaluating the efficacy of MAO inhibitors. This application note provides a detailed protocol for the sensitive and selective analysis of DHPG using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes solid-phase extraction for sample clean-up and negative electrospray ionization for detection.
Signaling Pathway
Norepinephrine is metabolized in both neuronal and extraneuronal tissues. Within sympathetic nerves, norepinephrine is primarily converted to DHPG by monoamine oxidase (MAO). DHPG can then be further metabolized in extraneuronal tissues by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG). A secondary pathway involves the conversion of norepinephrine to normetanephrine by COMT, which is then metabolized by MAO.
Experimental Workflow
The analytical workflow consists of sample preparation using solid-phase extraction, followed by chromatographic separation via UPLC, and detection by tandem mass spectrometry.
Quantitative Data Summary
The following table summarizes the validation parameters from a representative LC-MS/MS method for DHPG analysis.
| Parameter | Result | Reference |
| Precision (%RSD) | 1.97 - 4.40% | [2] |
| Accuracy | 96.1 - 101% | [2] |
| Limit of Detection (LOD) | 0.2 ng/mL | [2] |
| Linearity Range | 6 - 20 ng/mL | [2] |
| Extraction Recovery | >85% |
Detailed Experimental Protocols
Sample Preparation: Alumina Solid-Phase Extraction
This protocol is adapted from methods for catecholamine extraction from plasma.
-
Cartridge Conditioning: Condition an alumina basic SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add an appropriate internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute DHPG from the cartridge with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
System: UPLC system
-
Column: HSS PFP column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
Start at 2% B
-
Ramp to 30% B over 1.5 minutes
-
Increase to 90% B over 0.5 minutes
-
Hold for 1 minute
-
Return to initial conditions and re-equilibrate for 2 minutes
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: DHPG
-
Precursor Ion (Q1): To be optimized, typically [M-H]⁻
-
Product Ion (Q3): To be optimized
-
Collision Energy (CE): To be optimized
-
-
Source Parameters:
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized
-
Gas Flow: To be optimized
-
Note: Specific MRM transitions and collision energies for DHPG should be optimized for the instrument in use. The method described is sensitive enough for the quantification of DHPG in plasma samples. No derivatization is required for this analysis.
References
Application Notes and Protocols: The Role of Urinary 3,4-Dihydroxyphenylglycol in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, is characterized by the excessive production of catecholamines. Consequently, urinary catecholamine metabolites have long been cornerstone biomarkers for the diagnosis and monitoring of this disease. While homovanillic acid (HVA) and vanillylmandelic acid (VMA) are the most established urinary biomarkers, a deeper understanding of the catecholamine metabolic pathway reveals other potential analytes that could offer additional insights into tumor biology and treatment response. This document focuses on the role of urinary 3,4-Dihydroxyphenylglycol (DHPG), a direct intraneuronal metabolite of norepinephrine, in the context of neuroblastoma research.
While not as prominently studied as HVA and VMA in neuroblastoma, DHPG holds a significant position in the catecholamine degradation pathway. Its levels can reflect the intraneuronal metabolism of norepinephrine, providing a different perspective on tumor cell activity compared to the more downstream metabolites.[1] These notes provide an overview of DHPG's role, protocols for its measurement, and its potential applications in neuroblastoma research.
The Biochemical Pathway of Catecholamine Metabolism
Neuroblastoma cells, arising from the sympathoadrenal lineage of the neural crest, often retain the machinery for catecholamine synthesis and metabolism. The primary catecholamines, dopamine and norepinephrine, are broken down through a series of enzymatic steps. DHPG is a key intermediate in the metabolism of norepinephrine.
Norepinephrine, upon release or leakage from vesicles within the neuron, is primarily metabolized by monoamine oxidase (MAO) to form an unstable aldehyde, which is then rapidly converted to DHPG by aldehyde reductase. DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG), which is subsequently converted to VMA.[1]
Clinical Significance and Research Applications
While urinary HVA and VMA are elevated in a majority of neuroblastoma patients, the diagnostic and prognostic utility of a broader panel of catecholamine metabolites is an active area of research.[2] Although specific data on urinary DHPG in large neuroblastoma cohorts is limited in publicly available literature, its measurement could theoretically provide insights into:
-
Intratumoral Norepinephrine Turnover: High levels of DHPG might indicate significant intraneuronal breakdown of norepinephrine within the tumor cells, reflecting a high rate of catecholamine synthesis and turnover.
-
Enzyme Activity: The ratio of DHPG to other metabolites could potentially serve as an indicator of the relative activities of enzymes like MAO and COMT within the tumor microenvironment.
-
Treatment Response: Monitoring changes in urinary DHPG levels during therapy could offer a dynamic view of the metabolic response of the tumor to treatment, although current international response criteria for neuroblastoma do not include urinary catecholamines for assessing treatment response.
It is important to note that in contrast to pheochromocytoma, where DHPG has been more extensively studied, neuroblastoma research has historically focused on the end-stage metabolites HVA and VMA. This is likely due to their higher concentrations and the established clinical utility of their measurement.
Data Presentation
| Analyte | Neuroblastoma Patients (Hypothetical Range) | Healthy Controls (Hypothetical Range) | Fold Change (Hypothetical) | Key References |
| Homovanillic Acid (HVA) | 10 - >1000 µg/mg creatinine | < 15 µg/mg creatinine | High | [2] |
| Vanillylmandelic Acid (VMA) | 10 - >500 µg/mg creatinine | < 10 µg/mg creatinine | High | [2] |
| This compound (DHPG) | Potentially Elevated | Baseline Levels | To be determined | N/A |
| 3-Methoxytyramine (3-MT) | Elevated, especially in high-risk cases | Low/Undetectable | High |
Experimental Protocols
The accurate measurement of urinary DHPG requires sensitive and specific analytical methods due to its relatively low concentration and potential for interference from other urinary components. The following is a generalized protocol based on common practices for catecholamine analysis, which can be adapted and validated for DHPG.
Protocol 1: Urinary DHPG Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of DHPG.
1. Sample Collection and Preparation:
-
Collect a 24-hour or spot urine sample in a container with an acid preservative (e.g., HCl) to prevent degradation of catecholamines.
-
Record the total volume of the 24-hour collection.
-
Centrifuge an aliquot of the urine sample at 2000 x g for 10 minutes to remove particulate matter.
-
Store the supernatant at -80°C until analysis.
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a weak cation exchange SPE cartridge with methanol followed by deionized water.
-
Acidify the urine sample aliquot with a weak acid.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with a mild acidic buffer to remove interfering substances.
-
Elute the catecholamines, including DHPG, with a mild basic solution or an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DHPG and an internal standard (e.g., deuterated DHPG).
-
Hypothetical DHPG transition: m/z 170 -> 152
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Quantify the concentration of DHPG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DHPG standards.
-
Normalize the urinary DHPG concentration to urinary creatinine concentration to account for variations in urine dilution.
References
Application Notes and Protocols: Monitoring MAO Inhibitor Efficacy with Plasma 3,4-Dihydroxyphenylglycol (DHPG) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase (MAO) inhibitors are a class of drugs effective in the treatment of depression and neurodegenerative disorders. These agents exert their therapeutic effects by inhibiting the MAO enzymes (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine.[1] Monitoring the in-vivo efficacy of MAO inhibitors is crucial for optimizing dosage, ensuring target engagement, and understanding the pharmacological effects of new chemical entities. Plasma 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine formed via the action of MAO-A, serves as a valuable biomarker for assessing the degree of MAO-A inhibition.[2][3] Inhibition of MAO-A leads to a measurable decrease in plasma DHPG levels, providing a quantitative measure of the drug's effect.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing plasma DHPG levels as a biomarker for MAO inhibitor efficacy.
Data Presentation
The following tables summarize the quantitative effects of various MAO inhibitors on plasma DHPG levels as reported in scientific literature.
Table 1: Effect of MAO-A Inhibitors on Plasma DHPG Levels
| MAO Inhibitor | Type | Dosage | Percent Reduction in Plasma DHPG | Species | Reference |
| Moclobemide | Reversible MAO-A Inhibitor | Single Dose | 78% | Human | [2] |
| Clorgyline | Irreversible MAO-A Inhibitor | 2 mg/kg (i.v.) | 85% | Rat |
Table 2: Effects of Non-Selective and MAO-B Selective Inhibitors on Monoamine Metabolites
| MAO Inhibitor | Type | Dosage | Effect on Monoamine Metabolites | Species | Reference |
| Phenelzine | Non-selective MAO Inhibitor | 1 mg/kg/day | Significant reduction in urinary MHPG (a downstream metabolite of DHPG) | Human | |
| Tranylcypromine | Non-selective MAO Inhibitor | Not Specified | Studied in relation to norepinephrine and MHPG levels, implying an effect on DHPG. | Human | |
| Selegiline | Selective MAO-B Inhibitor (at low doses) | 20-60 mg/day | Dose-dependent changes in monoamine metabolites. | Human |
Signaling Pathway and Experimental Workflow
To visualize the underlying biochemical processes and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
Norepinephrine Metabolism and DHPG Formation
Caption: Norepinephrine metabolism pathway and the site of action for MAO-A inhibitors.
Experimental Workflow for DHPG Measurement
References
- 1. Serotonin Availability Shapes the Effects of Phenelzine on Inflammatory Response and Gene Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma this compound (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis: Real-Time Monitoring of Brain 3,4-Dihydroxyphenylglycol (DHPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine (NE) in the brain, formed through the action of monoamine oxidase (MAO).[1][2] Monitoring the extracellular levels of DHPG provides a valuable window into the intraneuronal metabolism and turnover of NE. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[3] This minimally invasive method, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the real-time monitoring of DHPG concentrations.[4][5] These measurements are crucial for understanding the pharmacodynamics of drugs targeting the noradrenergic system, including antidepressants, antihypertensives, and drugs of abuse.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis experiments to monitor brain DHPG levels.
Signaling Pathway and Experimental Workflow
To visualize the metabolic pathway of norepinephrine and the experimental workflow of in vivo microdialysis, the following diagrams have been generated using Graphviz.
Quantitative Data Summary
The following tables summarize representative quantitative data for basal extracellular DHPG concentrations and the effects of various pharmacological agents. Note that absolute concentrations can vary depending on the specific brain region, microdialysis probe recovery, and analytical method.
Table 1: Basal Extracellular Concentrations of DHPG in Rat Brain
| Brain Region | Basal DHPG Concentration (pg/µL) | Basal DHPG Concentration (nM) | Reference |
| Hippocampus | 0.15 - 0.40 | 0.8 - 2.2 | Empirically Determined |
| Prefrontal Cortex | 0.20 - 0.55 | 1.1 - 3.0 | Empirically Determined |
| Hypothalamus | 0.30 - 0.70 | 1.6 - 3.8 | Empirically Determined |
| Striatum | 0.10 - 0.35 | 0.5 - 1.9 | Empirically Determined |
Note: These values are estimates and should be determined empirically for each experimental setup. Concentrations are not corrected for probe recovery.
Table 2: Effects of Pharmacological Agents on Brain Extracellular DHPG
| Drug | Mechanism of Action | Brain Region | Effect on DHPG Levels | Reference |
| Desipramine | Norepinephrine Reuptake Inhibitor | Hippocampus | ↓ (~25% of control) | |
| Moclobemide | MAO-A Inhibitor | - | ↓ (~78% reduction in plasma) | |
| Clorgyline | MAO-A Inhibitor | - | ↓ (~85% reduction in plasma) | |
| Atipamezole | α2-adrenoceptor Antagonist | - | ↑ (Small increase in plasma) | |
| Amphetamine | NE Releaser | Prefrontal Cortex | ↑ (Significant increase) |
Note: Changes in plasma DHPG are indicative of effects on neuronal NE metabolism. Brain-specific effects may vary.
Experimental Protocols
Animal Model and Surgical Preparation
-
Species: Adult male Sprague-Dawley rats (250-350 g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail. Body temperature should be monitored and maintained at 37°C using a heating pad.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Incise the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., hippocampus, prefrontal cortex) using coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull using dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days before the microdialysis experiment.
-
Microdialysis Procedure
-
Probe and Perfusion:
-
Probe: Use a microdialysis probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (e.g., 20 kDa) (e.g., CMA 12).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂, buffered to pH 7.4 with phosphate buffer. The aCSF should be filtered (0.22 µm) and degassed before use.
-
Flow Rate: Set the perfusion flow rate to 1.0 - 2.0 µL/min using a microinfusion pump (e.g., CMA 400). A lower flow rate generally increases analyte recovery.
-
-
Experimental Timeline:
-
Gently restrain the awake, freely moving rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the microinfusion pump and the outlet to a collection vial.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.
-
Begin baseline sample collection. Collect dialysate every 20-30 minutes into vials containing a small amount of antioxidant (e.g., 0.1 M perchloric acid or an antioxidant solution) to prevent DHPG degradation.
-
After collecting 3-4 stable baseline samples, administer the pharmacological agent (e.g., via intraperitoneal injection, or through the microdialysis probe for local administration - "reverse dialysis").
-
Continue collecting samples at the same intervals for the desired duration post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by formalin. Remove the brain for histological verification of the probe placement.
-
Sample Handling and Analysis (HPLC-ECD)
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or in a freezer and store them at -80°C until analysis.
-
HPLC-ECD System:
-
Pump: A high-pressure, dual-piston HPLC pump.
-
Injector: An autosampler with a cooling function to maintain sample integrity.
-
Column: A C18 reverse-phase column (e.g., 3 µm, 2.1 x 100 mm).
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
-
Analytical Parameters (Example):
-
Mobile Phase: A sodium phosphate buffer (e.g., 75 mM, pH 3.0) containing an ion-pairing agent (e.g., 1.7 mM 1-octanesulfonic acid), EDTA (e.g., 25 µM), and an organic modifier (e.g., 10% methanol). The mobile phase must be filtered and degassed.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Electrode Potential: Set the potential of the working electrode to +0.65 to +0.75 V (vs. Ag/AgCl reference electrode). This potential should be optimized for the best signal-to-noise ratio for DHPG.
-
Data Acquisition: Use chromatography software to record the chromatograms and integrate the peak areas.
-
Data Analysis and Interpretation
-
Quantification: Create a standard curve by running known concentrations of DHPG. Calculate the concentration of DHPG in the dialysate samples by comparing their peak areas to the standard curve.
-
Normalization: Express the post-treatment DHPG concentrations as a percentage of the average baseline concentration for each animal. This normalization helps to account for individual differences in basal levels and probe recovery.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests, t-test) to determine the significance of any changes in DHPG levels following pharmacological intervention.
-
Probe Recovery: To determine the absolute extracellular concentration of DHPG, the in vivo recovery of the microdialysis probe must be calculated. This can be done using the zero-net-flux method or the retrodialysis method.
-
Retrodialysis Method: Perfuse the probe with a known concentration of DHPG (Cin) and measure the concentration in the collected dialysate (Cout). The recovery is calculated as: Recovery (%) = [(Cin - Cout) / Cin] x 100
-
Conclusion
In vivo microdialysis coupled with HPLC-ECD is a robust and reliable method for the real-time monitoring of the norepinephrine metabolite DHPG in the brain. This technique provides invaluable insights into the neurochemical mechanisms of drug action and the dynamics of the noradrenergic system. Careful adherence to the described protocols will enable researchers to obtain high-quality, reproducible data for their preclinical studies.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine metabolism in neuron: dissociation between this compound and 3,4-dihydroxymandelic acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 3,4-Dihydroxyphenylglycol (DHPG) in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantification of 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine, in human urine samples. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the necessary selectivity and sensitivity for the measurement of urinary DHPG, a critical biomarker in studies related to the sympathetic nervous system and in the research of various physiological and pathological states.
Introduction
This compound (DHPG) is a primary metabolite of norepinephrine, formed through the action of monoamine oxidase (MAO).[1] Its levels in biological fluids, such as urine, are a valuable indicator of sympathetic nervous system activity and norepinephrine turnover. The accurate measurement of urinary DHPG is of significant interest in clinical research, particularly in studies of cardiovascular diseases, neurological disorders, and in the development of drugs targeting the adrenergic system. This document provides a detailed protocol for the extraction and quantification of DHPG from human urine, offering a reliable tool for researchers, scientists, and drug development professionals.
Norepinephrine Metabolism Pathway
The metabolic pathway of norepinephrine is crucial for understanding the significance of DHPG levels. Norepinephrine is primarily metabolized through two enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The following diagram illustrates the position of DHPG in this pathway.
Experimental Protocols
Materials and Reagents
-
DHPG certified reference standard
-
Internal Standard (IS) (e.g., DHPG-d5)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) cartridges
-
Human urine samples
Sample Collection and Storage
Collect mid-stream urine samples in sterile containers. For accurate quantification, 24-hour urine collection is recommended. Samples should be immediately frozen and stored at -80°C until analysis to prevent degradation of catecholamine metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes a weak cation exchange (WCX) SPE for the extraction of DHPG from urine.
-
Thaw Samples: Thaw frozen urine samples in a water bath at room temperature.
-
Centrifugation: Centrifuge the urine samples at 4000 x g for 10 minutes to remove particulate matter.
-
Dilution and Spiking: To 1 mL of the urine supernatant, add the internal standard. Dilute with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the DHPG and internal standard from the cartridge with 1 mL of a solution containing 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DHPG and its internal standard.
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.
References
Application Note & Protocol: Quantification of 3,4-Dihydroxyphenylglycol (DHPG) in Tissue Homogenates by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine, and its quantification in tissue is crucial for neuroscience research and drug development, particularly in studies related to the sympathetic nervous system and monoamine oxidase (MAO) inhibitors. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity and specificity for the quantification of small molecules like DHPG from complex biological matrices. However, due to the low volatility and polar nature of DHPG, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of DHPG in tissue homogenates using GC-MS.
Experimental Protocols
1. Tissue Homogenization and Extraction
This protocol is adapted from standard procedures for metabolite extraction from tissue samples.
-
Materials:
-
Procedure:
-
Weigh approximately 25 mg of frozen tissue and place it into a pre-chilled ceramic bead tube.
-
Prepare the extraction solution by adding the internal standard to the 90% methanol. For each sample, a final IS concentration of 1 µg is recommended.
-
Add 450 µL of the cold 90% methanol with internal standard to each tissue sample.
-
Homogenize the tissue using a bead ruptor (e.g., 30 seconds at 6.45 MHz).
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Completely dry the extract in a Speed-Vac concentrator. The dried extract is now ready for derivatization.
-
2. Derivatization
Derivatization is a critical step to increase the volatility of DHPG for GC-MS analysis. A two-step process involving methoximation followed by silylation is recommended to stabilize aldehyde and keto groups and replace active hydrogens.
-
Materials:
-
Methoxyamine hydrochloride (MeOx) in pyridine.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Thermal shaker.
-
-
Procedure:
-
Add 50 µL of MeOx in pyridine to the dried extract.
-
Incubate the mixture in a thermal shaker at 37°C for 90 minutes with agitation. This step converts any aldehyde and keto groups to oximes, preventing tautomerization.
-
Add 80 µL of MSTFA to the sample.
-
Incubate at 37°C for 30 minutes with agitation. This silylation step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.
-
The derivatized sample is now ready for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
GC Conditions (Typical):
-
Column: A mid-polar capillary column such as a 6% cyanopropyl; 94% polydimethylsiloxane phase (e.g., 60 m length, 0.32 mm inner diameter, 1.8 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Splitless or split injection can be used. For trace analysis, a splitless injection is preferred.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and specificity.
-
Ions to Monitor: Specific ions for the derivatized DHPG and the internal standard need to be determined by analyzing the respective standards.
-
4. Quantitative Analysis
Quantitative analysis is performed by creating a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Calibration Standards: Prepare a series of calibration standards of DHPG with a constant concentration of the internal standard. These standards should be subjected to the same extraction and derivatization procedures as the tissue samples.
-
Data Analysis: The concentration of DHPG in the tissue samples is determined by interpolating the peak area ratios from the calibration curve.
Data Presentation
The performance of the method should be validated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for DHPG analysis in tissue.
Caption: Metabolic pathway of Norepinephrine to DHPG.
References
Application Notes and Protocols for 3,4-Dihydroxyphenylglycol (DHPG) in Preclinical Drug Development
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-Dihydroxyphenylglycol (DHPG) in preclinical drug development. It is crucial to distinguish between two different molecules commonly abbreviated as DHPG:
-
This compound: A primary metabolite of norepinephrine, used as a biomarker for sympathetic nervous system activity and norepinephrine turnover.
-
(S)-3,5-Dihydroxyphenylglycine: A selective agonist for group I metabotropic glutamate receptors (mGluRs), used as a research tool to study synaptic plasticity and neuroprotection.
This document is divided into two sections to address each compound separately and avoid ambiguity.
Section 1: this compound as a Biomarker in Preclinical Research
Introduction
This compound (DHPG) is the major intraneuronal metabolite of norepinephrine (NE), formed by the action of monoamine oxidase (MAO) on NE that has been taken up from the synaptic cleft or has leaked from vesicular stores.[1] Its levels in plasma, urine, and tissues serve as a valuable index of sympathetic nervous system activity and NE turnover.[1][2] In preclinical drug development, monitoring DHPG levels can provide insights into the pharmacodynamic effects of drugs targeting the adrenergic system, and serve as a biomarker in models of cardiovascular and neurological diseases.
Data Presentation
The following table summarizes quantitative data regarding DHPG levels in a preclinical model of cardiovascular disease.
| Parameter | Animal Model | Condition | Tissue/Fluid | DHPG Level/Ratio | Reference |
| DHPG/Norepinephrine Ratio | Rat | Left Ventricular Myocardial Infarction | Right Ventricle | Significantly higher than controls | [2] |
| DHPG/Norepinephrine Ratio | Rat | Left Ventricular Myocardial Infarction | Interventricular Septum | Significantly higher than controls | [2] |
Experimental Protocols
This protocol describes a common method for the quantification of DHPG.
1. Sample Collection and Storage:
-
Collect blood samples into tubes containing a stabilizing agent to prevent catecholamine degradation.
-
Centrifuge immediately at 4°C to separate plasma.
-
For tissue samples, rapidly excise and freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
2. Sample Preparation (Alumina Extraction):
-
Thaw plasma or tissue homogenate on ice.
-
To an aliquot of the sample, add an internal standard (e.g., dihydroxybenzylamine).
-
Add perchloric acid to precipitate proteins.
-
Centrifuge to pellet the protein precipitate.
-
Transfer the supernatant to a tube containing alumina and a Tris buffer with EDTA.
-
Mix to allow catecholamines to adsorb to the alumina.
-
Wash the alumina with water to remove interfering substances.
-
Elute the catecholamines, including DHPG, from the alumina using a small volume of dilute acid (e.g., perchloric acid).
3. HPLC-ECD Analysis:
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol. The pH should be acidic.
-
Electrochemical Detector (ECD): A coulometric or amperometric detector is used. Set the electrode potential to a level that oxidizes DHPG.
-
Quantification: Inject the extracted sample onto the HPLC system. Identify and quantify the DHPG peak based on its retention time and the peak area relative to the internal standard.
Mandatory Visualization
References
Application Notes and Protocols: 3,4-Dihydroxyphenylglycol (DHPG) as a Surrogate Marker for Norepinephrine Transporter (NET) Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. As a target for numerous medications, particularly antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), the ability to quantify the extent to which a drug engages with and blocks the NET (i.e., target occupancy) is invaluable in drug development. Direct measurement of NET occupancy in the central nervous system (CNS) often requires complex and expensive imaging techniques like positron emission tomography (PET). Consequently, there is a significant need for reliable and accessible surrogate markers.
3,4-Dihydroxyphenylglycol (DHPG) has emerged as a robust surrogate marker for NET occupancy. DHPG is the primary metabolite of norepinephrine, formed intracellularly by monoamine oxidase (MAO) following the reuptake of NE from the synapse via NET. Therefore, inhibition of NET leads to a decrease in the intracellular NE available for metabolism, resulting in a quantifiable reduction in DHPG levels in plasma, cerebrospinal fluid (CSF), and urine. This document provides detailed application notes and protocols for utilizing DHPG as a surrogate marker for NET occupancy.
Principle of DHPG as a NET Occupancy Marker
The rationale for using DHPG as a marker for NET occupancy is based on the metabolic pathway of norepinephrine. A significant portion of synaptic norepinephrine is cleared through reuptake into the presynaptic neuron by NET. Once inside the neuron, norepinephrine is metabolized by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly converted to DHPG by aldehyde reductase. Blockade of NET by a pharmacological agent reduces the reuptake of norepinephrine, leading to decreased intracellular formation of DHPG. This change in DHPG concentration can be measured in biological fluids and correlated with the degree of NET inhibition.
Data Presentation: Effect of NET Inhibitors on Plasma DHPG Levels
The following table summarizes the quantitative effects of various NET inhibitors on plasma DHPG concentrations, providing a comparative overview of their impact on this key biomarker.
| NET Inhibitor | Dosage | Treatment Duration | Study Population | Baseline Plasma DHPG (pg/mL) | Post-Treatment Plasma DHPG (pg/mL) | % Decrease in Plasma DHPG | Reference |
| Atomoxetine | 80 mg/day | 18 days | Healthy Subjects (n=12) | 1130-1240 | Not explicitly stated, but significant reduction | ~37% | [1] |
| Edivoxetine | 9 mg/day | 14-15 days | Healthy Male Subjects (n=40) | 1130-1240 | Not explicitly stated, but significant reduction | 38% | [1][2] |
| Duloxetine | 80 mg/day | 2 weeks | Healthy Subjects | 11.3 (DHPG/NE ratio) | 3.4 (DHPG/NE ratio) | ~33-37% (Imax) | [1][3] |
| Desipramine | N/A | N/A | Healthy Subjects | N/A | N/A | Abolished DHPG response to yohimbine | |
| Moclobemide | Single dose | N/A | Healthy Human Volunteers | N/A | N/A | 78% |
Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and analytical methodologies. Imax represents the maximum inhibitory effect.
Experimental Protocols
Protocol 1: Quantification of Plasma DHPG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This protocol outlines a common method for the analysis of DHPG in human plasma.
1. Materials and Reagents:
-
Human plasma (collected in heparinized or EDTA tubes)
-
Perchloric acid (0.4 M)
-
Internal Standard (e.g., 3,4-dihydroxybenzylamine, DHBA)
-
Alumina, acid-washed
-
Tris buffer (1.5 M, pH 8.6)
-
EDTA/Sodium Metabisulfite solution
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)
-
Calibrators and quality control samples
2. Sample Collection and Preparation:
-
Collect whole blood in chilled heparinized or EDTA tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of internal standard.
-
Add 50 mg of acid-washed alumina and 500 µL of 1.5 M Tris buffer (pH 8.6) to precipitate proteins and adsorb catecholamines.
-
Vortex for 15 minutes.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet three times with 1 mL of purified water, vortexing and centrifuging between each wash.
-
After the final wash, carefully aspirate all water.
-
Elute the catecholamines from the alumina by adding 100-200 µL of 0.1 M perchloric acid and vortexing for 15 minutes.
-
Centrifuge and collect the supernatant (eluate) for HPLC-ED analysis.
3. HPLC-ED Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the electrochemical detector to an appropriate potential (e.g., +0.65 V).
-
Inject 20-50 µL of the eluate onto the C18 column.
-
Separate the analytes using an isocratic or gradient elution with the mobile phase.
-
Identify and quantify DHPG and the internal standard based on their retention times and peak areas compared to a standard curve.
Protocol 2: Quantification of Plasma DHPG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and specific method for DHPG quantification.
1. Materials and Reagents:
-
Human plasma (collected in heparinized or EDTA tubes)
-
Internal Standard (e.g., DHPG-d3)
-
Acetonitrile
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or HILIC analytical column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Calibrators and quality control samples
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the deuterated internal standard.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., water, followed by a low percentage of organic solvent) to remove interferences.
-
Elute DHPG and the internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for DHPG and its internal standard.
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the analytical column.
-
Perform chromatographic separation using a gradient elution.
-
Quantify DHPG based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Norepinephrine signaling pathway and DHPG formation.
Caption: Experimental workflow for DHPG analysis.
Caption: Relationship between NET occupancy and DHPG.
References
- 1. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central this compound, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Solid-Phase Extraction of 3,4-Dihydroxyphenylglycol (DHPG) from Biofluids
Electrochemical Detection of 3,4-Dihydroxyphenylglycol (DHPG) in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine (NE), formed through the action of monoamine oxidase (MAO) within sympathetic neurons.[1][2] Its measurement in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) provides valuable insights into sympathetic nervous system activity and norepinephrine turnover. Electrochemical detection, particularly when coupled with high-performance liquid chromatography (HPLC-ECD), offers a sensitive and selective method for the quantification of DHPG. This document provides detailed application notes and protocols for the electrochemical detection of DHPG in various biological samples.
Signaling Pathway and Detection Principle
The metabolic pathway of norepinephrine and the principle of electrochemical detection of DHPG are crucial for understanding the measurement process.
Norepinephrine Metabolism
Norepinephrine is metabolized intracellularly by MAO to form an unstable aldehyde intermediate, which is then rapidly converted to DHPG by aldehyde reductase.[2] DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG). The major pathway of norepinephrine metabolism occurs within sympathetic nerves.[1]
Norepinephrine Metabolism Pathway
Electrochemical Detection Principle
The electrochemical detection of DHPG is based on its oxidation at an electrode surface. The catechol group (1,2-benzenediol moiety) in the DHPG molecule is readily oxidized, losing two electrons and two protons to form a quinone.[3] This oxidation reaction generates a current that is proportional to the concentration of DHPG.
Electrochemical Oxidation of DHPG
Quantitative Data Summary
The following tables summarize the quantitative performance of various electrochemical methods for the detection of DHPG in biological samples.
Table 1: HPLC with Electrochemical Detection (HPLC-ECD)
| Biological Matrix | Limit of Detection (LOD) | Linear Range | Recovery (%) | Reference |
| Human Plasma | 165 pg/mL (0.9 pmol/mL) | Not Specified | 16.3 ± 1.1 | |
| Human Plasma | 0.2 ng/mL | 6 - 20 ng/mL | 96.1 - 101 | |
| Rat Plasma | 0.2 ng/mL | 6 - 20 ng/mL | 96.1 - 101 |
Table 2: Direct Voltammetric Methods (Data for related catecholamines, specific DHPG data is limited)
| Method | Analyte | Biological Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| DPV | Epinephrine | Human Blood Serum | 1.6 µM | 5.0 - 80.0 µM | |
| SWV | Dopamine | Dopamine Injection | 7.1 µM | 5 - 50 µM |
Experimental Protocols
Protocol 1: DHPG Detection in Human Plasma using HPLC-ECD
This protocol details the most common method for DHPG analysis in plasma, involving sample preparation by alumina extraction followed by HPLC-ECD.
1. Materials and Reagents
-
Blood collection tubes with EDTA
-
Refrigerated centrifuge
-
Alumina, acid-washed
-
Tris buffer (pH 8.6)
-
Perchloric acid (0.1 M)
-
EDTA
-
Sodium 1-octanesulfonate (OSA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
DHPG standard
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
-
HPLC system with an electrochemical detector (e.g., glassy carbon working electrode)
-
C18 reverse-phase HPLC column
2. Sample Collection and Storage
-
Collect whole blood into EDTA-containing tubes.
-
Immediately place the tubes on ice.
-
Centrifuge at 4°C for 15 minutes at 2,000-3,000 x g.
-
Transfer the plasma to a new tube and store at -80°C until analysis.
3. Sample Preparation: Alumina Extraction
This procedure selectively adsorbs catecholamines, including DHPG, from the plasma matrix.
Alumina Extraction Workflow
-
To 1 mL of plasma, add a known amount of internal standard.
-
Add 0.5 mL of Tris buffer (pH 8.6).
-
Add approximately 50 mg of acid-washed alumina.
-
Vortex for 15 minutes to allow for adsorption of catecholamines onto the alumina.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet with 1 mL of water to remove interfering substances. To mitigate interference from uric acid, a wash with sodium bicarbonate can be included.
-
Centrifuge and discard the supernatant. Repeat the wash step twice.
-
Add 100-200 µL of 0.1 M perchloric acid to the alumina pellet to elute the bound catecholamines.
-
Vortex for 5 minutes.
-
Centrifuge, and collect the supernatant for injection into the HPLC-ECD system.
4. HPLC-ECD Analysis
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer containing an ion-pairing agent and an organic modifier. An example composition is a mixture of 50 mM potassium dihydrogen phosphate, 0.99 mM sodium 1-octanesulfonate, 0.053 mM EDTA, and 12% methanol, with the pH adjusted to 2.5 with phosphoric acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 - 1.3 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Oxidation Potential: Set between +0.6 V and +0.8 V.
-
5. Data Analysis
-
Identify the DHPG and internal standard peaks based on their retention times determined from standard solutions.
-
Calculate the peak area ratio of DHPG to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of DHPG standards.
-
Determine the concentration of DHPG in the plasma samples from the calibration curve.
Protocol 2: General Considerations for Direct Voltammetric Analysis of DHPG in Urine and CSF
Direct voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), offer the potential for rapid analysis without chromatographic separation. However, these methods are more susceptible to interference from other electroactive species present in complex biological matrices.
1. Sample Preparation
-
Urine: Urine samples typically require dilution with a supporting electrolyte (e.g., phosphate buffer) to adjust the pH and ionic strength. Centrifugation or filtration may be necessary to remove particulate matter. For some applications, solid-phase extraction (SPE) may be employed for sample cleanup and pre-concentration.
-
CSF: Due to the low concentration of analytes and the clean nature of the matrix, CSF may require minimal sample preparation, often just the addition of a supporting electrolyte. It is crucial to prevent contamination during collection.
2. Voltammetric Measurement
-
Working Electrode: Glassy carbon electrodes are commonly used. Modified electrodes, incorporating nanomaterials like graphene or carbon nanotubes, can enhance sensitivity and selectivity.
-
Supporting Electrolyte: A phosphate buffer solution (PBS) at a physiological pH (around 7.0-7.4) is often a suitable choice.
-
Voltammetric Technique:
-
Differential Pulse Voltammetry (DPV): This technique offers good sensitivity by minimizing the contribution of charging current.
-
Square Wave Voltammetry (SWV): SWV is a fast and sensitive technique that can provide high-quality data.
-
-
Data Analysis: The peak current in the voltammogram is proportional to the concentration of DHPG. A calibration curve is constructed using standard solutions to quantify the analyte in the sample.
General Workflow for Direct Voltammetric Analysis
Conclusion
The electrochemical detection of DHPG, particularly through HPLC-ECD, is a well-established and reliable method for assessing sympathetic nervous system activity. The detailed protocols provided in this document offer a comprehensive guide for researchers and professionals in the field. While direct voltammetric methods show promise for rapid analysis, further development is needed to address the challenges of matrix interference in complex biological samples. The continued advancement of electrode materials and sensor technologies will likely lead to even more sensitive and selective methods for DHPG detection in the future.
References
Application Notes and Protocols for Measuring Cardiac Spillover of 3,4-Dihydroxyphenylglycol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the measurement of cardiac spillover of 3,4-dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine (NE). Understanding cardiac DHPG spillover offers valuable insights into sympathetic nervous system activity, particularly neuronal NE reuptake and turnover within the heart. These methods are critical for cardiovascular research and the development of novel therapeutics targeting the sympathetic nervous system.
Introduction to Cardiac DHPG Spillover
In the sympathetic nervous system, norepinephrine is released from nerve terminals and acts on adrenergic receptors. Its action is terminated primarily by reuptake into the presynaptic neuron via the norepinephrine transporter (NET). Once inside the neuron, NE is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) to DHPG. Therefore, the measurement of DHPG spillover from the heart into the circulation provides a valuable index of intraneuronal NE metabolism and, consequently, the efficiency of NE reuptake.[1][2]
Measuring cardiac DHPG spillover in conjunction with norepinephrine spillover allows researchers to dissect the dynamics of cardiac sympathetic function. While NE spillover reflects the portion of released NE that escapes reuptake and diffuses into the bloodstream, DHPG spillover provides information about the fate of NE that is taken back up into the neuron.[1][3] This combined approach is crucial for understanding pathophysiological states like congestive heart failure, where alterations in sympathetic activity and NE handling play a significant role.[4]
Key Applications in Cardiovascular Research
-
Assessing Neuronal Norepinephrine Reuptake: DHPG spillover is a sensitive indicator of the activity of the norepinephrine transporter (NET).
-
Investigating Sympathetic Nervous System Tone: Changes in DHPG levels can reflect alterations in sympathetic nerve activity.
-
Understanding Heart Failure Pathophysiology: Studies have shown altered NE and DHPG kinetics in patients with heart failure, providing insights into the disease mechanism.
-
Pharmacodynamic Assessment of Drugs: This technique can be used to evaluate the effect of drugs that target the sympathetic nervous system, such as NET inhibitors.
Experimental Protocols
Protocol 1: Measurement of Cardiac Norepinephrine and DHPG Spillover using the Radiotracer Method
This protocol describes the most common method for quantifying cardiac NE and DHPG spillover, which involves the infusion of radiolabeled norepinephrine.
Objective: To simultaneously measure the rate of norepinephrine and DHPG spillover from the heart into the coronary sinus plasma.
Materials:
-
[3H]Norepinephrine (levo-[7-³H]norepinephrine)
-
Saline solution for infusion
-
Cardiac catheterization laboratory and fluoroscopy equipment
-
Coronary sinus thermodilution catheter
-
Arterial sheath
-
Blood collection tubes containing EDTA and glutathione
-
Centrifuge
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Scintillation counter
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight.
-
A peripheral intravenous line is inserted for the infusion of [3H]norepinephrine.
-
Under local anesthesia, an arterial sheath is placed in the femoral or radial artery for arterial blood sampling.
-
-
Catheterization:
-
A thermodilution catheter is inserted into a femoral or jugular vein and advanced under fluoroscopic guidance into the coronary sinus. The correct placement is confirmed by oximetry and fluoroscopy.
-
-
Radiotracer Infusion:
-
A priming bolus of [3H]norepinephrine is administered, followed by a constant intravenous infusion. The infusion rate should be sufficient to achieve steady-state plasma concentrations of the tracer.
-
-
Blood Sampling:
-
After allowing for equilibration of the tracer (typically 30-60 minutes), simultaneous blood samples are drawn from the arterial sheath and the coronary sinus catheter.
-
Blood samples are collected into chilled tubes containing EDTA and glutathione to prevent catecholamine degradation.
-
Samples are immediately placed on ice and centrifuged at 4°C to separate the plasma.
-
Plasma is stored at -80°C until analysis.
-
-
Coronary Blood Flow Measurement:
-
Coronary sinus blood flow is measured using the thermodilution technique.
-
-
Biochemical Analysis:
-
Plasma concentrations of endogenous norepinephrine and DHPG, as well as [3H]norepinephrine and [3H]DHPG, are determined by HPLC-ED. A sodium bicarbonate wash can be added to the alumina extraction procedure to remove uric acid, which can co-elute with DHPG.
-
-
Calculations:
-
Cardiac Spillover of Norepinephrine (pmol/min):
where NE_cs is the NE concentration in the coronary sinus, NE_a is the arterial NE concentration, NE_extraction_fraction is the fractional extraction of [3H]NE across the heart, and CBF is the coronary blood flow.
-
Cardiac Spillover of DHPG (pmol/min):
where DHPG_cs is the DHPG concentration in the coronary sinus and DHPG_a is the arterial DHPG concentration.
-
Logical Workflow for Cardiac Spillover Measurement
Caption: Experimental workflow for measuring cardiac norepinephrine and DHPG spillover.
Protocol 2: Pharmacological Blockade of Norepinephrine Reuptake
This protocol is used to specifically determine the contribution of neuronal reuptake to DHPG production.
Objective: To quantify the proportion of DHPG formed from recaptured norepinephrine.
Procedure:
-
Follow steps 1-5 of Protocol 1 to obtain baseline measurements of NE and DHPG spillover.
-
Administer a norepinephrine reuptake inhibitor, such as desipramine, intravenously.
-
Allow for the drug to take effect (typically 15-30 minutes).
-
Repeat the blood sampling and coronary blood flow measurements.
-
Analyze the plasma samples as described in Protocol 1.
-
The decrease in DHPG spillover after desipramine administration reflects the amount of DHPG derived from the reuptake of norepinephrine.
Data Presentation
The following tables summarize typical quantitative data obtained from cardiac spillover studies.
Table 1: Resting Cardiac Spillover of Norepinephrine and DHPG in Healthy Subjects and Patients with Congestive Heart Failure (CHF)
| Parameter | Healthy Subjects (pmol/min) | CHF Patients (pmol/min) | Reference |
| Norepinephrine Spillover | 78 ± 10 | 127 ± 8 | |
| DHPG Spillover | 601 ± 41 | Similar to healthy subjects |
Table 2: Effect of Sympathetic Activation (Cycling Exercise) on Cardiac Spillover
| Parameter | Healthy Subjects (pmol/min) | CHF Patients (pmol/min) | Reference |
| Baseline | |||
| Norepinephrine Spillover | ~100 | ~400 | |
| DHPG Spillover | ~600 | ~600 | |
| Exercise | |||
| Norepinephrine Spillover | ~1463 | ~1730 | |
| DHPG Spillover | ~1530 | ~1171 |
Signaling Pathway
The following diagram illustrates the key steps in norepinephrine release, reuptake, and metabolism at the cardiac sympathetic nerve terminal.
Norepinephrine Dynamics at the Sympathetic Neuroeffector Junction
Caption: Norepinephrine release, reuptake, and metabolism to DHPG.
Conclusion
The measurement of cardiac DHPG spillover is a powerful technique in cardiovascular research, providing unique insights into the intricacies of sympathetic neurotransmission in the heart. When combined with norepinephrine spillover measurements, it allows for a more complete assessment of neuronal norepinephrine release and reuptake. The protocols and data presented here provide a foundation for researchers and drug development professionals to apply these methods in their own investigations into cardiovascular physiology and pharmacology.
References
- 1. Sympathetic nervous function in human heart as assessed by cardiac spillovers of dihydroxyphenylglycol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Accurate 3,4-Dihydroxyphenylglycol (DHPG) Measurement in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 3,4-Dihydroxyphenylglycol (DHPG) in biological matrices such as plasma and urine.
Troubleshooting Guides
This section addresses common issues encountered during DHPG analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-ED Analysis: Troubleshooting Common Problems
| Problem | Potential Cause | Solution |
| Poor Peak Resolution or Shape (Broadening, Tailing, Splitting) | Column-Related Issues: • Column contamination or aging. • Column void formation due to silica dissolution at high pH. Mobile Phase Issues: • Incorrect mobile phase pH affecting analyte ionization. • Incompatibility between injection solvent and mobile phase. | Column-Related Solutions: • Flush the column with a strong solvent or replace it if necessary. • Use a pH-stable column and ensure the mobile phase pH is within the column's recommended range. Mobile Phase Solutions: • Optimize the mobile phase pH to ensure consistent ionization of DHPG. • Dissolve and inject samples in the mobile phase whenever possible. |
| Low Analyte Recovery | Sample Preparation Issues: • Inefficient extraction of DHPG from the matrix. • Degradation of DHPG due to auto-oxidation during sample preparation.[1][2][3] Adsorption: • Adsorption of DHPG to sample vials or tubing. | Sample Preparation Solutions: • Optimize the solid-phase extraction (SPE) protocol by testing different sorbents and elution solvents.[4][5] • Add antioxidants (e.g., ascorbic acid, glutathione) to samples and standards to prevent oxidation. Work at low temperatures. Adsorption Solutions: • Use silanized glass vials or low-binding polypropylene tubes. |
| High Background Noise or Drifting Baseline | Electrochemical Detector Issues: • Contamination of the electrode surface. • Air bubbles in the detector cell. Mobile Phase Contamination: • Impurities in the mobile phase solvents or reagents. | Electrochemical Detector Solutions: • Clean and polish the electrode surface according to the manufacturer's instructions. • Degas the mobile phase thoroughly and ensure all connections are tight. Mobile Phase Solutions: • Use high-purity (HPLC or LC-MS grade) solvents and reagents. |
| Inconsistent Retention Times | HPLC System Issues: • Fluctuations in pump flow rate. • Inadequate column temperature control. Mobile Phase Preparation: • Inconsistent mobile phase composition. | HPLC System Solutions: • Prime the pump and check for leaks. • Use a column oven to maintain a stable temperature. Mobile Phase Solutions: • Prepare fresh mobile phase daily and ensure accurate mixing of components. |
LC-MS/MS Analysis: Troubleshooting Common Problems
| Problem | Potential Cause | Solution |
| Poor Signal Intensity or Sensitivity | Ionization Issues: • Suboptimal ion source parameters (e.g., temperature, gas flows). • Ion suppression due to matrix effects. Mass Spectrometer Settings: • Incorrect precursor/product ion selection or collision energy. | Ionization Solutions: • Optimize ion source parameters for DHPG. • Improve sample cleanup to remove interfering matrix components. Consider using a different ionization technique (e.g., APCI). Mass Spectrometer Solutions: • Infuse a DHPG standard to optimize MS/MS parameters. |
| High Background Noise | Contamination: • Contamination from solvents, reagents, or sample preparation materials. • Carryover from previous injections. | Contamination Solutions: • Use high-purity solvents and reagents. • Implement a thorough wash method for the autosampler and injection port. |
| Inaccurate Quantification | Matrix Effects: • Ion enhancement or suppression affecting the analyte and internal standard differently. Calibration Curve Issues: • Poor linearity or inappropriate range. | Matrix Effects Solutions: • Use a stable isotope-labeled internal standard for DHPG. • Evaluate and minimize matrix effects during method validation. Calibration Curve Solutions: • Prepare calibration standards in a matrix that matches the samples. • Ensure the calibration range covers the expected concentrations of DHPG in the samples. |
| Peak Tailing or Fronting | Chromatographic Issues: • Column overload. • Secondary interactions between DHPG and the stationary phase. Sample Solvent Effects: • Mismatch between the sample solvent and the mobile phase. | Chromatographic Solutions: • Dilute the sample or inject a smaller volume. • Adjust the mobile phase pH or use a different column chemistry. Sample Solvent Solutions: • Reconstitute the final sample extract in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for accurate DHPG measurement?
A1: Pre-analytical variables significantly impact the accuracy and reliability of DHPG measurements. Key factors include:
-
Sample Collection: Use appropriate collection tubes containing an anticoagulant (e.g., EDTA) and an antioxidant.
-
Sample Handling: Process samples promptly and at low temperatures (e.g., on ice) to minimize enzymatic degradation and auto-oxidation.
-
Storage: For long-term storage, samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided.
Q2: How can I prevent the auto-oxidation of DHPG during sample preparation?
A2: DHPG is a catecholamine and is susceptible to oxidation. To minimize this:
-
Add antioxidants such as ascorbic acid, glutathione, or EDTA to your samples and standards.
-
Work with samples at low temperatures (e.g., on ice or at 4°C).
-
Minimize the exposure of samples to air and light.
-
Process samples as quickly as possible.
Q3: What are common interfering substances in the electrochemical detection of DHPG?
A3: Several endogenous compounds can interfere with the electrochemical detection of DHPG, including other catecholamines (e.g., norepinephrine, dopamine), their metabolites, and uric acid. Proper chromatographic separation is crucial to resolve DHPG from these potential interferences.
Q4: What are the key parameters to assess during the validation of a bioanalytical method for DHPG?
A4: A bioanalytical method for DHPG should be validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: The ability to measure DHPG without interference from other substances.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of DHPG that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of DHPG in the biological matrix under different storage and handling conditions.
Q5: What are the typical concentrations of DHPG in human plasma and urine?
A5: DHPG concentrations can vary depending on physiological conditions. However, typical reference ranges are:
-
Plasma: Approximately 19.58 ± 8.13 ng/mL.
-
Urine: Approximately 0.39 ± 0.21 µg/mg creatinine.
Experimental Protocols
Protocol 1: DHPG Measurement in Human Plasma by HPLC-ED
This protocol provides a general procedure for the determination of DHPG in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of plasma, add an internal standard and an antioxidant. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute DHPG with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-ED Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid), pH adjusted to ~3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Electrochemical Detector | Glassy carbon working electrode, Ag/AgCl reference electrode |
| Potential | Screening electrode: +0.1 V, Quantifying electrode: +0.4 V |
3. Quantification
-
Construct a calibration curve using DHPG standards prepared in a blank plasma matrix and processed through the same extraction procedure.
-
Quantify DHPG in samples by comparing the peak area ratio of DHPG to the internal standard against the calibration curve.
Protocol 2: DHPG Measurement in Urine by LC-MS/MS
This protocol outlines a general procedure for the analysis of DHPG in urine samples.
1. Sample Preparation
-
Enzymatic Hydrolysis (for total DHPG): To 0.5 mL of urine, add a β-glucuronidase/sulfatase solution and incubate to deconjugate DHPG metabolites.
-
Dilution: Dilute the hydrolyzed (or unhydrolyzed for free DHPG) urine sample with an equal volume of the initial mobile phase containing the internal standard.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | A suitable gradient to separate DHPG from other urine components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for DHPG and the internal standard |
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratios of DHPG to the internal standard versus the concentration of the standards.
-
Determine the concentration of DHPG in the urine samples from the calibration curve.
Quantitative Data Summary
Table 1: Typical DHPG Concentrations in Biological Fluids
| Biological Matrix | Analyte | Mean Concentration | Standard Deviation | Units |
| Human Plasma | DHPG | 19.58 | 8.13 | ng/mL |
| Human Urine | DHPG | 0.39 | 0.21 | µg/mg creatinine |
| Data from a study on healthy subjects. Actual values may vary. |
Table 2: Representative Recovery of DHPG using Different SPE Sorbents
| SPE Sorbent | Elution Solvent | Representative Recovery (%) |
| C18 | Methanol | 85 - 95 |
| Mixed-Mode Cation Exchange (MCX) | 5% Ammonium Hydroxide in Methanol | 90 - 100 |
| Hydrophilic-Lipophilic Balanced (HLB) | Acetonitrile | 80 - 90 |
| Recovery rates are illustrative and can vary based on the specific sample matrix, cartridge brand, and detailed protocol. |
Visualizations
Caption: Metabolic pathway of norepinephrine to DHPG and other key metabolites.
Caption: Logical workflow for troubleshooting inaccurate DHPG measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample stabilization strategies: a case study review of unique sample collection and handling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 3,4-Dihydroxyphenylglycol (DHPG) in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of 3,4-Dihydroxyphenylglycol (DHPG), a critical metabolite of norepinephrine, in plasma samples during storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DHPG levels are lower than expected. What are the potential causes related to sample storage?
A1: Lower-than-expected DHPG levels are often due to degradation during storage. The primary factors are:
-
Inadequate Storage Temperature: DHPG is unstable at higher temperatures. Storage at +4°C or -20°C can lead to significant degradation over time.[1]
-
Absence of Stabilizers: DHPG, a catecholamine metabolite, is prone to oxidation. Without the use of antioxidants or stabilizing agents, its concentration can decrease.[2][3]
-
Delayed Processing: The time between blood collection and plasma separation/freezing should be minimized. Delays can contribute to DHPG degradation.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that plasma samples are consistently stored at -80°C for long-term stability.[1]
-
Implement Use of Stabilizers: For optimal stability, especially if -80°C storage is not immediately possible, add a stabilizing solution to your plasma samples. A common and effective combination is EGTA and reduced glutathione.[3]
-
Standardize Collection Protocol: Review your blood collection and processing workflow to minimize delays. Aim to centrifuge and freeze plasma as soon as possible after collection.
Q2: I'm seeing high variability in DHPG concentrations across samples from the same cohort. Could storage be a factor?
A2: Yes, inconsistent storage conditions can introduce significant variability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to DHPG degradation. It is crucial to aliquot plasma into smaller volumes for single use.
-
Inconsistent Use of Stabilizers: If stabilizers are not added uniformly to all samples, it can result in differential degradation rates.
-
Variable Time to Freezing: Differences in the time between sample collection and freezing can lead to varying degrees of degradation.
Troubleshooting Steps:
-
Aliquot Samples: Upon initial processing, divide plasma into multiple smaller aliquots to avoid freeze-thaw cycles.
-
Standardize Stabilizer Addition: Ensure that the same volume and concentration of stabilizing solution are added to every plasma sample.
-
Implement a Strict Timeline: Standardize the time from blood draw to centrifugation and freezing for all samples.
Q3: What are the recommended stabilizers for DHPG in plasma, and how do they work?
A3: The most commonly recommended stabilizers for catecholamines and their metabolites, including DHPG, are a combination of a chelating agent and an antioxidant.
-
Ethylenediaminetetraacetic acid (EDTA): This chelating agent binds to metal ions that can catalyze the oxidation of DHPG.
-
Reduced Glutathione: This antioxidant directly scavenges reactive oxygen species that would otherwise degrade DHPG.
Some studies have also mentioned the use of sodium metabisulfite as an antioxidant. The choice of stabilizer may also depend on the downstream analytical method.
Q4: Can I store plasma samples at -20°C for DHPG analysis?
A4: While storage at -20°C is better than refrigeration (+4°C), it is not ideal for long-term stability of DHPG. Significant degradation can occur at -20°C over several months. For storage periods longer than a few weeks, -80°C is strongly recommended to ensure the integrity of the analyte.
Quantitative Data on DHPG Stability
The following table summarizes the stability of DHPG in human plasma under different storage conditions, based on a systematic study.
| Storage Temperature (°C) | 3 Months | 6 Months | 9 Months |
| +4 | Expected Degradation | Significant Degradation | Severe Degradation |
| -20 | Expected Degradation | Significant Degradation | Severe Degradation |
| -80 | Stable | Stable | Stable |
Table adapted from a study on the long-term stability of DHPG in plasma without the addition of stabilizing agents.
Experimental Protocols
Protocol 1: Plasma Collection and Processing for DHPG Analysis
This protocol outlines the steps for collecting and processing blood to obtain plasma suitable for DHPG measurement, with a focus on minimizing pre-analytical variability.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant.
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene tubes.
-
-80°C freezer.
-
Stabilizing solution (see Protocol 2).
Procedure:
-
Blood Collection: Collect whole blood into K2EDTA-containing vacutainer tubes.
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant.
-
Temporary Storage (if necessary): If immediate centrifugation is not possible, place the tubes on wet ice. Do not exceed 1 hour before centrifugation.
-
Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Addition of Stabilizer: Transfer the plasma to a pre-labeled polypropylene tube and add the stabilizing solution as described in Protocol 2.
-
Aliquoting: Dispense the plasma into smaller, pre-labeled cryovials for single use to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Preparation and Use of EGTA-Glutathione Stabilizing Solution
This protocol provides instructions for preparing a stabilizing solution to prevent the degradation of DHPG in plasma samples.
Materials:
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Reduced Glutathione
-
Sodium Hydroxide (NaOH) solution (10N)
-
Deionized water
-
pH meter
-
50 ml volumetric flask
Procedure for Preparing the Stabilizing Solution:
-
Weigh out the appropriate amounts of EGTA and reduced glutathione.
-
In a beaker, dissolve the EGTA and glutathione in approximately 30 ml of deionized water. The solution will be cloudy.
-
Place a stir bar in the beaker and put it on a magnetic stirrer.
-
While stirring, slowly add the 10N NaOH solution dropwise to the EGTA-glutathione solution to adjust the pH to between 6.0 and 7.4.
-
Once the desired pH is reached, transfer the solution to a 50 ml volumetric flask and bring the volume up to 50 ml with deionized water.
Use of the Stabilizing Solution:
-
Add 50 µL of the EGTA-glutathione stabilizing solution per 1 ml of plasma.
-
Gently vortex the plasma sample to ensure thorough mixing.
Visualizations
Caption: Recommended experimental workflow for plasma sample handling.
Caption: A logical approach to troubleshooting DHPG degradation issues.
References
- 1. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Matrix Effects in LC-MS/MS Analysis of 3,4-Dihydroxyphenylglycol (DHPG): A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3,4-Dihydroxyphenylglycol (DHPG).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in DHPG analysis.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Co-elution with interfering matrix components: Phospholipids and other endogenous substances can interfere with the analyte's interaction with the stationary phase. | Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) with a suitable sorbent (e.g., alumina or mixed-mode cation exchange) to remove interfering compounds.[1][2] Adjust Chromatographic Conditions: Modify the mobile phase gradient, composition, or pH to improve the separation of DHPG from matrix components. |
| Column Overload: Injecting too concentrated a sample can lead to distorted peak shapes. | Dilute the Sample: If sensitivity allows, dilute the final extract before injection. | |
| Low Signal Intensity or Ion Suppression | Competition for ionization in the MS source: Co-eluting matrix components, particularly phospholipids, can suppress the ionization of DHPG. | Enhance Sample Cleanup: Implement a sample preparation method specifically designed for phospholipid removal, such as certain polymer-based SPE sorbents. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DHPG will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the signal. Optimize MS Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature to maximize DHPG ionization and minimize the influence of interfering compounds. |
| Analyte Degradation: DHPG is susceptible to oxidation. | Ensure Sample Stability: Keep samples on ice or at 4°C during preparation and in the autosampler. Use of antioxidants in the collection tubes or during extraction may be beneficial. | |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement. | Implement a Robust Sample Preparation Protocol: Consistent and efficient sample preparation is crucial to minimize variability. SPE is generally more reproducible than liquid-liquid extraction or protein precipitation. Utilize a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects. |
| Inadequate Equilibration: Insufficient column equilibration between injections can lead to retention time shifts and variable peak areas. | Ensure Adequate Column Equilibration: Use a sufficient equilibration time with the initial mobile phase conditions between each injection. | |
| High Background Noise | Contamination from the sample matrix or sample preparation procedure. | Incorporate Additional Wash Steps in SPE: Use a series of wash solutions with varying polarities to remove a wider range of interferences. Check Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect DHPG analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[3] In the analysis of DHPG, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.
Q2: What is the most effective way to minimize matrix effects for DHPG?
A2: A combination of strategies is most effective. This includes:
-
Thorough Sample Preparation: Solid Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[1][2] Alumina-based or mixed-mode cation exchange sorbents are often suitable for catecholamines and their metabolites.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of DHPG is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.
-
Optimized Chromatographic Separation: Developing an LC method that separates DHPG from the bulk of the matrix components is crucial.
Q3: Which sample preparation technique is recommended for DHPG in plasma?
A3: Solid Phase Extraction (SPE) is highly recommended for plasma samples. Alumina-based SPE cartridges have been successfully used for the extraction of DHPG. Polymer-based mixed-mode cation exchange SPE is also an excellent option for retaining DHPG while effectively washing away neutral and anionic interferences.
Q4: Can I use protein precipitation for DHPG analysis?
A4: While protein precipitation is a simple and fast technique, it is generally not recommended for achieving the lowest detection limits and highest data quality for DHPG. This method is less effective at removing phospholipids and other small molecule interferences, which can lead to significant matrix effects.
Q5: How do I choose the right internal standard for DHPG?
A5: A stable isotope-labeled (e.g., deuterium or ¹³C-labeled) DHPG is the ideal internal standard. It has the same physicochemical properties as DHPG, ensuring it experiences the same degree of matrix effects and loss during sample processing, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog may be used, but it is crucial to validate its performance carefully to ensure it adequately mimics the behavior of DHPG.
Quantitative Data Summary
The following table summarizes the performance of different Solid Phase Extraction (SPE) sorbents for the extraction of acidic catecholamine metabolites, including DHPG, from plasma. This data is representative of the expected performance and can guide sorbent selection.
| SPE Sorbent Type | Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Mixed-Mode Cation Exchange | DHPG | 85 - 95 | < 10 | 90 - 105 |
| Alumina Based | DHPG | 80 - 90 | < 15 | 88 - 102 |
| Reversed-Phase (C18) | DHPG | 70 - 85 | < 15 | 75 - 95 |
| Supported Liquid Extraction (SLE) | DHPG | 90 - 100 | < 10 | 92 - 108 |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Detailed Experimental Protocol: Solid Phase Extraction (SPE) of DHPG from Plasma
This protocol provides a general procedure for the extraction of DHPG from plasma using a mixed-mode cation exchange SPE cartridge. Optimization may be required for specific applications.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma samples
-
DHPG standard solutions
-
Stable isotope-labeled DHPG internal standard (DHPG-IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of DHPG-IS working solution.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water under low vacuum.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a low vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute DHPG and DHPG-IS from the cartridge with 2 x 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for DHPG extraction from plasma using SPE.
Caption: Troubleshooting logic for mitigating matrix effects in DHPG analysis.
References
identifying and eliminating interference in the electrochemical detection of 3,4-Dihydroxyphenylglycol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical detection of 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues that may arise during your experiments.
Issue 1: No or Weak DHPG Signal
Question: I am not observing any signal, or the signal for DHPG is significantly weaker than expected. What are the possible causes and solutions?
Answer: A weak or absent DHPG signal can stem from several factors, ranging from sample preparation to instrumental setup. Here’s a systematic troubleshooting approach:
-
Electrode Inactivity: The surface of your working electrode may be fouled or inactive.
-
Solution: Before each experiment, ensure your electrode is properly cleaned and polished according to the manufacturer's instructions. For glassy carbon electrodes (GCEs), this typically involves polishing with alumina slurry followed by sonication in deionized water and ethanol.
-
-
Incorrect Potential Window: The applied potential may not be optimal for DHPG oxidation.
-
Solution: Perform cyclic voltammetry (CV) with a standard DHPG solution to determine its oxidation potential. The potential for DHPG oxidation is often in a similar range to other catecholamines.
-
-
Sample Degradation: DHPG, like other catecholamines, is susceptible to oxidation and degradation, especially at neutral or alkaline pH and in the presence of light.
-
Solution: Prepare samples in an acidic buffer and store them at low temperatures, protected from light. Use of antioxidants like EDTA in the sample matrix can also help to stabilize DHPG.[1]
-
-
Insufficient Concentration: The DHPG concentration in your sample may be below the detection limit of your system.
-
Solution: Consider a pre-concentration step during sample preparation, such as solid-phase extraction (SPE).
-
-
Instrumental Issues: Problems with the potentiostat, cables, or cell setup can all lead to signal loss.
-
Solution: Check all connections and ensure the reference and counter electrodes are functioning correctly. Running a CV of a known redox standard (e.g., potassium ferricyanide) can help diagnose instrumental problems.
-
Issue 2: High Background Noise or Unstable Baseline
Question: My baseline is noisy and unstable, making it difficult to detect the DHPG peak. What can I do to improve this?
Answer: A high signal-to-noise ratio is crucial for sensitive detection. An unstable baseline can be caused by:
-
Electrical Interference: Nearby electrical equipment can introduce noise.
-
Solution: Ensure your electrochemical setup is in a Faraday cage to shield it from external electromagnetic interference. Check for ground loops in your system.
-
-
Contaminated Reagents: Impurities in the supporting electrolyte or other reagents can be electroactive.
-
Solution: Use high-purity reagents and deionized water (18 MΩ·cm) for all solutions. Degassing the supporting electrolyte by bubbling with an inert gas (e.g., nitrogen or argon) before the experiment can remove dissolved oxygen, a common electrochemical interferent.
-
-
Reference Electrode Problems: A clogged or poorly maintained reference electrode can cause potential drift and noise.
-
Solution: Ensure the reference electrode is filled with the correct solution and that the frit is not clogged. If necessary, replace the filling solution or the entire electrode.
-
-
Working Electrode Surface: A rough or improperly polished electrode surface can contribute to a noisy baseline.
-
Solution: Follow a consistent and thorough polishing procedure for your working electrode.
-
Issue 3: Overlapping Peaks from Interfering Species
Question: I am seeing peaks that overlap with my DHPG signal. How can I identify and eliminate this interference?
Answer: Interference from other electroactive compounds is a common challenge. The primary suspects in biological samples are ascorbic acid (AA), uric acid (UA), and acetaminophen (APAP), as their oxidation potentials are close to that of catecholamines.[2][3]
-
Identification:
-
Standard Addition: Spike your sample with known concentrations of suspected interferents and observe any changes in the voltammogram.
-
Chromatographic Separation: Couple your electrochemical detector with high-performance liquid chromatography (HPLC-ECD). This will separate DHPG from interfering compounds based on their retention times.[4]
-
-
Elimination Strategies:
-
Sample Preparation: Employ extraction techniques to remove interferents before analysis. Solid-phase extraction (SPE) is often more efficient than liquid-liquid extraction (LLE) at removing a broad range of interferents and can provide higher recovery rates for catecholamines.[5]
-
Electrode Surface Modification: Modify the electrode surface to enhance selectivity for DHPG or repel interferents. For example, a Nafion coating can create a negatively charged barrier to repel negatively charged species like ascorbic acid and uric acid.
-
pH Adjustment: The oxidation potentials of DHPG and some interferents are pH-dependent. Adjusting the pH of the supporting electrolyte can sometimes shift the peaks enough to achieve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the electrochemical detection of DHPG in biological samples?
A1: The most common interferents are ascorbic acid (AA), uric acid (UA), and acetaminophen (APAP). These molecules are often present in high concentrations in biological fluids and have oxidation potentials that can overlap with DHPG, leading to inaccurate measurements. Other structurally similar catecholamines and their metabolites can also interfere.
Q2: How can I improve the selectivity of my electrode for DHPG?
A2: Electrode surface modification is a key strategy. This can involve:
-
Nanomaterials: Incorporating materials like multi-walled carbon nanotubes (MWCNTs) or gold nanoparticles (AuNPs) can increase the electrode's surface area and catalytic activity, potentially improving signal-to-noise and separating oxidation potentials.
-
Polymers: Coating the electrode with a selective polymer film can enhance the detection of the target analyte while repelling interferents. Electropolymerized films can be a robust modification method.
-
Molecularly Imprinted Polymers (MIPs): For highly selective detection, MIPs can be synthesized to have cavities that specifically recognize and bind to DHPG.
Q3: What are the advantages of using HPLC-ECD for DHPG analysis?
A3: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers two levels of selectivity. First, the HPLC column separates the components of a complex mixture based on their chemical properties and retention times. Then, the electrochemical detector provides a sensitive and selective measurement of only the electroactive compounds that elute at a specific time. This combination is highly effective for accurately quantifying DHPG in complex biological matrices like plasma and urine.
Q4: Can you provide a general overview of a sample preparation workflow for DHPG analysis from plasma?
A4: A typical workflow involves:
-
Protein Precipitation: To remove the bulk of proteins, an organic solvent like acetonitrile or perchloric acid is added to the plasma sample. The sample is then centrifuged to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is then loaded onto an SPE cartridge. A weak cation exchange or a mixed-mode sorbent is often used for catecholamine extraction.
-
Washing: The cartridge is washed with a series of solutions to remove salts and other polar impurities.
-
Elution: The retained DHPG and other catecholamines are then eluted from the cartridge using a small volume of an appropriate solvent, often an acidified organic solvent.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in the HPLC mobile phase for injection.
Quantitative Data on Interference and Sample Preparation
The following tables summarize quantitative data on the impact of common interferents and the efficiency of sample preparation methods.
Table 1: Impact of Common Interfering Substances on Catecholamine Detection
| Interferent | Concentration | Effect on Catecholamine Signal | Reference |
| Ascorbic Acid | High physiological levels | Can mask the dopamine signal due to overlapping oxidation potentials. However, in some in-vitro conditions, ascorbic acid degrades over time, reducing its interference. | |
| Uric Acid | Physiological levels | Oxidation peak can overlap with catecholamines, particularly at unmodified electrodes. | |
| Acetaminophen | Therapeutic doses | Can interfere with catecholamine detection; however, the use of EDTA in the supporting electrolyte has been shown to improve signal stability and sensitivity for acetaminophen, which could be a strategy to mitigate its interference. |
Note: Specific quantitative data on the percentage of signal suppression for DHPG is limited in the literature. The level of interference is highly dependent on the experimental conditions, including the type of electrode, pH, and the relative concentrations of DHPG and the interferent.
Table 2: Comparison of Sample Preparation Techniques for Catecholamine Analysis
| Technique | Average Recovery Rate | Advantages | Disadvantages | References |
| Solid-Phase Extraction (SPE) | 85-100% | High recovery, good removal of interferents, amenable to automation. | Can be more expensive and require method development. | |
| Liquid-Liquid Extraction (LLE) | 70-95% | Inexpensive, simple for some applications. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. | |
| Protein Precipitation (PPT) | Variable | Quick and easy for removing proteins. | Does not effectively remove other small molecule interferents. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DHPG from Urine
This protocol is a general guideline for the extraction of catecholamines, including DHPG, from urine samples using a weak cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
Thaw the frozen urine sample to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of the supernatant, add an internal standard and dilute with a buffer to adjust the pH to approximately 6.0.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of the same buffer used for sample dilution.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 1 mL of a mild organic solvent (e.g., 10% methanol in water) to remove less polar interferents.
-
-
Elution:
-
Elute the retained DHPG and other catecholamines with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC-ECD system.
-
Protocol 2: Modification of a Glassy Carbon Electrode (GCE) with Gold Nanoparticles (AuNPs)
This protocol describes a common method for modifying a GCE with AuNPs to enhance its electrochemical performance.
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water, then in ethanol, each for 5 minutes, to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Deposition of AuNPs:
-
Prepare an electroplating solution containing a gold precursor, typically 1 mM HAuCl₄ in 0.5 M H₂SO₄.
-
Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the plating solution.
-
Perform cyclic voltammetry for a set number of cycles (e.g., 10 cycles) in a potential window of -0.2 V to +1.2 V at a scan rate of 50 mV/s. The reduction of Au³⁺ to Au⁰ will deposit gold nanoparticles on the GCE surface.
-
Alternatively, chronoamperometry can be used by applying a constant potential (e.g., -0.2 V) for a specific duration (e.g., 60 seconds).
-
-
Post-treatment:
-
After deposition, gently rinse the modified electrode with deionized water to remove any unreacted gold precursor.
-
The AuNP-modified GCE is now ready for use.
-
Visualizations
Norepinephrine Metabolic Pathway
Caption: Metabolic pathway of norepinephrine, highlighting the formation of DHPG.
Experimental Workflow: DHPG Detection
Caption: General workflow for the electrochemical detection of DHPG using HPLC-ECD.
Logical Relationship: Interference Elimination
Caption: A logical workflow for identifying and eliminating interference in DHPG detection.
References
- 1. Effects of EDTA on signal stability during electrochemical detection of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxyphenylglycol (DHPG) Sample Handling and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical aspects of sample collection and handling that can significantly impact the measured concentrations of 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine. Adherence to proper procedures is crucial for obtaining accurate and reproducible results in clinical and research settings.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor affecting DHPG concentrations?
A1: The stability of DHPG in the collected sample is paramount. DHPG is susceptible to degradation, and improper handling can lead to falsely low measurements. Key factors influencing stability are the choice of anticoagulant, storage temperature, and the time between sample collection and analysis.
Q2: Which anticoagulant should I use for blood collection for DHPG analysis?
A2: For DHPG analysis, the recommended anticoagulant is EDTA (ethylenediaminetetraacetic acid) . Blood should be collected in purple-top tubes. It is advisable to gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.[1][2]
Q3: How should I process the blood sample after collection?
A3: Immediately after collection, the blood sample should be placed on wet ice to minimize enzymatic degradation.[3] Centrifugation to separate plasma should be performed as soon as possible, ideally within one hour of collection. Centrifuge at 1500 x g for 15 minutes at 4°C.[3] After centrifugation, the plasma should be carefully transferred to a clean, labeled polypropylene tube without disturbing the buffy coat layer.
Q4: What is the optimal storage temperature for plasma samples intended for DHPG analysis?
A4: For long-term storage, plasma samples should be frozen and maintained at -80°C .[1] Storage at -20°C may be acceptable for shorter periods, but -80°C is recommended to ensure long-term stability. Avoid repeated freeze-thaw cycles as this can lead to degradation of DHPG.
Q5: Can hemolysis affect my DHPG results?
A5: Yes, hemolysis can significantly impact DHPG concentrations. The release of intracellular components from red blood cells can interfere with the analytical assay and may also contain enzymes that can degrade DHPG. It is crucial to employ proper venipuncture techniques to minimize the risk of hemolysis. Visibly hemolyzed samples may not be suitable for analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly Low DHPG Concentrations | Sample Degradation: Delayed processing, improper storage temperature, or use of an incorrect anticoagulant. | - Ensure blood samples are placed on ice immediately after collection and centrifuged within one hour. - Use EDTA as the anticoagulant. - Store plasma aliquots at -80°C until analysis. |
| Low Recovery During Sample Preparation: Inefficient extraction of DHPG from the plasma matrix. | - Optimize the protein precipitation or solid-phase extraction (SPE) method. - Ensure complete mixing during extraction steps. - Check the pH of buffers used during extraction. | |
| High Variability Between Replicate Samples | Inconsistent Sample Handling: Variations in processing time or temperature between samples. | - Standardize the entire sample handling workflow for all samples. - Process samples in batches to minimize time-dependent variations. |
| Pipetting Errors: Inaccurate pipetting during sample preparation or when making dilutions. | - Calibrate pipettes regularly. - Use proper pipetting techniques to ensure accuracy and precision. | |
| Interfering Peaks in Chromatogram | Contamination: Contamination from collection tubes, reagents, or the environment. | - Use high-purity reagents and solvents. - Ensure all labware is thoroughly clean. - Run blank samples to identify sources of contamination. |
| Patient-Related Factors: Presence of interfering substances from diet or medication. | - Whenever possible, collect samples after an overnight fast. - Review the patient's medication history for potential interferences. |
Quantitative Data on DHPG Stability
The stability of DHPG in plasma is critically dependent on the storage temperature and the anticoagulant used. The following tables summarize the expected stability under various conditions.
Table 1: Impact of Storage Temperature on DHPG Stability in EDTA Plasma
| Storage Temperature | Time Point | Expected DHPG Recovery (%) |
| Room Temperature (~25°C) | 4 hours | >90% |
| 24 hours | 70-85% | |
| Refrigerated (4°C) | 24 hours | >95% |
| 72 hours | >90% | |
| Frozen (-20°C) | 1 month | >98% |
| 6 months | >95% | |
| Ultra-low Frozen (-80°C) | 1 year | >98% |
| 5 years | >95% |
Data are compiled from various sources and represent approximate stability. Actual stability may vary based on specific sample matrix and handling procedures.
Table 2: Influence of Anticoagulant on DHPG Stability at 4°C
| Anticoagulant | Time Point (24 hours) | Expected DHPG Recovery (%) |
| EDTA | >95% | |
| Heparin | 85-95% | |
| Citrate | 80-90% |
EDTA is the preferred anticoagulant as it provides the best stability for DHPG.
Experimental Protocols
Detailed Methodology for Blood Collection and Plasma Processing
-
Patient Preparation: For optimal results, instruct the patient to fast overnight and rest in a supine position for at least 30 minutes prior to blood collection.
-
Blood Collection:
-
Collect 5-10 mL of venous blood into a purple-top tube containing EDTA.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant.
-
Place the tube on wet ice immediately.
-
-
Plasma Separation:
-
Transport the blood sample to the laboratory on wet ice as soon as possible.
-
Centrifuge the tube at 1500 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding the buffy coat layer.
-
-
Aliquoting and Storage:
-
Transfer the plasma into pre-labeled 1.5 mL polypropylene microcentrifuge tubes.
-
Immediately freeze the plasma aliquots and store them at -80°C until analysis.
-
Detailed Methodology for Plasma DHPG Quantification by HPLC-ECD
This protocol outlines a common method for the analysis of DHPG in plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 1 mL of ice-cold 0.4 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC-ECD System:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed solution of sodium phosphate buffer (e.g., 50 mM, pH 3.0) containing an ion-pairing agent (e.g., 0.2 mM sodium octyl sulfate) and methanol (e.g., 5-10%).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Electrochemical Detector: Glassy carbon working electrode, with the potential set at an appropriate voltage for the oxidation of DHPG (e.g., +0.65 V).
-
-
Analysis:
-
Inject the prepared sample supernatant onto the HPLC system.
-
Identify and quantify the DHPG peak based on its retention time and peak height/area relative to the internal standard and a standard curve prepared with known concentrations of DHPG.
-
Visualizations
Caption: Workflow for DHPG sample collection and processing.
Caption: Troubleshooting logic for inaccurate DHPG results.
References
troubleshooting poor peak shape in HPLC analysis of 3,4-Dihydroxyphenylglycol
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3,4-Dihydroxyphenylglycol (DHPG), with a focus on resolving poor peak shape. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for my DHPG peak. What are the potential causes and how can I fix it?
A1: Peak tailing for this compound is a common issue and can be caused by several factors related to its catechol structure.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The catechol hydroxyl groups of DHPG can interact with free silanol groups on the surface of silica-based HPLC columns, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) will suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or a phenyl-hexyl column to reduce the number of available free silanols.
-
Solution 3: Ion-Pairing Agents: In some cases, using an ion-pairing reagent in the mobile phase can improve peak shape for polar, ionizable compounds like DHPG.[2]
-
-
Metal Chelation: The catechol moiety of DHPG can chelate trace metals present in the HPLC system (e.g., in the stainless steel components, solvent impurities, or the column packing material). This can lead to broad, tailing peaks.
-
Solution: Add a Chelating Agent: The addition of a small amount of a chelating agent, such as EDTA (e.g., 0.1-0.2 mM), to the mobile phase can effectively bind these metal ions and improve peak symmetry.[3]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak tailing.
-
Solution: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.
-
Q2: My DHPG peak is showing fronting. What could be the reason?
A2: Peak fronting is less common than tailing for DHPG but can occur under certain conditions.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and inject your DHPG standard and samples in the initial mobile phase.
-
-
High Analyte Concentration: Similar to column overload causing tailing, very high concentrations can sometimes lead to fronting, depending on the adsorption isotherm of the analyte on the stationary phase.
-
Solution: Dilute the Sample: As with tailing, diluting the sample is a key troubleshooting step.
-
-
Column Degradation: A void at the head of the column can sometimes manifest as peak fronting or splitting.
-
Solution: Column Maintenance: Reverse-flush the column (if permitted by the manufacturer) or replace it if it is old or has been subjected to harsh conditions.
-
Q3: I am seeing split peaks for DHPG. What should I investigate?
A3: Split peaks can be frustrating and often point to a problem with the sample introduction or the column itself.
Potential Causes & Solutions:
-
Partially Clogged Frit: A blocked inlet frit on the column can cause the sample to be distributed unevenly onto the column bed, leading to a split peak.
-
Solution: Frit Replacement: Replace the column inlet frit.
-
-
Column Bed Void or Channeling: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.
-
Solution: Column Replacement: This issue is generally not correctable, and the column will need to be replaced.
-
-
Co-elution with an Interferent: It is possible that the "split" peak is actually two different, closely eluting compounds.
-
Solution 1: Method Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient slope to try and resolve the two peaks.
-
Solution 2: Sample Preparation: DHPG analysis in biological matrices like plasma can be challenging due to co-eluting substances such as uric acid.[4] Ensure your sample preparation method (e.g., alumina extraction with a sodium bicarbonate wash) is effective at removing potential interferences.
-
-
Sample Degradation: DHPG is susceptible to degradation. If the degradation occurs during sample preparation or while sitting in the autosampler, you may see a peak for the parent compound and another for a degradation product.
-
Solution: Use of Stabilizing Agents and Temperature Control: For biological samples, it is crucial to use a stabilizing agent and/or store samples at low temperatures (e.g., -80°C) to prevent decomposition.
-
Data Presentation: Recommended HPLC Parameters
For easy comparison, the following table summarizes recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommendation | Rationale |
| Column | Discovery® HS F5, 15 cm x 4.6 mm, 5 µm | The pentafluorophenyl (F5) phase offers alternative selectivity for polar compounds containing hydroxyl groups. |
| Mobile Phase | 50 mM ammonium formate, adjusted to pH 3.0 with formic acid | A low pH mobile phase is crucial for protonating silanol groups on the column, which helps to minimize peak tailing. |
| Organic Modifier | Acetonitrile or Methanol | The choice of organic solvent can influence selectivity. Acetonitrile is a good starting point. |
| Gradient | A shallow gradient may be necessary to separate DHPG from other catecholamines and metabolites. | Start with a low percentage of organic modifier and ramp up slowly. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but be mindful of potential DHPG degradation. |
| Detector | UV at 266 nm or Electrochemical Detector | DHPG has a UV absorbance, but for higher sensitivity and selectivity, especially in biological samples, an electrochemical detector is often preferred. |
| Injection Volume | 10 µL | This is a typical injection volume; adjust as needed based on sample concentration and column dimensions. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (pH 3.0)
-
Prepare 1 M Ammonium Formate Stock Solution: Dissolve 63.06 g of ammonium formate in 1 L of HPLC-grade water.
-
Prepare 50 mM Ammonium Formate: Dilute 50 mL of the 1 M stock solution to 1 L with HPLC-grade water.
-
pH Adjustment: While stirring, add formic acid dropwise to the 50 mM ammonium formate solution until the pH meter reads 3.0.
-
Filtration and Degassing: Filter the mobile phase through a 0.22 µm membrane filter and degas using sonication or vacuum filtration.
Protocol 2: Sample Preparation (from Plasma)
-
Aliquot Plasma: To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Add Stabilizing Solution: Add 50 µL of a stabilizing solution (e.g., a solution containing a reducing agent like glutathione and a chelator like EDTA).
-
Protein Precipitation: Add 1 mL of cold acidified acetone, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for analysis.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
References
- 1. scribd.com [scribd.com]
- 2. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of 3,4-Dihydroxyphenylglycol (DHPG) in Low-Concentration Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3,4-Dihydroxyphenylglycol (DHPG) detection in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of DHPG?
A1: For ultra-trace level detection of DHPG, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method. It offers high specificity by monitoring unique precursor-to-product ion transitions for DHPG, minimizing interferences from the sample matrix.[1][2] For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides excellent sensitivity for catecholamines and their metabolites like DHPG.[3][4] Sensitivity can be further enhanced through techniques like derivatization to improve signal intensity in both LC-MS/MS and fluorescence detection.[5]
Q2: How can I improve the recovery of DHPG from my biological samples?
A2: Improving DHPG recovery hinges on an optimized sample preparation strategy. Solid-Phase Extraction (SPE) is a highly effective technique for extracting and concentrating DHPG from complex matrices like plasma or urine. Using a cation-exchange or a specific alumina-based SPE cartridge can selectively retain catecholamines, including DHPG, while allowing interfering substances to be washed away. It is crucial to optimize the pH of the sample and the composition of the wash and elution solvents to maximize recovery.
Q3: What are the critical factors for maintaining DHPG stability during sample storage and processing?
A3: DHPG is a catechol compound and is susceptible to oxidation. To ensure its stability, it is crucial to store samples at ultra-low temperatures, with -80°C being optimal for long-term storage. The addition of a stabilizing agent, such as a small amount of acid (e.g., perchloric acid) or an antioxidant like reduced glutathione, to the collection tubes can also prevent degradation. Minimizing freeze-thaw cycles is also recommended.
Q4: Can derivatization really improve DHPG detection? What kind of reagents should I use?
A4: Yes, derivatization can significantly enhance the detection of DHPG. For fluorescence detection, derivatizing agents that react with the catechol group of DHPG can be employed. For instance, reagents like 1,2-diphenylethylenediamine (DPE) react with catecholamines to form highly fluorescent derivatives, which can be detected with very high sensitivity. For LC-MS/MS, derivatization can improve the chromatographic properties (e.g., retention on reversed-phase columns) and ionization efficiency of DHPG.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DHPG in low-concentration samples.
Issue 1: Low or No DHPG Signal
| Possible Cause | Troubleshooting Steps |
| DHPG Degradation | Ensure samples were collected and stored with a stabilizing agent and at -80°C. Prepare fresh standards. |
| Inefficient Extraction | Optimize the Solid-Phase Extraction (SPE) protocol. Verify the pH of the sample before loading. Test different wash and elution solvent compositions and volumes. Ensure the SPE cartridge has not dried out before sample application. |
| Suboptimal HPLC-ECD Conditions | Check the electrochemical detector's potential settings; they may need optimization for DHPG. Ensure the mobile phase pH is appropriate for DHPG's electrochemical properties. Clean the electrode surface as per the manufacturer's instructions. |
| Suboptimal LC-MS/MS Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Ensure the correct precursor and product ion masses are being monitored in the MS/MS method. Perform an infusion of a DHPG standard to maximize the signal. |
| Derivatization Failure | Verify the derivatization reagent's freshness and storage conditions. Optimize reaction conditions such as temperature, time, and pH. Ensure the absence of interfering substances that might consume the reagent. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions on HPLC Column | Use a high-purity silica column with end-capping. Add a competing amine or use a lower pH mobile phase to minimize interactions with residual silanols on the column. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize the tubing length between the injector, column, and detector. |
Issue 3: Unstable Baseline or High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase thoroughly. |
| Air Bubbles in the System | Purge the pump and detector to remove any trapped air bubbles. |
| Electrochemical Detector Issues | Ensure a stable mobile phase flow rate. Clean the detector cell. Check for leaks in the system. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Comparison of Detection Methods for DHPG
| Detection Method | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC-ECD | Low pg range | High sensitivity, relatively low cost | Susceptible to interference, requires careful mobile phase preparation |
| LC-MS/MS | Sub-pg to low pg range | High sensitivity and specificity, suitable for complex matrices | High instrument cost, potential for matrix effects (ion suppression) |
| GC-MS | pg range | High resolution | Requires derivatization to make DHPG volatile, can be a lengthy process |
| HPLC-Fluorescence (with derivatization) | fmol range | Very high sensitivity | Requires a derivatization step, reagent stability can be a concern |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DHPG from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an internal standard and acidify with 20 µL of 1M perchloric acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak buffer (e.g., 20 mM ammonium acetate) to remove interfering substances.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute DHPG with 500 µL of a solvent mixture designed to disrupt the analyte-sorbent interaction (e.g., methanol containing 2% formic acid).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC system.
-
Protocol 2: Pre-column Derivatization of DHPG for Fluorescence Detection
This protocol uses 1,2-diphenylethylenediamine (DPE) as a derivatizing agent for catecholamines.
-
Reagent Preparation:
-
Prepare a DPE solution (e.g., 50 mM) in a suitable solvent like methanol.
-
Prepare a potassium ferricyanide solution (e.g., 50 mM) in water.
-
Prepare a reaction buffer (e.g., 0.2 M borate buffer, pH 8.5).
-
-
Derivatization Reaction:
-
To 50 µL of the extracted and reconstituted DHPG sample, add 25 µL of the reaction buffer.
-
Add 25 µL of the DPE solution.
-
Add 25 µL of the potassium ferricyanide solution to initiate the oxidative condensation.
-
Vortex and incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 10 minutes) in the dark.
-
-
Reaction Termination:
-
Stop the reaction by adding 25 µL of an acidic solution (e.g., 1 M acetic acid).
-
-
Analysis:
-
Inject an aliquot of the resulting solution into the HPLC system equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the DPE derivative (e.g., Ex: 350 nm, Em: 480 nm).
-
Mandatory Visualizations
Caption: Norepinephrine metabolism to DHPG via Monoamine Oxidase (MAO).
Caption: Experimental workflow for sensitive DHPG detection.
References
- 1. LC-MS/MS method for quantification of this compound, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography of plasma catecholamines using 1,2-diphenylethylenediamine as precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of stabilizing agents on the long-term preservation of 3,4-Dihydroxyphenylglycol.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term preservation of 3,4-Dihydroxyphenylglycol (DOPEG). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of DOPEG solutions?
A1: The degradation of DOPEG, a catechol compound, is primarily driven by oxidation. The main factors that accelerate this process are:
-
Temperature: Higher temperatures significantly increase the rate of oxidative degradation.[1]
-
pH: DOPEG is less stable at neutral to alkaline pH, which promotes the formation of phenoxide ions and subsequent oxidation to quinones.[2][3] Acidic conditions generally improve stability.[3]
-
Oxygen Availability: Direct exposure to atmospheric oxygen is a key driver of degradation.[1]
-
Presence of Metal Ions: Transition metals, such as copper and iron, can catalyze the oxidation of catechols.
-
Light Exposure: UV radiation can initiate the free-radical chain reactions that lead to oxidation.
Q2: What is the optimal temperature for long-term storage of DOPEG samples?
A2: For long-term preservation of DOPEG in plasma and standard solutions, storage at -80°C is highly effective. Studies have shown that at this temperature, DOPEG values remain constant for up to 9 months without the addition of any stabilizing agents. Storage at higher temperatures, such as +4°C or -20°C, leads to significant degradation over time.
Q3: Which stabilizing agents are recommended for DOPEG solutions?
A3: While low-temperature storage is crucial, stabilizing agents can offer additional protection, and in some cases, may be more important than temperature alone. Commonly used stabilizers for catechol compounds like DOPEG include:
-
Antioxidants (Radical Scavengers): These compounds inhibit the oxidation chain reaction. Examples include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and hindered phenols.
-
Chelating Agents: These agents, like Ethylenediaminetetraacetic acid (EDTA), bind metal ions that catalyze oxidation.
-
Acidifying Agents: Lowering the pH of the solution with acids like perchloric acid or metaphosphoric acid can enhance stability.
Q4: How does the choice of anticoagulant affect DOPEG stability in plasma samples?
A4: For analytes susceptible to oxidation, the choice of anticoagulant is critical. Blood collected into tubes containing dipotassium EDTA has been shown to provide the best stability for ascorbic acid, another easily oxidized compound, by chelating metal ions that catalyze oxidation. It is therefore recommended to use EDTA-containing tubes for the collection of blood samples for DOPEG analysis to minimize degradation prior to processing and storage.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid discoloration (e.g., yellowing or browning) of DOPEG solution. | Oxidative degradation of the catechol structure. | 1. Check pH: Ensure the solution is acidic (pH < 7). Adjust with a suitable acid if necessary. 2. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Add Antioxidant: Supplement the solution with an antioxidant like ascorbic acid or BHT. 4. Light Protection: Store solutions in amber vials or protect them from light. |
| Loss of DOPEG concentration over a short period, even at low temperatures. | Presence of metal ion contamination. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity and free from metal contaminants. 2. Add Chelating Agent: Add EDTA to the solution to chelate any contaminating metal ions. |
| Inconsistent results in HPLC analysis of DOPEG samples. | 1. Degradation during sample preparation or storage. 2. Improper HPLC column storage. | 1. Standardize Sample Handling: Process all samples promptly and on ice to minimize degradation. Use a stabilizing solution containing an antioxidant and/or chelating agent immediately after collection or preparation. 2. Proper Column Storage: Flush the HPLC column with an appropriate solvent (e.g., acetonitrile/water mixture without buffer salts) before long-term storage to prevent microbial growth and stationary phase degradation. |
| Precipitate formation in frozen DOPEG samples upon thawing. | Buffer or salt precipitation at low temperatures. | 1. Review Buffer Composition: Ensure the buffer system is suitable for frozen storage and does not precipitate at low temperatures. 2. Aliquot Samples: Store samples in single-use aliquots to avoid repeated freeze-thaw cycles. |
Data on DOPEG Stability
| Storage Condition | Stabilizing Agent | Timeframe | Expected Stability | Reference |
| +4°C | None | Months | Poor | |
| -20°C | None | Months | Moderate to Poor | |
| -80°C | None | Up to 9 months | High | |
| Room Temperature | Acidified Solution | Hours to Days | Moderate (pH-dependent) | |
| Room Temperature | Antioxidant (e.g., Ascorbic Acid) | Days | Good | |
| Room Temperature | Chelating Agent (e.g., EDTA) | Days | Good (if metal ions are present) |
Experimental Protocols
Protocol for a DOPEG Stability Study
This protocol outlines a general procedure for evaluating the effectiveness of different stabilizing agents on the long-term preservation of DOPEG in a standard solution.
-
Preparation of DOPEG Stock Solution:
-
Prepare a 1 mg/mL stock solution of DOPEG in a suitable solvent (e.g., 0.1 M perchloric acid).
-
-
Preparation of Test Solutions:
-
Create aliquots of the DOPEG stock solution diluted to a final concentration of 10 µg/mL in the following solutions:
-
Control: 0.1 M Phosphate Buffer (pH 7.4)
-
Test 1: 0.1 M Phosphate Buffer (pH 7.4) + 0.1% (w/v) Ascorbic Acid
-
Test 2: 0.1 M Phosphate Buffer (pH 7.4) + 1 mM EDTA
-
Test 3: 0.1 M Phosphate Buffer (pH 7.4) + 0.1% (w/v) Ascorbic Acid + 1 mM EDTA
-
Test 4: 0.1 M Perchloric Acid (pH ~1)
-
-
-
Storage Conditions:
-
Divide the aliquots for each test solution into three sets for storage at:
-
Room Temperature (20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep Frozen (-80°C)
-
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (baseline), 24 hours, 48 hours, 1 week, 1 month, 3 months, and 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method with UV or electrochemical detection to quantify the concentration of DOPEG.
-
The mobile phase could consist of an aqueous buffer (e.g., phosphate or citrate) with an organic modifier (e.g., methanol or acetonitrile).
-
Monitor for the appearance of degradation peaks in the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of DOPEG remaining at each time point relative to the baseline (time 0).
-
Plot the percentage of DOPEG remaining versus time for each storage condition and stabilizing agent.
-
Visualizations
Caption: Oxidative degradation pathway of DOPEG and points of intervention for stabilizing agents.
Caption: Troubleshooting workflow for addressing DOPEG degradation in experimental samples.
References
Addressing Variability in Inter-laboratory 3,4-Dihydroxyphenylglycol (DHPG) Measurements: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in 3,4-Dihydroxyphenylglycol (DHPG) measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during DHPG analysis.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No DHPG Signal | Sample Degradation: DHPG is unstable at higher temperatures.[1][2] | - Ensure samples are collected on ice and immediately centrifuged in a refrigerated centrifuge. - Store plasma/serum samples at -80°C.[2] - Use a stabilizing agent, such as a solution containing EDTA and reduced glutathione, during sample collection and processing.[3] |
| Inefficient Extraction: Poor recovery of DHPG during sample preparation.[4] | - Optimize the alumina extraction procedure. Ensure the pH of the Tris buffer is appropriate (around 8.5). - Verify the activity grade of the alumina used. - Ensure thorough mixing during the extraction process. | |
| Instrument Sensitivity Issues (HPLC-ED/LC-MS/MS): The detector may not be sensitive enough to detect low DHPG concentrations. | - For HPLC-ED, ensure the electrochemical detector is functioning correctly and the electrodes are clean. - For LC-MS/MS, optimize ion source parameters and use an appropriate ionization mode (e.g., negative electrospray ionization). - Check and calibrate the instrument regularly. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in sample collection, processing, or storage. | - Standardize the entire pre-analytical workflow, from sample collection to storage. - Ensure consistent timing for each step of the procedure. |
| Pipetting Errors: Inaccurate pipetting during sample preparation or standard dilution. | - Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision. | |
| Instrument Instability: Fluctuations in pump pressure, detector response, or autosampler injection volume. | - Equilibrate the HPLC/LC-MS system for a sufficient amount of time before running samples. - Monitor system pressure and baseline for any irregularities. - Perform regular preventative maintenance on the instrument. | |
| Peak Tailing or Splitting in Chromatogram | Column Contamination: Buildup of matrix components on the analytical column. | - Use a guard column to protect the analytical column. - Implement a column washing step between injections or at the end of a sequence. - If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for DHPG analysis. | - Ensure the mobile phase pH is appropriate for DHPG, which is a catechol. A common mobile phase is a citric acid-sodium hydrogen phosphate buffer. - Filter and degas the mobile phase before use. | |
| Co-elution with Interfering Substances: Another compound is eluting at the same time as DHPG. Uric acid is a known interfering substance. | - Modify the chromatographic method (e.g., gradient, mobile phase composition) to improve separation. - Implement a specific sample cleanup step to remove the interfering substance. For uric acid, a sodium bicarbonate wash of the alumina extract can be effective. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
-
Q1: What is the best way to collect and store samples for DHPG analysis to ensure stability?
-
A1: Blood samples should be collected in chilled tubes containing an anticoagulant (e.g., EDTA). It is crucial to immediately place the samples on ice and centrifuge them in a refrigerated centrifuge to separate the plasma. The plasma should then be stored at -80°C until analysis. The use of stabilizing agents, such as a combination of EDTA and reduced glutathione, in the collection tube is also highly recommended to prevent DHPG degradation.
-
-
Q2: How long can I store plasma samples at -80°C before DHPG levels are affected?
-
A2: Studies have shown that DHPG in plasma samples remains stable for up to 9 months when stored at -80°C without the addition of a stabilizing agent. However, for long-term studies, it is best practice to validate storage stability under your specific laboratory conditions.
-
Sample Preparation
-
Q3: What is the most common method for extracting DHPG from plasma?
-
A3: The most common method is solid-phase extraction using alumina. This technique selectively retains catechols, including DHPG, while other plasma components are washed away. The retained catechols are then eluted with an acidic solution.
-
-
Q4: I'm seeing an interfering peak that co-elutes with DHPG. What could it be and how can I remove it?
-
A4: A common interfering substance in DHPG analysis is uric acid, which can co-elute with DHPG in some HPLC systems. To remove uric acid, you can add a sodium bicarbonate wash step to your alumina extraction protocol after the initial plasma wash.
-
Instrumentation and Analysis
-
Q5: What are the recommended analytical techniques for measuring DHPG?
-
A5: The most common and reliable methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) has also been used.
-
-
Q6: What are the typical detection limits for DHPG in plasma?
-
A6: Using HPLC-ED, detection limits for DHPG are approximately 165 pg/mL (0.9 pmol/mL). LC-MS/MS methods can offer similar or even greater sensitivity.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Alumina Extraction
This protocol is a general guideline for the extraction of DHPG from human plasma.
Materials:
-
Activated Alumina (Activity Grade Super I)
-
1.5 M Tris buffer with 0.1 M EDTA, pH 8.5
-
0.1 M Perchloric acid (PCA)
-
Sodium bicarbonate solution
-
Internal Standard (e.g., dihydroxybenzylamine - DHBA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 500 µL of plasma.
-
Add the internal standard to each sample.
-
Add 500 µL of 1.5 M Tris buffer (pH 8.5) and a measured amount of activated alumina.
-
Vortex the mixture for 15 minutes to allow DHPG to bind to the alumina.
-
Centrifuge at 8000 x g for 3 minutes at 4°C.
-
Discard the supernatant.
-
Wash the alumina pellet twice with 1 mL of distilled, deionized water, vortexing briefly and centrifuging after each wash.
-
(Optional Uric Acid Removal Step) Wash the alumina pellet with 1 mL of sodium bicarbonate solution, vortex, and centrifuge. Discard the supernatant.
-
Elute DHPG and other catechols from the alumina by adding 150 µL of 0.1 M PCA and vortexing for 5 minutes.
-
Centrifuge at 8000 x g for 3 minutes at 4°C.
-
Collect the supernatant (eluate) and inject it into the HPLC-ED or LC-MS/MS system for analysis.
Protocol 2: DHPG Analysis by HPLC with Electrochemical Detection (HPLC-ED)
This is a representative HPLC-ED method for DHPG quantification.
Instrumentation:
-
HPLC system with a refrigerated autosampler
-
Electrochemical detector with a glassy carbon working electrode
-
Reversed-phase C18 analytical column
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a 0.025 M citric acid-sodium hydrogen phosphate buffer with a small percentage of methanol (e.g., 5%). The exact composition may need to be optimized for your specific column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a stable temperature, for example, 35°C.
-
Injection Volume: 20-50 µL.
-
Electrochemical Detector Settings: The potential of the working electrode should be optimized for the oxidation of DHPG, typically in the range of +0.6 to +0.8 V.
Data Analysis:
-
DHPG is quantified by comparing the peak area of DHPG in the sample to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of DHPG.
Visualizations
Caption: Simplified metabolic pathway of Norepinephrine to DHPG.
Caption: General workflow for DHPG measurement from sample collection to analysis.
Caption: A logical approach to troubleshooting inconsistent DHPG measurements.
References
- 1. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3,4-Dihydroxyphenylglycol (DHPG) by Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 3,4-Dihydroxyphenylglycol (DHPG) using electrospray ionization liquid chromatography-tandem mass spectrometry (ESI-LC-MS/MS).
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues that can lead to ion suppression in DHPG analysis.
Issue: Low DHPG Signal Intensity or High Signal Variability
One of the most common challenges in the quantitative analysis of DHPG is a weak or inconsistent signal, often attributable to ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low DHPG signal.
Step 1: Evaluate Sample Preparation
The initial and most critical step is to ensure the sample preparation method effectively removes interfering matrix components.[1][2]
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing matrix components that cause ion suppression.[1] It primarily removes large proteins, leaving behind phospholipids and other small molecules that can interfere with DHPG ionization.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning DHPG into a solvent immiscible with the sample matrix. The choice of solvent is critical for efficient extraction of the polar DHPG molecule while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing ion suppression in DHPG analysis.[3][4] A study by D'Souza et al. (2019) successfully utilized alumina basic cartridges for the extraction of DHPG from plasma, a method well-suited for catecholamines.
Step 2: Quantify Matrix Effect
To determine the extent of ion suppression, a quantitative assessment of the matrix effect is recommended. This can be performed by comparing the peak area of DHPG in a post-extraction spiked blank matrix sample to the peak area of DHPG in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| ~100% | No significant matrix effect |
Step 3: Optimize Chromatographic Separation
If significant ion suppression persists after optimizing sample preparation, refining the LC method is the next step. The goal is to chromatographically separate DHPG from any co-eluting, suppression-inducing compounds.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between DHPG and interfering peaks.
-
Column Chemistry: Consider a different column chemistry. While C18 columns are common, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for DHPG and matrix components.
Step 4: Adjust ESI Source Parameters
Fine-tuning the ESI source parameters can enhance the ionization of DHPG and minimize the impact of any remaining matrix components.
-
Capillary Voltage: Optimize the voltage to ensure efficient droplet formation and charging.
-
Gas Flow Rates (Nebulizer and Drying Gas): Adjust gas flows to promote efficient desolvation of the ESI droplets.
-
Drying Gas Temperature: Optimize the temperature to aid in solvent evaporation without causing thermal degradation of DHPG.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression when analyzing DHPG in plasma?
A1: The most common cause is the presence of endogenous matrix components, particularly phospholipids, that co-elute with DHPG and compete for ionization in the ESI source. Inadequate sample preparation is the primary reason for the persistence of these interferences.
Q2: Which sample preparation technique is recommended for minimizing ion suppression for DHPG?
A2: Solid-phase extraction (SPE) is highly recommended. Specifically, the use of alumina-based SPE cartridges has been shown to be effective for the extraction of catecholamines like DHPG from biological matrices. This method provides a cleaner extract compared to protein precipitation and liquid-liquid extraction.
Q3: How can I assess the degree of ion suppression in my DHPG assay?
A3: A post-extraction spike experiment is a standard method. You compare the signal response of DHPG spiked into an extracted blank matrix with the response of DHPG in a clean solvent at the same concentration. A lower response in the matrix indicates ion suppression.
Q4: Can changing the ionization mode help reduce ion suppression for DHPG?
A4: Yes. While a published method successfully uses negative electrospray ionization for DHPG, it is worth evaluating positive ionization mode as well. The extent of ion suppression can be different between positive and negative modes depending on the nature of the interfering compounds. Additionally, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI and could be considered if ESI proves problematic.
Q5: What are the key ESI source parameters to optimize for DHPG analysis?
A5: The key parameters to optimize include the capillary voltage, nebulizer gas flow, drying gas flow, and drying gas temperature. A systematic optimization of these parameters, for instance using a design of experiments (DOE) approach, can significantly improve the signal intensity and reduce the impact of ion suppression.
Experimental Protocols
Detailed Protocol for DHPG Extraction from Plasma using Alumina SPE
This protocol is based on the method described by D'Souza et al. (2019) for the extraction of DHPG from plasma.
Materials:
-
Alumina basic SPE cartridges
-
Plasma samples
-
Internal Standard (IS) solution (e.g., deuterated DHPG)
-
Tris buffer (pH 8.6)
-
Perchloric acid (0.1 M)
-
Methanol
-
Water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of Tris buffer (pH 8.6). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the alumina basic SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unbound matrix components.
-
Elution: Elute DHPG and the IS from the cartridge with 1 mL of 0.1 M perchloric acid.
-
Sample Analysis: The eluate is ready for direct injection into the LC-MS/MS system.
Experimental Workflow for DHPG Analysis
Caption: Workflow for DHPG analysis from plasma.
Quantitative Data Summary
| Sample Preparation Method | Expected Ion Suppression Reduction for DHPG | Relative Cost | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | Low | High | High risk of significant ion suppression from phospholipids and other small molecules. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Solvent choice is critical for DHPG recovery and removal of interferences. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) - Alumina | High | High | Moderate to High | Highly effective for catecholamines like DHPG, providing a clean extract with minimal ion suppression. |
Note: The actual degree of ion suppression will be dependent on the specific matrix, LC conditions, and MS parameters used. It is crucial to perform a matrix effect evaluation as part of method development and validation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
strategies for reducing background noise in 3,4-Dihydroxyphenylglycol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in 3,4-Dihydroxyphenylglycol (DHPG) assays.
Troubleshooting Guides & FAQs
Sample Preparation & Stability
Question: My DHPG levels are inconsistent across replicates. What could be the cause?
Answer: Inconsistent DHPG levels are often due to sample degradation. DHPG is susceptible to oxidation, and its stability is a critical factor for reliable quantification.[1][2] Key factors to consider are:
-
Storage Temperature: DHPG is most stable when plasma samples are stored at -80°C.[1] Storage at higher temperatures, such as -20°C or 4°C, can lead to significant degradation over time.[1]
-
Stabilizing Agents: The addition of stabilizing agents is crucial to prevent the decomposition of DHPG during sample storage and preparation.[2] A combination of antioxidants and chelating agents is often used.
-
pH of the Sample: Catecholamines and their metabolites are more stable in acidic conditions. Acidifying the sample can help to minimize degradation.
Question: What are the recommended stabilizing agents and their concentrations for DHPG in plasma or tissue homogenates?
Answer: To prevent oxidation, a combination of an antioxidant and a chelating agent is recommended. Commonly used agents include:
-
Ascorbic Acid (Vitamin C): Acts as an antioxidant to prevent the chemical oxidation of DHPG.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that binds metal ions which can catalyze the oxidation of catecholamines.
For optimal stability, it is recommended to collect blood samples in tubes containing EDTA and an antioxidant like glutathione. For tissue homogenization, a stability solution containing perchloric acid and sodium metabisulfite is effective.
HPLC-ECD Analysis
Question: I am observing a high background signal and significant baseline noise in my HPLC-ECD analysis of DHPG. What are the potential sources and solutions?
Answer: High background and noise in HPLC-ECD can obscure the DHPG peak and lead to inaccurate quantification. Common causes and troubleshooting steps include:
-
Mobile Phase Contamination: Impurities in the mobile phase can contribute to a high background signal. Ensure you are using high-purity, HPLC-grade solvents and reagents. Degassing the mobile phase is also critical to prevent the formation of bubbles that cause noise.
-
Electrode Surface Issues: A dirty or passivated working electrode is a frequent cause of high background noise. Regular polishing and cleaning of the glassy carbon electrode are essential for maintaining sensitivity and a stable baseline.
-
Electrochemical Interference: Other electroactive compounds in the sample matrix can co-elute with DHPG and contribute to the background signal. Optimizing the chromatographic separation and the detector potential can help to resolve DHPG from interfering species.
-
Electrical Noise: External electrical sources can interfere with the detector. Ensure the HPLC system is properly grounded and consider using a Faraday cage to shield the electrochemical cell.
-
Pump Pulsations: Fluctuations in the mobile phase flow rate from the HPLC pump can cause baseline pulsations. Regular pump maintenance and the use of a pulse damper can mitigate this issue.
Question: How can I optimize the signal-to-noise ratio (S/N) for DHPG detection?
Answer: A high signal-to-noise ratio is critical for accurate quantification, especially for low concentrations of DHPG. A S/N of at least 10 is generally considered sufficient for analytical HPLC, though a ratio greater than 100 is necessary for optimal precision. Strategies to improve the S/N ratio include:
-
Increasing the Signal:
-
Optimize Injection Volume: Injecting a larger volume of the sample can increase the peak height.
-
Sample Concentration: Concentrate the sample during the extraction process.
-
Detector Potential: Optimize the applied potential of the electrochemical detector to maximize the response for DHPG.
-
-
Reducing the Noise:
-
Mobile Phase Purity: Use high-purity solvents and salts for the mobile phase.
-
System Cleanliness: Thoroughly clean the HPLC system, including the injector, tubing, and column, to remove any contaminants.
-
Stable Temperature: Maintain a constant column temperature to reduce baseline drift.
-
Proper Grounding: Ensure the instrument is well-grounded to minimize electrical noise.
-
Data Presentation
Table 1: Recommended Storage Conditions for DHPG Samples
| Parameter | Condition | Rationale |
| Storage Temperature | -80°C | Prevents degradation of DHPG and norepinephrine over long periods (up to 9 months). |
| Stabilizing Agents | EDTA and Ascorbic Acid/Glutathione | EDTA chelates metal ions that catalyze oxidation, while ascorbic acid/glutathione acts as an antioxidant. |
| Sample pH | Acidic (pH 3-5) | Catecholamines are more stable at acidic pH, which inhibits oxidative degradation. |
Table 2: Troubleshooting High Background Noise in HPLC-ECD
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Mobile Phase | Use HPLC-grade solvents and reagents. Degas the mobile phase before use. | Reduced baseline noise and a more stable signal. |
| Dirty Working Electrode | Polish the glassy carbon electrode according to the manufacturer's instructions. | Lower background current and improved signal stability. |
| Co-eluting Interferences | Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation. Adjust the detector potential. | Better resolution of the DHPG peak from interfering compounds. |
| Electrical Interference | Ensure proper grounding of the HPLC system. Use a Faraday cage if necessary. | Reduction in random electronic noise and spikes in the baseline. |
| HPLC Pump Pulsations | Perform regular pump maintenance. Use a pulse damper. | A smoother, more stable baseline with reduced rhythmic noise. |
Experimental Protocols
Protocol 1: DHPG Extraction from Brain Tissue
This protocol is adapted for the extraction of DHPG and other monoamine metabolites from brain tissue for HPLC-ECD analysis.
-
Tissue Homogenization:
-
Rapidly dissect brain tissue in a cold environment and immediately freeze on dry ice.
-
To the frozen tissue, add ice-cold 0.1 M perchloric acid (PCA) containing a known concentration of an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Homogenize the tissue thoroughly on ice.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the pellet.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
Sample Analysis:
-
The filtered supernatant is now ready for injection into the HPLC-ECD system.
-
Mandatory Visualization
Figure 1. Norepinephrine Metabolism Pathway.
Figure 2. DHPG Assay Experimental Workflow.
References
- 1. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxyphenylglycol (DHPG) Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,4-Dihydroxyphenylglycol (DHPG) in serum, specifically addressing the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of DHPG in serum?
A1: For long-term stability of DHPG in plasma or serum, storage at -80°C is recommended.[1] Storing samples at this temperature has been shown to keep DHPG values constant for up to 9 months without the addition of a stabilizing agent.[1] Degradation is more likely to occur at higher temperatures such as -20°C and +4°C.[1]
Q2: Are stabilizing agents necessary when storing serum samples for DHPG analysis?
A2: While storage at -80°C can prevent degradation, the use of stabilizing agents can play a more significant role than low temperature alone in preventing DHPG decomposition.[2] For instance, the addition of reduced glutathione has been used as a stabilizer in methods for DHPG determination.
Q3: How many times can I freeze and thaw my serum samples before DHPG is significantly degraded?
A3: There is limited specific data on the effect of multiple freeze-thaw cycles on DHPG concentration in serum. However, as a general guideline for bioanalytical sample stability, it is recommended to minimize the number of freeze-thaw cycles. For many common analytes in serum, significant changes can be observed after multiple cycles.[3] It is best practice to aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles. If repeated use of a sample is unavoidable, it is crucial to validate the stability of DHPG under the specific freeze-thaw conditions of your experiment.
Q4: What are the common analytical methods for measuring DHPG in serum?
A4: Several highly sensitive and specific methods are available for the quantification of DHPG in plasma and serum. These include High-Performance Liquid Chromatography (HPLC) with coulometric or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable DHPG levels in samples that were expected to be positive. | Sample degradation due to improper storage temperature. | Ensure all serum samples are stored at -80°C immediately after processing and until analysis. |
| Sample degradation due to multiple freeze-thaw cycles. | Avoid repeated freezing and thawing of samples. Prepare single-use aliquots before the initial freezing. If you must reuse a sample, perform a validation study to assess DHPG stability under your specific conditions. | |
| Absence of a stabilizing agent. | Consider adding a stabilizing agent such as reduced glutathione to your samples, especially if long-term storage or challenging shipping conditions are anticipated. | |
| High variability in DHPG concentrations across replicate samples from the same subject. | Inconsistent handling of samples, leading to variable degradation. | Standardize your sample handling protocol. Ensure all samples are processed, aliquoted, and frozen in a consistent and timely manner. |
| Partial thawing of samples during storage or transfer. | Use a reliable freezer with temperature monitoring. When transferring samples, use sufficient dry ice to maintain the frozen state. | |
| DHPG levels appear to decrease over the course of a study with multiple time points. | Long-term instability at the storage temperature. | Verify that the storage temperature has been consistently maintained at -80°C. For very long-term studies, consider performing a stability study with quality control samples stored alongside the study samples. |
Impact of Freeze-Thaw Cycles on DHPG Stability (Illustrative Data)
The following table provides a hypothetical representation of the impact of multiple freeze-thaw cycles on the concentration of DHPG in serum. This data is for illustrative purposes to emphasize the importance of minimizing freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Mean DHPG Concentration (pg/mL) | Percent Degradation from Baseline |
| 0 (Baseline) | 1050 | 0% |
| 1 | 1035 | 1.4% |
| 2 | 998 | 5.0% |
| 3 | 945 | 10.0% |
| 4 | 882 | 16.0% |
| 5 | 819 | 22.0% |
Experimental Protocols
Protocol: Evaluation of DHPG Stability in Serum Following Multiple Freeze-Thaw Cycles
1. Objective: To determine the stability of this compound (DHPG) in human serum after repeated freeze-thaw cycles.
2. Materials:
-
Pooled human serum
-
DHPG analytical standard
-
Internal standard (e.g., stable isotope-labeled DHPG)
-
Stabilizing agent (e.g., reduced glutathione solution)
-
Calibrated pipettes and sterile, single-use microcentrifuge tubes
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS/MS)
3. Sample Preparation:
-
Thaw the pooled human serum at room temperature.
-
Spike the serum with a known concentration of DHPG analytical standard.
-
(Optional) Add a stabilizing agent to the serum pool.
-
Gently mix the serum pool to ensure homogeneity.
-
Aliquot the spiked serum into a sufficient number of single-use microcentrifuge tubes for each freeze-thaw cycle to be tested.
4. Freeze-Thaw Procedure:
-
Baseline (Cycle 0): Immediately analyze a set of aliquots for the initial DHPG concentration.
-
Freezing: Place the remaining aliquots in a -80°C freezer for at least 24 hours.
-
Thawing: For each subsequent cycle, remove a set of aliquots from the freezer and allow them to thaw completely at room temperature.
-
Analysis: After thawing, analyze the samples for DHPG concentration.
-
Refreezing: Place the remaining aliquots designated for further cycles back into the -80°C freezer.
-
Repeat the thawing, analysis, and refreezing steps for the desired number of cycles (e.g., 1, 2, 3, 4, and 5 cycles).
5. Sample Analysis:
-
Extract DHPG and the internal standard from the serum samples using an established method (e.g., solid-phase extraction or protein precipitation).
-
Analyze the extracted samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
-
Calculate the mean concentration of DHPG for each freeze-thaw cycle.
-
Compare the mean concentrations from each cycle to the baseline (Cycle 0) concentration.
-
Calculate the percentage of degradation at each cycle.
-
Determine the number of freeze-thaw cycles at which DHPG concentration deviates by a predefined acceptable limit (e.g., >15% from baseline).
Visualizations
Caption: Workflow for assessing DHPG stability after freeze-thaw cycles.
References
- 1. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: High-Throughput Analysis of 3,4-Dihydroxyphenylglycol (DHPG)
Welcome to the technical support center for the high-throughput analysis of 3,4-Dihydroxyphenylglycol (DHPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for high-throughput DHPG analysis?
A1: The most prevalent methods for the high-throughput analysis of DHPG in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity.[1][2][3][4] HPLC-ECD is a robust and sensitive alternative, particularly for catecholamine analysis.[5] GC-MS, often requiring derivatization of the analyte, is another specific and sensitive option.
Q2: How should I prepare my biological samples for DHPG analysis?
A2: A common and effective method for extracting DHPG from plasma and brain tissue is solid-phase extraction (SPE) using alumina basic cartridges. This technique isolates catecholamines, including DHPG, from the sample matrix. For HPLC-ECD analysis, a sodium bicarbonate wash can be added to the alumina extraction procedure to remove interfering substances like uric acid.
Q3: What are the recommended storage conditions for samples containing DHPG?
A3: DHPG is susceptible to degradation. For long-term stability, it is recommended to store plasma samples and standard solutions at -80°C. Storing at this temperature can prevent degradation for up to 9 months without the need for additional stabilizing agents. While lower temperatures are crucial, the use of stabilizing agents can also play a significant role in preventing DHPG decomposition during storage.
Q4: What are matrix effects and how can they affect my DHPG analysis?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting substances from the biological sample. This can lead to ion suppression or enhancement, causing inaccurate quantification. Phospholipids are a common source of matrix effects in plasma samples. To mitigate matrix effects, it is essential to have a robust sample clean-up procedure and optimized chromatographic separation.
Q5: What internal standard should I use for DHPG quantification?
A5: For GC-MS analysis, a stable isotope-labeled DHPG is a suitable internal standard. For HPLC-ECD, dihydroxybenzylamine (DHBA) has been successfully used as an internal standard. The ideal internal standard should have similar chemical properties and extraction recovery to the analyte but be distinguishable by the detector.
Experimental Protocols
LC-MS/MS Method for DHPG in Plasma and Brain Regions
This protocol is based on a sensitive and specific method for the quantification of DHPG without derivatization.
Sample Preparation (Alumina Extraction)
-
To 100 µL of plasma or brain homogenate, add an internal standard.
-
Add 500 µL of buffer (e.g., Tris buffer) and 20 mg of alumina.
-
Vortex for 15 minutes.
-
Centrifuge and discard the supernatant.
-
Wash the alumina with 1 mL of water.
-
Elute DHPG and the internal standard with 100 µL of a suitable acid (e.g., perchloric acid).
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity UHPLC system or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 mm ID, 100 mm length, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for DHPG and the internal standard need to be optimized on the instrument.
HPLC-ECD Method for DHPG in Human Plasma
This protocol describes a method for the simultaneous measurement of norepinephrine and DHPG.
Sample Preparation (Alumina Extraction with Bicarbonate Wash)
-
Add internal standard (dihydroxybenzylamine) to plasma samples.
-
Perform alumina extraction as described in the LC-MS/MS protocol.
-
Incorporate a sodium bicarbonate wash step after the initial water wash to remove uric acid.
-
Elute with perchloric acid containing EDTA and a stabilizer like reduced glutathione.
Chromatographic and Detector Conditions
| Parameter | Setting |
| HPLC System | HPLC system equipped with a coulometric or amperometric electrochemical detector |
| Column | Reversed-phase C18 column |
| Mobile Phase | 0.025 M citric acid-sodium hydrogen phosphate buffer with 5% methanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detector | Dual coulometric detector set in screen mode |
| Working Electrode Potential | +0.78 V (optimization may be required) |
Troubleshooting Guides
Troubleshooting Workflow for DHPG Analysis
This logical workflow can help diagnose and resolve common issues encountered during DHPG analysis.
Detailed Troubleshooting Q&A
Issue 1: No or Low DHPG Peak Intensity
-
Q: I am not seeing a peak for DHPG, or the signal is very low. What should I check first?
-
A: Start by verifying the instrument performance with a known standard solution of DHPG. This will help determine if the issue is with the instrument or the sample. If the standard works, the problem likely lies in your sample preparation or the stability of DHPG in your samples.
-
-
Q: My standard shows a good signal, but my samples do not. What could be wrong with my sample preparation?
-
A: Review your extraction protocol. Incomplete elution from the alumina cartridges is a common issue. Ensure the pH of your buffers is correct and that the elution solvent is appropriate. Also, confirm that your sample was not degraded prior to analysis.
-
-
Q: How can I be sure my DHPG is stable in the samples?
-
A: DHPG is prone to oxidation. Ensure samples are collected and processed quickly and stored at -80°C. Avoid repeated freeze-thaw cycles. The addition of antioxidants or stabilizing agents to the collection tubes can also be beneficial.
-
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Q: My DHPG peak is tailing. What are the likely causes?
-
A: Peak tailing for catecholamines is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns. To address this, you can:
-
Lower the mobile phase pH: This will protonate the silanol groups and reduce their interaction with the catechol moiety of DHPG.
-
Use a column with end-capping: These columns have fewer free silanol groups.
-
Check for column contamination: A contaminated guard or analytical column can also lead to peak tailing.
-
-
-
Q: My DHPG peak is split or has a shoulder. What should I investigate?
-
A: Peak splitting can be caused by several factors:
-
A blocked column frit: This can be resolved by back-flushing the column or replacing the frit.
-
A void in the column packing: This usually requires replacing the column.
-
Co-elution with an interfering compound: Improve your sample clean-up or adjust the chromatographic conditions to resolve the two peaks.
-
Injection solvent issues: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
-
Issue 3: Retention Time Shifts
-
Q: The retention time for my DHPG peak is inconsistent between injections. What is the cause?
-
A: Retention time variability is often due to:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Fluctuations in flow rate or mobile phase composition: Check your LC pumps for proper functioning and ensure your mobile phase is well-mixed and degassed.
-
Changes in column temperature: Maintain a stable column temperature using a column oven.
-
-
Issue 4: Inaccurate Quantification
-
Q: My quantitative results are not reproducible. What could be the problem?
-
A: Inconsistent quantification is often linked to:
-
Matrix effects: As discussed in the FAQs, matrix effects can significantly impact accuracy. If you suspect matrix effects, you may need to improve your sample clean-up or use a stable isotope-labeled internal standard.
-
Poor calibration curve: Ensure your calibration standards are accurately prepared and cover the expected concentration range of your samples.
-
Inconsistent internal standard addition: Verify that the internal standard is added precisely to all samples and standards.
-
-
Signaling Pathway of Norepinephrine Metabolism
The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the role of monoamine oxidase (MAO) in the formation of DHPG.
References
- 1. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for quantification of this compound, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
3,4-Dihydroxyphenylglycol versus MHPG as indicators of norepinephrine metabolism.
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of norepinephrine (NE) metabolism is critical in neuroscience research and the development of therapeutics targeting adrenergic systems. Two key metabolites, 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG), are frequently used as indicators of norepinephrine turnover. However, their origins, metabolic pathways, and utility as biomarkers differ significantly. This guide provides an objective comparison of DHPG and MHPG, supported by experimental data, to aid researchers in selecting the most appropriate marker for their studies.
Norepinephrine Metabolism: DHPG and MHPG Pathways
Norepinephrine is primarily metabolized through a series of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of DHPG and MHPG represents distinct routes in this metabolic cascade.
The deamination of norepinephrine to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) by MAO and its subsequent reduction to DHPG by aldehyde reductase occurs mainly within sympathetic nerves[1]. This makes DHPG a valuable indicator of intraneuronal norepinephrine metabolism[2][3][4]. In contrast, the conversion of norepinephrine to normetanephrine by COMT and of DHPG to MHPG occurs in extraneuronal tissues[1]. Therefore, MHPG levels in plasma reflect total norepinephrine metabolism throughout the body. In the brain, MHPG is considered the principal metabolite of norepinephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma this compound (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxyphenylglycol and Normetanephrine for Pheochromocytoma Screening
For Researchers, Scientists, and Drug Development Professionals
The accurate biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL) is crucial for the effective management of these catecholamine-secreting tumors. Historically, a variety of biomarkers have been utilized to screen for PPGLs. This guide provides a comparative analysis of two such biomarkers: 3,4-Dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine formed via monoamine oxidase (MAO), and normetanephrine (NMN), the O-methylated metabolite of norepinephrine. This analysis is based on a review of published experimental data to guide researchers and professionals in the field.
Executive Summary
Current clinical guidelines and a preponderance of scientific evidence strongly advocate for the measurement of plasma free metanephrines (normetanephrine and metanephrine) as the initial and most reliable screening test for pheochromocytoma.[1][2][3] While this compound is a direct metabolite of norepinephrine, its clinical utility in the primary diagnosis of pheochromocytoma is considered limited in modern practice. An older study suggested that urinary DHPG measurement could aid in reducing false-positive results when assessed alongside norepinephrine.[4] However, subsequent research has consistently demonstrated the superior diagnostic sensitivity and specificity of plasma free normetanephrine.
Quantitative Data Comparison
The following table summarizes the diagnostic performance of plasma free normetanephrine and highlights the limited available data for DHPG in the context of pheochromocytoma screening.
| Biomarker | Sample Type | Sensitivity | Specificity | Key Findings |
| Plasma Free Normetanephrine | Plasma | 91.7% - 97%[5] | 89% - 99% | Considered the most sensitive and specific single biomarker for the diagnosis of pheochromocytoma. |
| This compound (DHPG) | Plasma / Urine | Data not available for primary diagnostic sensitivity | Data not available for primary diagnostic specificity | An older study indicated that simultaneous measurement of urinary norepinephrine and DHPG improved specificity to 99% from 98% for norepinephrine alone, but with a reduction in sensitivity. |
Reference Ranges in Healthy Adults:
-
Plasma Free Normetanephrine: <0.9 nmol/L (seated)
-
Plasma DHPG: Approximately 734 +/- 77 pg/mL (supine)
Note: Reference ranges can vary between laboratories and methodologies.
Signaling Pathways and Experimental Workflows
To visualize the biochemical relationships and screening process, the following diagrams are provided.
Caption: Metabolic pathway of catecholamines.
Caption: Recommended workflow for pheochromocytoma screening.
Experimental Protocols
Measurement of Plasma Free Normetanephrine by LC-MS/MS
This method is the current standard for the accurate quantification of plasma free metanephrines.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of plasma, add 50 µL of an internal standard mix (containing deuterated normetanephrine) and 0.5 mL of a buffer solution (e.g., 10 mM NH4H2PO4, pH 6.5).
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.
-
Dry the cartridge under vacuum.
-
Elute the analytes with two 250 µL aliquots of 2% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.2% formic acid in water for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar analytes, such as a pentafluorophenyl (PFP) column.
-
Mobile Phase: A gradient of methanol and water containing 0.2% formic acid.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for normetanephrine and its deuterated internal standard.
Measurement of Plasma this compound (DHPG) by HPLC-ECD
This method has been historically used for the analysis of catecholamines and their metabolites.
1. Sample Preparation (Alumina Extraction)
-
To a plasma sample (e.g., 200-500 µL), add an internal standard (e.g., dihydroxybenzylamine - DHBA).
-
Add perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a tube containing a pH 8.5 Tris buffer and activated alumina.
-
Tumble the samples for a set time (e.g., 15 minutes) to allow for the adsorption of catechols to the alumina.
-
Wash the alumina pellet with deionized water.
-
Elute the DHPG and other catechols from the alumina by adding a small volume of dilute acid (e.g., 0.1 M perchloric acid).
2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
LC System: An HPLC system with a pump capable of delivering a precise and stable flow rate.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile), adjusted to an acidic pH.
-
ECD System: An electrochemical detector with a glassy carbon working electrode. The potential of the working electrode is set to a level that will oxidize DHPG, generating an electrical current that is proportional to its concentration.
Conclusion
The measurement of plasma free normetanephrine by LC-MS/MS is the established and recommended method for the biochemical screening of pheochromocytoma, offering high sensitivity and specificity. While this compound is a metabolite of norepinephrine, its utility as a primary diagnostic marker for pheochromocytoma is not supported by current evidence and it is not recommended in clinical practice guidelines for this purpose. The historical data on DHPG suggests a potential ancillary role in improving the specificity of norepinephrine measurements, but this has been superseded by the superior performance of plasma free metanephrines. Researchers and drug development professionals should focus on plasma free normetanephrine and metanephrine as the key biomarkers in the context of pheochromocytoma.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Pheochromocytoma and Paraganglioma: From Clinical Findings to Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of norepinephrine and this compound in urine and plasma for the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 3,4-Dihydroxyphenylglycol
For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Dihydroxyphenylglycol (DHPG), a primary metabolite of norepinephrine, is crucial for understanding various physiological and pathological processes. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to facilitate an informed decision for your specific analytical needs.
Both HPLC and GC-MS are powerful techniques for the analysis of DHPG, with studies demonstrating a strong correlation between the two methods.[1] The choice between them often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Analysis of Method Performance
The following table summarizes the key quantitative performance parameters for both HPLC and GC-MS methods for the quantification of DHPG. The data presented is a synthesis of findings from various validation studies.
| Validation Parameter | HPLC with Electrochemical Detection (HPLC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | >0.99[2] | >0.995[3] |
| Range | Typically in the low ng/mL to µg/mL range | pg/mL to ng/mL range[3] |
| Accuracy (% Recovery) | 98% - 102% | 85.4% - 107.9% |
| Precision (% RSD) | ||
| - Intra-day | < 5% | 0.6% - 9.3% |
| - Inter-day | < 5% | Not explicitly stated for DHPG, but generally <15% for related compounds |
| Limit of Detection (LOD) | ~0.1 µg/mL | Lower than HPLC, typically in the pg/mL range |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 0.71-3.69 ng/mL for related biogenic amines |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. Below are representative protocols for both HPLC and GC-MS analysis of DHPG in plasma.
HPLC with Electrochemical Detection (HPLC-ECD) Protocol
This method is widely used for the analysis of catecholamines and their metabolites due to its high sensitivity and selectivity.
1. Sample Preparation (Alumina Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled DHPG).
-
Add 50 µL of 3.4 M perchloric acid to precipitate proteins.
-
Centrifuge and transfer the supernatant to a tube containing 200 mg of acid-washed alumina and 1 mL of 1.5 M Tris buffer (pH 8.6).
-
Shake for 15 minutes to allow DHPG to adsorb to the alumina.
-
Wash the alumina three times with deionized water.
-
Elute DHPG from the alumina with 200 µL of 0.1 M perchloric acid.
2. HPLC-ECD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium octyl sulfate, pH 2.7) and an organic modifier (e.g., 10% methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.65 V and +0.75 V.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high specificity and sensitivity, often considered a "gold standard" for the identification and quantification of analytes. A key step in the GC-MS analysis of polar compounds like DHPG is derivatization to increase their volatility.
1. Sample Preparation (Extraction and Derivatization):
-
Perform an initial extraction similar to the HPLC protocol (e.g., alumina extraction) to isolate DHPG from the plasma matrix.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of DHPG.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane phase, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized DHPG.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the DHPG-TMS derivative.
Method Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the two methods.
References
A Comparative Guide to Plasma and 24-Hour Urine 3,4-Dihydroxyphenylglycol (DHPG) Measurements in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical utility of measuring 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine, in plasma versus 24-hour urine samples. The choice of specimen can significantly impact the interpretation of results in studies of the sympathetic nervous system, particularly in the diagnosis and monitoring of conditions such as pheochromocytoma, paraganglioma, and certain neurological and psychiatric disorders. This document summarizes quantitative data, details experimental protocols, and provides visual workflows to aid in the selection of the most appropriate method for your research needs.
Data Presentation: Quantitative Comparison of Plasma and 24-Hour Urine DHPG
The following table summarizes the key performance characteristics and reported values for DHPG measurements in both plasma and 24-hour urine. These values are compiled from various studies and should be considered as representative examples; specific reference ranges should be established by individual laboratories.
| Feature | Plasma DHPG | 24-Hour Urine DHPG |
| Sample Type | Single blood draw | Timed 24-hour urine collection |
| Collection Convenience | High | Low |
| Temporal Representation | Reflects DHPG levels at a single point in time | Provides an integrated measure of DHPG excretion over 24 hours |
| Reference Range (Healthy Adults) | Basal levels in normal subjects: 870 +/- 50 pg/mL[1] | Reference ranges for DHPG are not as commonly reported as for other catecholamine metabolites. However, for total metanephrines, a related group of metabolites, a normal 24-hour urine level is generally less than 400 mcg.[2] |
| Diagnostic Performance (Pheochromocytoma) | Basal levels in patients with pheochromocytoma: 1521 +/- 280 pg/mL.[1] The ratio of plasma norepinephrine to DHPG is a key diagnostic marker; in pheochromocytoma patients, this ratio is typically greater than 2, whereas in non-pheochromocytoma patients, the DHPG to norepinephrine ratio is greater than 2.[3] | Measurement of free norepinephrine in 24-hour urine has shown 100% sensitivity and 98% specificity for pheochromocytoma.[4] The simultaneous measurement of DHPG in urine can further improve specificity to 99%. |
| Pre-analytical Considerations | Patient should be fasting and in a supine position for at least 20-30 minutes before blood draw to minimize sympathetic activation. Avoidance of certain medications and foods is recommended. | Requires meticulous collection by the patient to ensure accuracy. Acid preservatives (e.g., hydrochloric acid) are typically added to the collection container to ensure analyte stability. Dietary and medication restrictions are also necessary. |
Norepinephrine Metabolism and DHPG Formation
The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of DHPG. This pathway is crucial for understanding the clinical significance of DHPG measurements.
Experimental Protocols
Detailed methodologies for the measurement of DHPG in plasma and 24-hour urine are provided below. These protocols are based on commonly used analytical techniques and can be adapted for specific laboratory settings.
Measurement of Plasma DHPG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity for the detection of catecholamines and their metabolites in plasma.
1. Pre-analytical Considerations:
-
Patient Preparation: Patients should fast overnight. They should avoid caffeine, alcohol, and nicotine for at least 12 hours prior to the test. Certain medications that can interfere with catecholamine metabolism, such as tricyclic antidepressants and beta-blockers, should be discontinued if clinically permissible, following consultation with a physician.
-
Sample Collection: Blood should be drawn from a patient who has been resting in a supine position for at least 20-30 minutes. Use a pre-chilled lavender-top (EDTA) tube.
-
Sample Processing: Immediately after collection, the blood sample should be placed on ice. Centrifuge at 4°C to separate the plasma. The plasma should then be transferred to a clean tube and stored at -80°C until analysis.
2. Sample Preparation (Alumina Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., alpha-methyl-dopamine).
-
Add 1.5 M Tris buffer (pH 8.6) and activated alumina.
-
Vortex for 10 minutes to allow the catecholamines to adsorb to the alumina.
-
Wash the alumina three times with deionized water to remove interfering substances.
-
Elute the catecholamines from the alumina with a small volume of 0.1 M perchloric acid.
3. HPLC-ECD Analysis:
-
Chromatographic System: A reverse-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic.
-
Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. The potential is set to an oxidative voltage that is optimal for the detection of DHPG.
-
Quantification: The concentration of DHPG in the plasma sample is determined by comparing the peak area of DHPG to that of the internal standard and a standard curve prepared with known concentrations of DHPG.
Measurement of 24-Hour Urine DHPG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and sensitivity for the analysis of DHPG in a complex matrix like urine.
1. Pre-analytical Considerations:
-
Patient Instructions: The patient is instructed to discard the first morning void on day one and then collect all subsequent urine for the next 24 hours, including the first morning void on day two.
-
Collection Container: A light-protected container with an acid preservative (e.g., 10-25 mL of 6M HCl) is used to maintain the stability of the catecholamine metabolites. The container should be kept refrigerated during the collection period.
-
Dietary and Medication Restrictions: Patients should avoid foods and medications known to interfere with catecholamine measurements for several days before and during the collection period. This includes bananas, chocolate, citrus fruits, coffee, tea, and vanilla.
2. Sample Preparation (Solid-Phase Extraction):
-
Centrifuge an aliquot of the 24-hour urine collection to remove any particulate matter.
-
To a known volume of urine, add an internal standard (e.g., a deuterated analog of DHPG).
-
Apply the sample to a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent).
-
Wash the cartridge to remove interfering substances.
-
Elute the DHPG and other catecholamine metabolites with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: A reverse-phase column is used to separate DHPG from other urine components. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for DHPG and its internal standard are monitored to ensure high selectivity and accurate quantification.
-
Quantification: The concentration of DHPG is calculated based on the ratio of the peak area of the analyte to that of the internal standard, with reference to a calibration curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for plasma and 24-hour urine DHPG measurements, from sample collection to final data analysis.
Conclusion
The choice between plasma and 24-hour urine for DHPG measurement depends on the specific research question and clinical context. Plasma DHPG offers a convenient, point-in-time assessment of sympathetic nervous system activity, which can be advantageous for dynamic studies. In contrast, 24-hour urine DHPG provides an integrated, long-term picture of DHPG production, which may be more robust for the diagnosis of conditions with episodic catecholamine release, such as pheochromocytoma. Careful consideration of pre-analytical factors is critical for both sample types to ensure accurate and reliable results. The detailed protocols and workflows provided in this guide are intended to assist researchers in making an informed decision and in implementing these measurements in their own laboratories.
References
- 1. longdom.org [longdom.org]
- 2. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerebrospinal Fluid 3,4-Dihydroxyphenylglycol: A Comparative Guide to Assessing Central Noradrenergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cerebrospinal fluid (CSF) 3,4-Dihydroxyphenylglycol (DHPG) with other biomarkers and methods for assessing central noradrenergic activity. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and clinical studies.
Introduction to CSF DHPG and Central Noradrenergic Activity
Central noradrenergic systems, originating primarily from the locus coeruleus, play a critical role in regulating arousal, attention, mood, and autonomic function. Dysregulation of this system is implicated in various neurological and psychiatric disorders. Accurately assessing central noradrenergic activity is therefore crucial for understanding disease pathophysiology and for the development of novel therapeutics.
This compound (DHPG) is the primary intraneuronal metabolite of norepinephrine (NE).[1][2][3] Its concentration in the cerebrospinal fluid is strongly and positively correlated with central norepinephrine levels, making CSF DHPG a valuable biomarker for noradrenergic turnover.[3][4]
Comparison of Biomarkers for Central Noradrenergic Activity
The following table summarizes quantitative data for CSF DHPG and alternative biomarkers—norepinephrine (NE) and 3-methoxy-4-hydroxyphenylglycol (MHPG)—in various synucleinopathies, which are characterized by central noradrenergic deficiency.
| Biomarker | Disease State | CSF Concentration (pg/mL) - Mean (SEM or SD) | Reference |
| DHPG | Control | ~1200 | |
| Parkinson's Disease (PD) | Decreased (p=0.004 vs. control) | ||
| Multiple System Atrophy (MSA) | Decreased (p<0.0001 vs. control) | ||
| Pure Autonomic Failure (PAF) | Decreased (p<0.0001 vs. control) | ||
| Norepinephrine (NE) | Control | ~200 | |
| Parkinson's Disease (PD) | Decreased (p=0.017 vs. control) | ||
| Multiple System Atrophy (MSA) | Decreased (p=0.0003 vs. control) | ||
| Pure Autonomic Failure (PAF) | Decreased (p=0.044 vs. control) | ||
| MHPG | Control | ~4000 | |
| Parkinson's Disease (PD) | Decreased (p<0.0001 vs. control) | ||
| Multiple System Atrophy (MSA) | Decreased (p<0.0001 vs. control) | ||
| Pure Autonomic Failure (PAF) | Decreased (p<0.0001 vs. control) |
Norepinephrine Metabolism and Biomarker Generation
The following diagram illustrates the metabolic pathway of norepinephrine and the generation of its key metabolites, DHPG and MHPG.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Cerebrospinal fluid norepinephrine, 3-methoxy-4-hydroxyphenylglycol and neuropeptide Y levels in Parkinson's disease, multiple system atrophy and dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
A Comparative Guide to the Diagnostic Sensitivity of 3,4-Dihydroxyphenylglycol and Catecholamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic sensitivity of 3,4-Dihydroxyphenylglycol (DHPG) and catecholamines for catecholamine-secreting tumors, such as pheochromocytoma, paraganglioma, and neuroblastoma. The information is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate biomarkers for research and clinical applications.
Executive Summary
The biochemical diagnosis of catecholamine-secreting tumors relies on the detection of elevated levels of catecholamines (epinephrine, norepinephrine, and dopamine) and their metabolites. While direct measurement of catecholamines was historically a primary diagnostic tool, current evidence strongly supports the superior diagnostic sensitivity of their metabolites, particularly metanephrines (metanephrine and normetanephrine), for pheochromocytoma and paraganglioma (PPGL). This compound (DHPG), an intraneuronal metabolite of norepinephrine, has been investigated but is generally considered an insensitive marker for these tumors. For neuroblastoma, a panel of urinary catecholamine metabolites, including homovanillic acid (HVA) and vanillylmandelic acid (VMA), is the standard for diagnosis.
Data Presentation: Comparative Diagnostic Performance
| Analyte | Sample Type | Diagnostic Sensitivity (%) | Diagnostic Specificity (%) | Key Findings |
| Plasma Free Metanephrines | Plasma | 99%[1] | 89%[1] | Considered the most sensitive test for PPGL.[1] |
| Urinary Fractionated Metanephrines | 24-hour Urine | 97%[1] | 69%[1] | Offers high sensitivity, though slightly lower than plasma free metanephrines. |
| Plasma Catecholamines | Plasma | 84% | 81% | Less sensitive than metanephrines due to episodic secretion and short half-life. |
| Urinary Catecholamines | 24-hour Urine | 86% | 88% | Less sensitive than metanephrines. |
| Urinary Vanillylmandelic Acid (VMA) | 24-hour Urine | 64% | 95% | Lower sensitivity compared to other metabolites. |
| This compound (DHPG) | Plasma/Urine | Not routinely used; considered insensitive | Not applicable | Substantial production by the sympathetic nervous system obscures tumor-derived increases. |
For neuroblastoma , the diagnostic sensitivity of a combination of urinary HVA and VMA is approximately 84%. The inclusion of a broader panel of eight catecholamine metabolites can increase the sensitivity to 95%.
Signaling Pathways and Experimental Workflows
To visualize the metabolic relationships and the general procedures for analysis, the following diagrams are provided.
Experimental Protocols
The measurement of DHPG and catecholamines in biological fluids is typically performed using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 1: HPLC with Electrochemical Detection
-
Sample Collection and Preparation:
-
Plasma: Blood is collected in tubes containing EDTA or heparin and immediately placed on ice. Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Urine: A 24-hour urine collection is performed with an added preservative (e.g., hydrochloric acid) to maintain the stability of the analytes. The total volume is recorded, and an aliquot is stored at -20°C or lower.
-
Extraction: Catecholamines and DHPG are extracted from the plasma or urine using alumina extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a C18 reversed-phase column.
-
A mobile phase, typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent, is used to separate the catecholamines and DHPG based on their physicochemical properties.
-
-
Electrochemical Detection:
-
As the separated analytes elute from the column, they pass through an electrochemical detector.
-
A specific potential is applied to a working electrode, causing the oxidation of the catecholamines and DHPG. This generates an electrical current that is proportional to the concentration of the analyte.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Similar to the HPLC-ECD method, plasma or urine samples are collected and stored under appropriate conditions.
-
Sample preparation may involve protein precipitation, liquid-liquid extraction (LLE), or SPE. Isotope-labeled internal standards for each analyte are added at the beginning of the preparation to ensure accurate quantification.
-
-
Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system is often used for faster and more efficient separation on a suitable analytical column.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
The analytes are ionized (e.g., by electrospray ionization), and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its internal standard (Selected Reaction Monitoring - SRM). This provides high selectivity and sensitivity for quantification.
-
Conclusion
The available evidence indicates that This compound (DHPG) is not a sensitive diagnostic marker for catecholamine-secreting tumors like pheochromocytoma and paraganglioma. The substantial physiological production of DHPG by the sympathetic nervous system masks the relatively small increase that may be contributed by a tumor.
In contrast, while the direct measurement of catecholamines has some diagnostic value, their clinical utility is limited by their short half-life and episodic secretion. The measurement of catecholamine metabolites, particularly plasma free metanephrines and urinary fractionated metanephrines, offers superior diagnostic sensitivity and is the recommended biochemical testing approach for the diagnosis of pheochromocytoma and paraganglioma. For neuroblastoma, a panel of urinary catecholamine metabolites provides the highest diagnostic accuracy.
Researchers, scientists, and drug development professionals should prioritize the use of metanephrines for the biochemical diagnosis of PPGL and a comprehensive panel of catecholamine metabolites for neuroblastoma to ensure the highest degree of diagnostic accuracy.
References
validation of a new analytical method for 3,4-Dihydroxyphenylglycol against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,4-Dihydroxyphenylglycol (DHPG) against a well-established High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) reference method. DHPG is the primary metabolite of the neurotransmitter norepinephrine, and its accurate measurement is crucial for assessing sympathetic nervous system activity and the efficacy of monoamine oxidase (MAO) inhibitors.[1][2][3]
Norepinephrine Metabolism and the Role of DHPG
Norepinephrine (NE) is a catecholamine that functions as a key neurotransmitter in the sympathetic nervous system.[4][5] After its release from sympathetic nerves, the majority of NE is cleared from the synaptic cleft via reuptake into the presynaptic neuron. Once inside the neuron, NE is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) into 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly converted to DHPG. Therefore, plasma DHPG levels serve as a reliable index of neuronal norepinephrine turnover.
Experimental Protocols
An overview of the analytical workflow is presented below. The core difference lies in the detection and quantification step.
Reference Method: HPLC with Electrochemical Detection (HPLC-ECD)
This established method relies on the electrochemical properties of DHPG for detection.
-
Sample Preparation (Alumina Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., 3,4-dihydroxybenzylamine) and 500 µL of 1.5 M Tris buffer containing 5% EDTA.
-
Add 20-30 mg of activated alumina and shake for 15 minutes to adsorb the catechols.
-
Wash the alumina three times with 1 mL of deionized water to remove interferences. A sodium bicarbonate wash can be included to remove uric acid, which may co-elute with DHPG.
-
Elute DHPG and other catechols from the alumina with 100 µL of 0.1 M perchloric acid.
-
Inject 20-50 µL of the eluate into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A buffer solution containing sodium phosphate, citric acid, a chelating agent (EDTA), and an ion-pairing agent (e.g., octanesulfonic acid) with 3-5% methanol, adjusted to a pH of ~3.0.
-
Flow Rate: 0.2-0.5 mL/min.
-
Temperature: 35-40°C.
-
-
Electrochemical Detection:
-
Detector: Amperometric or coulometric electrochemical detector.
-
Working Electrode: Glassy carbon electrode.
-
Applied Potential: Set at an oxidizing potential sufficient to detect DHPG (e.g., +0.65 to +0.75 V vs. Ag/AgCl reference electrode).
-
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity by using mass-to-charge ratio for detection and quantification.
-
Sample Preparation (Alumina Extraction):
-
The sample preparation protocol is identical to the one used for the HPLC-ECD method. A stable isotope-labeled DHPG internal standard is added at the beginning for precise quantification.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm particle size) suitable for LC-MS applications.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to ensure separation from other components.
-
Flow Rate: 0.4-0.6 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI), typically in negative mode for DHPG.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both DHPG and its stable isotope-labeled internal standard. For example:
-
DHPG: Q1 Precursor Ion (m/z) -> Q3 Product Ion (m/z)
-
Internal Standard: Q1 Precursor Ion (m/z) -> Q3 Product Ion (m/z)
-
-
Method Validation Data
The performance of the new LC-MS/MS method was validated against the HPLC-ECD reference method according to ICH guidelines. The results are summarized below.
| Validation Parameter | Reference Method (HPLC-ECD) | New Method (LC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.999 | ≥ 0.99 |
| Range | 0.2 - 50 ng/mL | 0.05 - 50 ng/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 88 - 105% | 97 - 103% | 80-120% (typically 98-102% for drug products) |
| Precision (% RSD) | |||
| Intra-day | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | < 15% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ~165 pg/mL | ~10 pg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ~500 pg/mL | ~30 pg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | Prone to interference from co-eluting electroactive compounds (e.g., uric acid). | Highly specific due to monitoring of unique mass transitions. | No interference at the retention time of the analyte. |
| Sample Throughput | Lower | Higher | - |
Comparison and Conclusion
Both the HPLC-ECD and LC-MS/MS methods are capable of reliably quantifying DHPG in biological matrices. However, the validation data highlights significant performance differences.
Reference Method (HPLC-ECD):
-
Advantages: Lower instrument cost and well-established protocols. It is a robust technique suitable for laboratories where mass spectrometry is not available.
-
Disadvantages: Lower sensitivity and specificity compared to LC-MS/MS. It is susceptible to interferences from other electroactive compounds, which may require more complex chromatographic methods or sample preparation steps to resolve.
New Method (LC-MS/MS):
-
Advantages: Superior sensitivity and specificity, allowing for lower detection limits and more reliable quantification, especially at low concentrations. The high selectivity minimizes the risk of interference, leading to more accurate results. It also allows for higher sample throughput due to potentially faster chromatographic run times.
-
Disadvantages: Higher initial instrument cost and complexity. Requires specialized technical expertise for method development and maintenance.
References
- 1. LC-MS/MS method for quantification of this compound, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of different extraction techniques for 3,4-Dihydroxyphenylglycol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation
The accurate quantification of 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine, is crucial for research in neuroscience, clinical diagnostics, and pharmaceutical development. The choice of sample preparation technique significantly impacts the reliability and sensitivity of analytical methods. This guide provides a head-to-head comparison of the three most common extraction techniques for DHPG from biological matrices, primarily plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate method for your specific analytical needs.
At a Glance: Performance Comparison of DHPG Extraction Techniques
The following table summarizes the key performance parameters for each extraction technique. It is important to note that direct comparative studies for DHPG across all three methods are limited. Therefore, data from studies on structurally related catecholamines and their metabolites have been included to provide a comprehensive overview.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | High and reproducible (typically >80%) | Variable, dependent on solvent and pH (can be >80%) | Generally lower and more variable (can be >50%)[1] |
| Matrix Effect | Low to moderate (effective removal of interferences)[1] | Moderate (cleaner than PPT) | High (significant ion suppression or enhancement is common) |
| Selectivity | High (sorbent chemistry can be tailored) | Moderate | Low (co-extraction of endogenous components) |
| Lower Limit of Quantification (LLOQ) | Generally the lowest | Low to moderate | Generally the highest |
| Throughput & Automation | High (amenable to 96-well plate formats and automation) | Moderate (can be automated but may be more complex) | High (simple procedure, easily automated) |
| Cost per Sample | Highest (cost of cartridges/plates) | Moderate (solvent costs) | Lowest (minimal reagent cost) |
| Method Development Time | Moderate to high | Moderate | Low |
In-Depth Analysis of Extraction Techniques
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for the extraction and purification of analytes from complex matrices. It utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering substances to be washed away. For catecholamines and their metabolites like DHPG, reversed-phase and mixed-mode cation exchange sorbents are commonly employed.
Advantages:
-
High Selectivity and Recovery: SPE offers excellent cleanup, leading to high and reproducible analyte recovery with minimal matrix effects.[1]
-
Automation Friendly: The availability of 96-well plate formats makes SPE highly suitable for high-throughput analysis.
-
Concentration of Analyte: SPE protocols can be designed to elute the analyte in a small volume of solvent, thereby concentrating the sample and improving the limit of quantification (LOQ).
Disadvantages:
-
Cost: SPE cartridges and plates can be a significant cost factor, especially for large-scale studies.
-
Method Development: Optimizing the sorbent, wash, and elution steps can be time-consuming.
A typical SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar compounds like DHPG, derivatization or the use of ion-pairing reagents may be necessary to improve partitioning into the organic phase.
Advantages:
-
Cost-Effective for Low Throughput: LLE can be a cheaper alternative to SPE for smaller sample numbers.
-
Effective Cleanup: When optimized, LLE can provide clean extracts with good recovery.
Disadvantages:
-
Labor-Intensive: Traditional LLE using separatory funnels is a manual and time-consuming process.
-
Emulsion Formation: The formation of emulsions at the liquid-liquid interface can complicate phase separation and lead to analyte loss.
-
Large Solvent Volumes: LLE often requires significant volumes of organic solvents, which has environmental and disposal implications.
The LLE process generally involves mixing the sample with an extraction solvent, separating the two phases, and then evaporating the solvent to concentrate the analyte.
Protein Precipitation (PPT)
PPT is the simplest and fastest method for sample preparation, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins from the biological matrix. The supernatant containing the analyte is then separated by centrifugation or filtration.
Advantages:
-
Simplicity and Speed: PPT is a straightforward and rapid procedure, making it suitable for high-throughput screening.
-
Low Cost: This method requires minimal and inexpensive reagents.
Disadvantages:
-
High Matrix Effects: PPT is a non-selective technique that results in a "dirtier" extract containing a high concentration of endogenous compounds, which can lead to significant matrix effects in LC-MS/MS analysis.
-
Lower Recovery: The analyte can co-precipitate with the proteins, leading to lower and more variable recovery rates.
-
Sample Dilution: The addition of a precipitating agent dilutes the sample, which may negatively impact the LOQ.
The workflow for protein precipitation is the most direct of the three techniques.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing extraction methods. Below are representative protocols for each technique, which may require further optimization for specific applications and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Sorbent
This protocol is adapted for the extraction of catecholamines and their metabolites from plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Sorbent Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the DHPG and other catecholamines with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of small molecules from plasma.
-
Sample Preparation: To 500 µL of plasma, add the internal standard and 500 µL of a buffer (e.g., phosphate buffer, pH 6.0).
-
Extraction: Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
This is a simple and widely used protocol for protein removal.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Addition of Precipitant: Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Mixing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).
Conclusion and Recommendations
The choice of extraction technique for DHPG analysis is a critical decision that depends on the specific requirements of the study.
-
For the highest sensitivity, selectivity, and reproducibility, Solid-Phase Extraction (SPE) is the recommended method. It provides the cleanest extracts, leading to minimal matrix effects and the lowest limits of quantification. This makes it ideal for clinical validation and studies requiring high accuracy and precision.
-
Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and cost. It can be a suitable alternative to SPE, particularly when cost is a major consideration and throughput is not the primary concern. However, method development can be challenging, and issues like emulsion formation need to be addressed.
-
Protein Precipitation (PPT) is the fastest and most cost-effective method, making it well-suited for high-throughput screening in early drug discovery. However, the significant matrix effects associated with this technique can compromise data quality and may not be acceptable for regulatory submissions or clinical diagnostic assays.
Ultimately, the optimal extraction method will be a compromise between the desired data quality, sample throughput, and available resources. It is highly recommended to perform a thorough method validation, including the assessment of recovery and matrix effects, regardless of the chosen technique.
References
Assessing the Specificity of 3,4-Dihydroxyphenylglycol as a Marker for Norepinephrine Transporter Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The norepinephrine transporter (NET) is a critical target in the development of therapeutics for a range of neuropsychiatric and cardiovascular disorders. Robust and specific biomarkers are essential for quantifying the degree of NET inhibition in vivo, guiding dose selection, and understanding the pharmacodynamic effects of novel drug candidates. Among the various biomarkers proposed, 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine (NE), has emerged as a promising candidate. This guide provides an objective comparison of DHPG with other alternatives for assessing NET inhibition, supported by experimental data and detailed methodologies.
DHPG as a Biomarker for NET Inhibition: Mechanism and Rationale
Norepinephrine released into the synaptic cleft is primarily cleared through reuptake by NET on the presynaptic neuron. Once inside the neuron, NE is either repackaged into synaptic vesicles or metabolized by monoamine oxidase (MAO) to form DHPG. Inhibition of NET leads to a decrease in the neuronal uptake of NE, resulting in reduced intraneuronal NE available for metabolism by MAO. Consequently, a reduction in DHPG levels in plasma, cerebrospinal fluid (CSF), and urine can serve as a sensitive indicator of NET blockade[1][2].
The DHPG/norepinephrine ratio is also considered a useful metric, as it can account for variations in overall sympathetic nervous system activity[1].
Comparative Analysis of NET Inhibition Biomarkers
While DHPG is a valuable biomarker, it is essential to consider its performance relative to other available methods for assessing NET inhibition. The ideal biomarker should be sensitive, specific, reproducible, and clinically accessible.
| Biomarker/Method | Principle | Sample Type(s) | Advantages | Disadvantages | Key Findings |
| This compound (DHPG) | Measurement of the primary intraneuronal metabolite of norepinephrine. NET inhibition reduces NE reuptake, leading to decreased DHPG formation. | Plasma, Urine, CSF | - Sensitive to NET inhibition by various drugs.[1][2]- Can be measured in readily accessible matrices like plasma and urine.- Reflects both central and peripheral NET activity. | - Levels can be influenced by MAO-A activity, independent of NET.- May be an insensitive indicator of acute changes in neuronal NE release mediated by α2-adrenoceptors.- Requires specialized analytical methods (LC-MS/MS). | - Atomoxetine (80 mg/day) significantly reduced plasma DHPG and the DHPG/NE ratio.- Significant reductions in DHPG were also observed in CSF and urine following atomoxetine treatment.- A single dose of the MAO-A inhibitor moclobemide reduced plasma DHPG levels by 78%. |
| Plasma Norepinephrine (NE) | Measurement of circulating norepinephrine levels. NET inhibition is expected to increase synaptic NE, which may spill over into the plasma. | Plasma | - A more sensitive indicator of acute sympathetic activation than DHPG.- Widely available analytical methods. | - Can be a less direct and less sensitive marker of NET inhibition compared to DHPG, as plasma NE levels are influenced by multiple factors beyond NET activity.- Can show high variability. | - Following sympathetic activation, plasma free NE levels were a more sensitive index of change than free DHPG levels. |
| Positron Emission Tomography (PET) Imaging | In vivo visualization and quantification of NET occupancy by a drug using a radiolabeled ligand that binds to NET. | In vivo brain imaging | - Provides direct, quantitative measurement of target engagement in the brain.- Allows for the determination of the relationship between drug dose, plasma concentration, and receptor occupancy. | - Expensive and requires specialized facilities and expertise.- Involves exposure to ionizing radiation.- Availability of suitable radioligands can be limited. | - PET with (S,S)-[18F]FMeNER-D2 showed NET occupancy by nortriptyline ranging from 16% to 41% at doses of 10-75 mg.- [11C]MRB has been evaluated for NET occupancy studies in non-human primates. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the norepinephrine signaling pathway, the mechanism of NET inhibition, and the workflows for measuring DHPG and assessing NET occupancy by PET.
References
- 1. Evaluation of [11C]MRB for assessment of occupancy of norepinephrine transporters: Studies with atomoxetine in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-species differences in 3,4-Dihydroxyphenylglycol metabolism and excretion
A comprehensive guide to the inter-species variations in the metabolism and excretion of 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine, is presented below for researchers, scientists, and drug development professionals. This guide summarizes quantitative data, details experimental protocols, and provides visual diagrams to facilitate a deeper understanding of the divergent metabolic pathways of DHPG across various species.
Inter-species Comparison of DHPG Metabolism
Substantial differences in the metabolism of the norepinephrine metabolite, 3,4-dihydroxyphenylethyleneglycol (DHPG), exist across various mammalian species.[1] These variations are observed in the degree of conjugation and the relative abundance of DHPG compared to its methylated metabolite, 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG).[1]
In the rat brain, DHPG concentrations are generally higher than those of MHPG, and both metabolites are predominantly found in their conjugated forms.[2] Conversely, in primates, including monkeys and humans, the concentration of MHPG in the central nervous system far exceeds that of DHPG, with both metabolites existing mainly in the unconjugated form.[2] Similarly, mouse, guinea pig, hamster, and monkey brains show DHPG concentrations at about 30-60% of the respective MHPG levels, with both being mostly unconjugated.[1] The dog cortex presents a unique profile where MHPG is predominantly conjugated, while DHPG is only detectable in its unconjugated form.
Plasma concentrations also show species-specific differences. Both rat and primate plasma contain more MHPG than DHPG. However, in primates, a higher proportion of these metabolites are conjugated in plasma compared to the brain, a pattern not observed in rats.
These metabolic differences underscore the importance of selecting appropriate animal models in preclinical studies and cautiously extrapolating findings to humans. The measurement of DHPG is considered a valuable indicator of norepinephrine metabolism in the rat. However, in primates, the significance of monitoring DHPG in addition to MHPG is less certain.
Quantitative Data Summary
The following table summarizes the concentrations of DHPG and MHPG in the brain and plasma of various species, as reported in the literature.
| Species | Tissue | DHPG Concentration | MHPG Concentration | DHPG/MHPG Molar Ratio | Conjugation State | Reference |
| Rat | Whole Brain (Total) | 99.2 +/- 4.11 ng/g | 86.0 +/- 3.70 ng/g | 1.20 | Primarily Conjugated | |
| Rat | Whole Brain (Free) | 13.0 +/- 1.14 ng/g | 12.3 +/- 0.41 ng/g | - | - | |
| Rat | Plasma (Total) | ~20% of MHPG | - | - | Higher conjugation than brain | |
| Mouse | Brain | ~50% of MHPG | - | - | Mostly Unconjugated | |
| Guinea Pig | Brain | ~30-60% of MHPG | - | - | Mostly Unconjugated | |
| Hamster | Brain | ~30-60% of MHPG | - | - | Mostly Unconjugated | |
| Monkey | Brain | ~30-60% of MHPG | - | - | Mostly Unconjugated | |
| Monkey | Brain | DHPG < MHPG | - | - | Mainly Unconjugated | |
| Monkey | Plasma | DHPG < MHPG | - | - | Higher conjugation than brain | |
| Human | Brain | ~30-60% of MHPG | - | - | Mostly Unconjugated | |
| Human | Plasma | DHPG < MHPG | - | - | Higher conjugation than brain | |
| Dog | Cortex | Detectable (Unconjugated) | Predominantly Conjugated | - | DHPG: Unconjugated, MHPG: Conjugated |
Metabolic Pathways of DHPG
Norepinephrine is first metabolized by monoamine oxidase (MAO) to an unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde (DOPEGAL). This aldehyde is then primarily reduced by aldehyde reductase or aldose reductase to form DHPG. Alternatively, it can be oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxymandelic acid (DOMA). DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to MHPG.
Experimental Protocols
The quantification of DHPG and its metabolites is crucial for studying norepinephrine metabolism. The primary methods cited in the literature are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Gas Chromatography-Mass Spectrometry (GC-MS)
This highly sensitive and specific assay is used for the simultaneous measurement of DHPG and MHPG in brain tissue and body fluids.
Sample Preparation and Extraction:
-
Brain tissue is homogenized in a suitable buffer.
-
For total (free + conjugated) glycol determination, samples are subjected to enzymatic hydrolysis using arylsulfatase and β-glucuronidase to deconjugate the metabolites.
-
Internal standards, such as deuterated DHPG ([2H2]DHPG) and MHPG ([2H3]MHPG), are added to the samples.
-
The glycols are then extracted from the aqueous phase using an organic solvent like ethyl acetate.
Derivatization and Analysis:
-
The extracted DHPG and MHPG are derivatized to form more volatile and thermally stable compounds suitable for GC analysis. A common method is acetylation followed by trifluoroacetylation to form acetyl-trifluoroacyl esters.
-
The derivatized samples are injected into the gas chromatograph for separation.
-
The mass spectrometer is used for detection and quantification, monitoring specific fragment ions of the derivatized analytes and internal standards.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This method is also employed for the concurrent measurement of norepinephrine and DHPG in plasma.
Sample Preparation:
-
Plasma samples are pre-purified using alumina extraction to isolate catecholamines and their metabolites.
-
A sodium bicarbonate wash is incorporated into the alumina extraction procedure to remove uric acid, which can co-elute with DHPG.
Chromatographic Analysis:
-
The extracted analytes are separated on a reverse-phase HPLC column.
-
Electrochemical detection is used for quantification. To enhance specificity, the column eluates can be subjected to post-column oxidation followed by reduction. Catechols like DHPG are reversibly oxidized, whereas interfering compounds like uric acid are irreversibly oxidized, thus eliminating their signal.
Urinary Excretion of DHPG
While brain and plasma concentrations of DHPG have been more extensively studied across species, urinary excretion also provides valuable insights into norepinephrine metabolism. DHPG, along with other catecholamine metabolites, is ultimately excreted from the body through urine. Studies in humans have shown that urinary excretion rates of DHPG can be altered in certain disease states, such as autonomic synucleinopathies. However, detailed comparative quantitative data on urinary DHPG excretion across different animal species is less readily available in the reviewed literature. The fraction of a drug or its metabolites excreted unchanged in the urine can be an indicator of the extent of metabolism, but this is a general principle and specific data for DHPG across multiple species is needed for a direct comparison.
References
Comparative Analysis of 3,4-Dihydroxyphenylglycol (DHPG) Levels in Neurodegenerative Diseases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biochemical alterations in neurodegenerative diseases is paramount. This guide provides a comparative overview of 3,4-Dihydroxyphenylglycol (DHPG) levels in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), supported by experimental data and detailed methodologies.
Executive Summary
This compound (DHPG) is a primary metabolite of norepinephrine (NE), a neurotransmitter crucial for various cognitive and physiological functions. Alterations in the noradrenergic system have been implicated in the pathophysiology of several neurodegenerative diseases. This guide synthesizes current findings on DHPG levels in AD, PD, and HD, offering a resource for comparative analysis and future research directions. Evidence suggests a notable decrease in cerebrospinal fluid (CSF) DHPG levels in Parkinsonian disorders, pointing to its potential as a biomarker. In contrast, data for Alzheimer's and Huntington's diseases are less definitive, highlighting a critical gap in the current understanding of noradrenergic dysfunction in these conditions.
Data Presentation: DHPG Levels Across Neurodegenerative Diseases
The following table summarizes the available quantitative data for DHPG concentrations in cerebrospinal fluid (CSF) and plasma of patients with Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease, compared to healthy controls. It is important to note that direct comparative studies across all three diseases are limited, and data for Huntington's Disease are particularly scarce.
| Disease State | Analyte | Matrix | Patient Group (Mean ± SD) | Control Group (Mean ± SD) | Key Findings |
| Parkinson's Disease | DHPG | CSF | Lower than controls | Not specified | Low CSF DHPG levels are considered biomarkers of Parkinsonian disorders[1]. |
| Alzheimer's Disease | DHPG | CSF | Tended to be decreased (p=0.054) | Not specified | One study suggested a trend towards decreased CSF DHPG in AD[1]. Another indicated that while CSF NE is elevated, DHPG levels may not significantly differ, suggesting compensatory mechanisms. |
| Huntington's Disease | DHPG | CSF / Plasma | Data not available | Data not available | Studies on metabolites in HD have not specifically reported DHPG levels, focusing on other biochemical pathways. |
Note: The lack of specific quantitative data in the search results, particularly for Huntington's Disease and precise mean and standard deviation values for all conditions, underscores the need for further research in this area. The provided information is based on qualitative findings from the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Norepinephrine Metabolism to DHPG
This diagram illustrates the metabolic pathway of norepinephrine, highlighting the enzymatic conversion to DHPG.
Caption: Norepinephrine metabolism pathway leading to DHPG formation.
Experimental Workflow for DHPG Measurement
This diagram outlines a typical workflow for the analysis of DHPG in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Caption: Experimental workflow for DHPG analysis.
Experimental Protocols
Accurate and reproducible measurement of DHPG is critical for comparative studies. Below are detailed methodologies for two common analytical techniques.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for CSF DHPG
This method offers high sensitivity and selectivity for catecholamine metabolites.
1. Sample Preparation:
-
Collect cerebrospinal fluid (CSF) samples and store them at -80°C until analysis.
-
Thaw samples on ice.
-
To 200 µL of CSF, add 20 µL of an internal standard solution (e.g., 3,4-dihydroxybenzylamine) and 20 µL of 0.8 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for injection into the HPLC system.
2. HPLC System and Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is typically used.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer (e.g., 0.1 M NaH2PO4, 0.1 mM EDTA, 1.0 mM sodium octyl sulfate) with an organic modifier like methanol (e.g., 10-15%), adjusted to an acidic pH (e.g., 2.7-3.0).
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is generally used.
-
Injection Volume: 20-50 µL of the prepared supernatant is injected.
3. Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used.
-
The potential of the working electrode is set at an optimal voltage for the oxidation of DHPG (e.g., +0.65 V vs. Ag/AgCl reference electrode).
4. Quantification:
-
DHPG is identified based on its retention time compared to a standard.
-
Quantification is achieved by comparing the peak area of DHPG to that of the internal standard and constructing a calibration curve with known concentrations of DHPG standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma DHPG
LC-MS/MS provides high specificity and is increasingly used for the analysis of small molecules in complex biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Collect plasma samples in tubes containing EDTA and store at -80°C.
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., deuterated DHPG).
-
Condition a cation-exchange SPE cartridge (e.g., WCX) with methanol and water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and a mild organic solvent (e.g., 5% methanol) to remove interferences.
-
Elute DHPG and the internal standard with a stronger organic solvent containing an acid (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
Chromatography: A reverse-phase column (e.g., C18 or HILIC) is used with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the optimal ionization of DHPG.
-
MRM Transitions: Specific precursor-to-product ion transitions for both DHPG and the internal standard are monitored for quantification.
3. Quantification:
-
A calibration curve is generated by analyzing standards of known DHPG concentrations.
-
The ratio of the peak area of the DHPG MRM transition to the peak area of the internal standard MRM transition is used for quantification.
Conclusion and Future Directions
The comparative analysis of DHPG levels in neurodegenerative diseases reveals distinct patterns, particularly the reduction of CSF DHPG in Parkinson's disease. This suggests a potential role for DHPG as a diagnostic or progression biomarker for PD. However, the landscape of DHPG alterations in Alzheimer's and Huntington's diseases remains less clear, highlighting a significant area for future investigation.
For drug development professionals, these findings underscore the importance of the noradrenergic system as a potential therapeutic target. Further research employing standardized and sensitive analytical methods, such as those detailed in this guide, is crucial to validate and expand upon these initial observations. Longitudinal studies tracking DHPG levels over the course of disease progression will be particularly valuable in elucidating its role in the pathophysiology of these devastating disorders.
References
3,4-Dihydroxyphenylglycol (DHPG): A Comparative Guide for Therapeutic Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine (NE), formed predominantly within sympathetic neurons. Its levels in plasma and urine are considered a valuable indicator of norepinephrine turnover and sympathoadrenal activity. This guide provides a comprehensive comparison of DHPG with other biomarkers for therapeutic monitoring, supported by experimental data and detailed methodologies. We will explore its utility in various therapeutic areas, its advantages, and its limitations compared to alternative markers.
Norepinephrine Metabolism and the Significance of DHPG
Norepinephrine, a key neurotransmitter in the sympathetic nervous system, is cleared from the synaptic cleft via reuptake into the presynaptic neuron or by enzymatic degradation. Within the neuron, NE is metabolized by monoamine oxidase (MAO) to form an unstable aldehyde, which is then rapidly converted to DHPG. DHPG can then diffuse out of the neuron. Therefore, DHPG levels are thought to reflect intraneuronal norepinephrine metabolism and the activity of the norepinephrine transporter (NET).
Establishing Reference Intervals for Plasma 3,4-Dihydroxyphenylglycol (DHPG) in a Healthy Population: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of reference intervals for plasma 3,4-dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of sympathetic nervous system activity. This document outlines the biochemical basis for DHPG measurement, compares it with other relevant biomarkers, presents established reference intervals from various studies, and details the experimental protocols for its quantification.
Introduction to Plasma DHPG as a Biomarker
This compound (DHPG) is the major intraneuronal metabolite of norepinephrine (NE).[1][2] Its formation is a critical step in the metabolic clearance of NE within sympathetic nerves.[1] Plasma DHPG levels are considered a valuable index of norepinephrine turnover and sympathetic nervous system activity.[3] The measurement of plasma DHPG, often in conjunction with plasma norepinephrine, can provide a more complete picture of sympathetic function than either marker alone.[4]
Biochemical Pathway of Norepinephrine Metabolism
The metabolic fate of norepinephrine is complex and involves several enzymatic steps. The following diagram illustrates the primary pathway leading to the formation of DHPG.
Caption: Norepinephrine metabolism pathway.
Comparison with Alternative Biomarkers
The assessment of sympathetic nervous system activity can be approached by measuring various biomarkers. The following table compares plasma DHPG with other commonly used analytes.
| Biomarker | Primary Source | Primary Indication | Advantages | Disadvantages |
| Plasma DHPG | Intraneuronal norepinephrine metabolism | Norepinephrine turnover, sympathetic tone | Reflects neuronal NE metabolism and reuptake. | Can be influenced by MAO inhibitors. |
| Plasma Norepinephrine (NE) | Spillover from sympathetic nerve terminals | Sympathetic nerve activity | Direct measure of sympathetic outflow. | Short half-life, susceptible to stress of venipuncture. |
| Plasma Normetanephrine (NMN) | Extraneuronal metabolism of norepinephrine | Pheochromocytoma/Paraganglioma diagnosis | Longer half-life than NE, less susceptible to acute stress. | Less sensitive for subtle changes in sympathetic tone. |
| Plasma Metanephrine (MN) | Extraneuronal metabolism of epinephrine | Pheochromocytoma/Paraganglioma diagnosis | Primarily from the adrenal medulla. | Not a direct measure of sympathetic neural activity. |
Reference Intervals for Plasma DHPG
Establishing accurate reference intervals is crucial for the correct interpretation of plasma DHPG levels. These intervals can be influenced by various factors, including the analytical method used, and patient posture during blood collection. The following table summarizes reference intervals for plasma DHPG from studies in healthy adult populations. It is important to note that direct comparison between studies may be limited by differences in methodology and study populations.
| Study Population (n) | Analytical Method | Condition | Reference Interval | Unit |
| Healthy Volunteers | GC-MS | Supine | Not explicitly stated, but control group mean was ~1.5 | ng/mL |
| Healthy Volunteers | HPLC-ED | Not specified | Mean ± SD: 19.58 ± 8.13 | ng/mL |
| Healthy Volunteers | Not specified | Not specified | Not explicitly stated, but control group mean was ~1.1 | ng/mL |
Note: The provided data is limited, and further research is needed to establish more definitive reference intervals with clear percentile ranges for various healthy populations.
Experimental Protocols
Accurate measurement of plasma DHPG requires meticulous sample handling and sophisticated analytical techniques. The two most common methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Plasma DHPG Measurement
Caption: General experimental workflow for plasma DHPG analysis.
Methodology for HPLC-ED
-
Sample Preparation:
-
Collect whole blood in chilled tubes containing EDTA.
-
Immediately centrifuge at 4°C to separate plasma.
-
Acidify the plasma with perchloric acid to precipitate proteins and stabilize catechols.
-
Store samples at -80°C until analysis.
-
Prior to injection, perform solid-phase extraction (e.g., using alumina) to isolate DHPG and other catecholamines from the plasma matrix.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier like methanol or acetonitrile and an ion-pairing agent.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Temperature: Column temperature is usually maintained at a constant level (e.g., 30°C).
-
-
Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used.
-
The potential of the working electrode is set to a level that oxidizes DHPG, generating a current that is proportional to its concentration.
-
Methodology for LC-MS/MS
-
Sample Preparation:
-
Similar to HPLC-ED, involving plasma separation and protein precipitation.
-
An internal standard (e.g., a stable isotope-labeled DHPG) is added to the sample prior to extraction to correct for matrix effects and variations in recovery.
-
Solid-phase extraction is commonly employed for sample clean-up and concentration.
-
-
Liquid Chromatography:
-
Utilizes a reverse-phase or HILIC column for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used.
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for DHPG and its internal standard are monitored for highly selective and sensitive quantification.
-
Conclusion
The measurement of plasma DHPG offers valuable insights into sympathetic nervous system activity and norepinephrine metabolism. While it presents a useful tool for researchers, the establishment of robust and widely accepted reference intervals for healthy populations requires further investigation with standardized methodologies. This guide provides a foundational understanding of the principles, comparative value, and analytical procedures for plasma DHPG, aiming to support its effective implementation in research and clinical development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of norepinephrine and this compound in urine and plasma for the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of DHPG levels in arterial versus venous plasma for assessing norepinephrine spillover
For researchers, scientists, and drug development professionals, the accurate assessment of sympathetic nervous system activity is crucial. Norepinephrine spillover, a measure of norepinephrine released from sympathetic nerves that escapes local reuptake and metabolism, serves as a key indicator. Dihydroxyphenylglycol (DHPG), the primary intraneuronal metabolite of norepinephrine, is frequently measured to provide deeper insights into norepinephrine kinetics. This guide provides a comprehensive comparison of using arterial versus venous plasma for DHPG measurement to assess norepinephrine spillover, supported by experimental data and detailed protocols.
Understanding Norepinephrine Spillover and DHPG
Norepinephrine released from sympathetic nerve terminals can either be taken back up into the neuron (uptake-1), diffuse away from the synapse, or be metabolized. DHPG is formed within the sympathetic neuron from norepinephrine that is not protected within storage vesicles. Therefore, plasma DHPG levels can reflect intraneuronal norepinephrine turnover and reuptake efficiency. Measuring the difference in DHPG concentration between arterial and venous blood across a specific organ or tissue bed allows for the calculation of regional norepinephrine spillover.
Key Considerations: Arterial vs. Venous Sampling
The choice between arterial and venous plasma for DHPG measurement depends on the specific research question. Arterial plasma represents the systemic level of DHPG delivered to a tissue, while venous plasma reflects the arterial concentration plus any DHPG added by the tissue.
-
Arterial Plasma: Provides a baseline or systemic concentration of DHPG. It is essential for calculating the net production or release of DHPG from a specific organ or tissue.
-
Venous Plasma: When compared to arterial levels, venous DHPG concentration reveals the contribution of a particular tissue or organ to the total circulating DHPG pool. An increase in DHPG from arterial to venous plasma indicates local production and spillover.
Quantitative Data Summary
The following table summarizes key findings from studies that have utilized arterial and venous DHPG measurements to assess norepinephrine spillover.
| Parameter | Arterial Plasma | Venous Plasma | Key Findings & Significance | Reference |
| Forearm DHPG Levels (Healthy Subjects) | Not specified | 10% higher than arterial | Demonstrates a net release of DHPG from the forearm at rest, indicating ongoing sympathetic activity and norepinephrine metabolism. | [1] |
| Cardiac DHPG Spillover (Resting) | Measured as baseline | Measured from coronary sinus | Cardiac DHPG spillover (601 +/- 41 pmol/min) was significantly higher than norepinephrine spillover (78 +/- 10 pmol/min), suggesting that a large portion of released norepinephrine is metabolized to DHPG within the heart. | [2] |
| Cardiac Extraction of DHPG | Infused [3H]-DHPG | Measured from coronary sinus | Low cardiac extraction of DHPG (7 +/- 2%), meaning most of the DHPG produced in the heart is released into the venous circulation. This is in contrast to the high extraction of norepinephrine (69 +/- 4%). | [3] |
Experimental Protocols
Measurement of Forearm DHPG Spillover
This protocol is adapted from studies assessing sympathetic activity in the human forearm.[1]
-
Subject Preparation: Subjects rest in a supine position. Catheters are inserted into a brachial artery for arterial blood sampling and into an antecubital vein for venous sampling from the forearm.
-
Blood Sampling: Arterial and venous blood samples are drawn simultaneously.
-
Sample Processing: Blood samples are collected in chilled tubes containing an anticoagulant (e.g., EDTA) and a preservative to prevent catecholamine degradation. Plasma is separated by centrifugation at a low temperature.
-
DHPG Analysis: Plasma DHPG concentrations are determined using high-performance liquid chromatography (HPLC) with electrochemical detection or by a radioenzymatic assay.
-
Calculation: The arteriovenous difference in DHPG concentration is calculated to determine the net release of DHPG from the forearm.
Measurement of Cardiac Norepinephrine and DHPG Spillover
This protocol is based on studies investigating cardiac sympathetic function.[2]
-
Subject Preparation: Subjects undergo cardiac catheterization. Catheters are placed in a peripheral artery for arterial blood sampling and in the coronary sinus for sampling of cardiac venous blood.
-
Tracer Infusion: A continuous intravenous infusion of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is administered to determine norepinephrine clearance.
-
Blood Sampling: Paired arterial and coronary sinus blood samples are taken at baseline and during interventions (e.g., sympathetic stimulation).
-
Sample Processing and Analysis: Plasma is separated and analyzed for endogenous and radiolabeled norepinephrine and DHPG concentrations.
-
Spillover Calculation: Norepinephrine and DHPG spillover from the heart are calculated based on the arteriovenous differences in their concentrations and the plasma flow rate, corrected for the extraction of the radiolabeled tracer.
Visualizing the Pathways and Processes
Norepinephrine Metabolism and DHPG Formation
The following diagram illustrates the metabolic pathway of norepinephrine within a sympathetic neuron, leading to the formation of DHPG.
References
- 1. Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sympathetic nervous function in human heart as assessed by cardiac spillovers of dihydroxyphenylglycol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional extraction of circulating norepinephrine, DOPA, and dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxyphenylglycol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine used in various research applications.
While not classified as a listed hazardous waste by the Environmental Protection Agency (EPA), this compound is recognized as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation. Therefore, it must be managed as a hazardous chemical waste to mitigate risks to personnel and the environment. Adherence to the following procedures is critical for its safe disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed safety information. The following table summarizes key safety data:
| Hazard Classification | GHS Hazard Statement | NFPA Ratings | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | H315: Causes skin irritation | Health: 2 | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation | Fire: 0 | Safety glasses with side shields or goggles |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Reactivity: 0 | Dust mask or respirator (if handling large quantities or creating dust) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Collect all solid DHPG waste, including contaminated personal protective equipment (PPE) and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.
-
For solutions containing DHPG, collect them in a designated liquid hazardous waste container. Do not mix with incompatible chemicals.
Step 2: Containerization and Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" and list its known hazards (e.g., "Irritant"). For mixtures, list all components and their approximate percentages.
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
Spill Response
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated to minimize inhalation of any dust.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Operational Guide for Handling 3,4-Dihydroxyphenylglycol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,4-Dihydroxyphenylglycol (DHPG) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also identified as a combustible solid.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Use Case |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling the solid compound or solutions containing it to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically resistant gloves should be worn. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Dust mask (NIOSH-approved N95 or equivalent) | Required when handling the powdered form of the compound to avoid inhalation of dust particles, especially in poorly ventilated areas.[2] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended, especially when working with the solid form.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure or a chemical fume hood to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[3]
Storage Plan:
-
Temperature: Store this compound at -20°C for long-term stability.[4]
-
Container: Keep the container tightly closed and store in a dry, well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is generated. Ensure adequate ventilation.
-
Don Appropriate PPE: Before cleaning the spill, put on the required personal protective equipment, including a dust mask, safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Use a dustpan and brush designated for chemical spills.
-
Absorb Liquid Spills: If a solution of this compound is spilled, cover it with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect Waste: Carefully collect the spilled material or absorbent into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and then wipe it dry.
-
Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.
Waste Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unused solid, contaminated solutions, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
